L-NBDNJ
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C10H21NO4 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9-,10-/m0/s1 |
Clave InChI |
UQRORFVVSGFNRO-JXUBOQSCSA-N |
SMILES isomérico |
CCCCN1C[C@H]([C@@H]([C@H]([C@@H]1CO)O)O)O |
SMILES canónico |
CCCCN1CC(C(C(C1CO)O)O)O |
Origen del producto |
United States |
Foundational & Exploratory
The Allosteric Chaperone L-NBDNJ: A Deep Dive into its Mechanism of Action for Pompe Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Pompe disease, a lysosomal storage disorder, arises from a deficiency in the enzyme acid α-glucosidase (GAA), leading to the accumulation of glycogen primarily in cardiac and skeletal muscles.[1][2][3] While enzyme replacement therapy (ERT) with recombinant human GAA (rhGAA) is the standard of care, its efficacy can be limited by factors such as poor uptake in target tissues and instability of the recombinant enzyme.[1][2] Pharmacological chaperones that can assist in the proper folding of mutant GAA or enhance the stability and trafficking of rhGAA represent a promising therapeutic strategy. This technical guide focuses on the mechanism of action of N-butyl-L-deoxynojirimycin (L-NBDNJ), a novel allosteric chaperone, in the context of Pompe disease. Unlike its D-enantiomer, miglustat (N-butyl-deoxynojirimycin), which acts as a competitive inhibitor of glycosidases, this compound enhances GAA activity without inhibiting it, making it a particularly interesting candidate for combination therapy.[4][5]
Core Mechanism of Action: An Allosteric Enhancement
The primary mechanism of this compound in Pompe disease is its function as a pharmacological chaperone that binds to GAA at an allosteric site, distinct from the enzyme's active site.[4][5] This interaction confers several therapeutic benefits:
-
Stabilization of Mutant GAA: For patients with certain GAA mutations, this compound can bind to the misfolded enzyme in the endoplasmic reticulum (ER), promoting its correct conformation. This stabilization facilitates the trafficking of the mutant GAA through the secretory pathway to the lysosome, increasing the amount of functional enzyme at its site of action.
-
Enhancement of Recombinant GAA Efficacy: When used in conjunction with ERT, this compound demonstrates a synergistic effect by:
-
Increasing rhGAA Stability: this compound stabilizes the structure of rhGAA in the bloodstream, protecting it from degradation and prolonging its half-life.
-
Improving Lysosomal Delivery: By binding to rhGAA, this compound may facilitate its uptake into target cells and subsequent trafficking to the lysosome.
-
Promoting Maturation: Inside the lysosome, the precursor form of GAA undergoes proteolytic processing to yield mature, more active forms. This compound has been shown to enhance this maturation process, leading to a higher proportion of the more catalytically efficient enzyme.[3]
-
Increasing Intralysosomal Stability: this compound continues to stabilize the mature GAA within the lysosome, prolonging its enzymatic activity and enhancing glycogen clearance.
-
The allosteric nature of this compound's binding is a key advantage, as it does not compete with the natural substrate (glycogen) for the active site, thus avoiding inhibition of the enzyme's catalytic activity.[4][5]
Quantitative Data on the Efficacy of this compound
The following tables summarize the quantitative data from various studies investigating the effects of this compound on GAA activity and glycogen reduction.
Table 1: Enhancement of GAA Activity by this compound in Pompe Disease Models
| Model System | Treatment | Fold Increase in GAA Activity | Reference |
| Pompe Patient Fibroblasts (L552P mutation) | 20 µM this compound | 1.5 | [1] |
| Pompe Patient Fibroblasts (various mutations) | Co-incubation of rhGAA and this compound | Synergistic enhancement (specific fold-increase varies by cell line) | [1] |
| Pompe Patient Fibroblasts (L552P & G549R mutations) | 20 µM NB-DNJ (D-enantiomer) | 1.3 - 7.5 | [3] |
| In vivo (GAA-KO mice) | rhGAA + Oral NB-DNJ (4.3 mg/kg) | 1.70 (gastrocnemius), 1.56 (diaphragm), 1.47 (liver) | [6] |
| Plasma of Pompe Patients (Phase 2a clinical trial) | rhGAA + DNJ (D-enantiomer, 50-600mg) | 1.2 - 2.8 | [1] |
Table 2: Reduction of Glycogen Content in Pompe Disease Mouse Models
| Mouse Model | Treatment | Tissue | Glycogen Reduction (%) | Reference |
| GAA-KO | rhGAA (100 mg/kg) | Slow-twitch muscles | More efficient clearance | [2] |
| GAA-KO | rhGAA (100 mg/kg) | Fast-twitch muscles | Less efficient clearance | [2] |
| GAA-KO | Oxime-neo-rhGAA (40 mg/kg) | Quadriceps, Triceps | ~70-90% clearance (equivalent to 100 mg/kg unmodified rhGAA) | [7] |
| GAA-KO | GYS1 Knockout | Heart, Skeletal Muscle | Profound reduction | [8] |
| GAA-KO/SCID | AAV2/6-hGAA | Gastrocnemius | Significant reduction | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action are provided below.
Acid α-Glucosidase (GAA) Activity Assay in Fibroblasts
This protocol is adapted from established methods for measuring GAA activity in cultured cells.
-
Cell Culture and Lysis:
-
Culture human Pompe patient fibroblasts or control fibroblasts in appropriate media.
-
Treat cells with desired concentrations of this compound and/or rhGAA for a specified duration (e.g., 24-72 hours).
-
Wash cells with phosphate-buffered saline (PBS) and harvest by trypsinization.
-
Lyse the cell pellet by resuspending in a lysis buffer (e.g., RIPA buffer with protease inhibitors) and subjecting to freeze-thaw cycles or sonication.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.
-
-
Enzyme Activity Measurement:
-
Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
-
In a 96-well plate, add a specific amount of cell lysate (e.g., 10-20 µg of protein) to each well.
-
Prepare a reaction mixture containing a fluorogenic substrate for GAA, such as 4-methylumbelliferyl-α-D-glucopyranoside (4-MUG), in an acidic buffer (e.g., sodium acetate, pH 4.0).
-
Initiate the reaction by adding the reaction mixture to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a high pH stop buffer (e.g., glycine-carbonate buffer, pH 10.7).
-
Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a fluorometer with excitation at ~365 nm and emission at ~450 nm.
-
Calculate the GAA activity as nanomoles of substrate hydrolyzed per hour per milligram of protein, based on a standard curve generated with 4-MU.
-
Glycogen Quantification in Muscle Tissue
This protocol outlines a common method for determining glycogen content in muscle biopsies from animal models.
-
Tissue Homogenization:
-
Excise and freeze muscle tissue (e.g., gastrocnemius, quadriceps) in liquid nitrogen immediately after collection.
-
Weigh the frozen tissue and homogenize in a potassium hydroxide (KOH) solution (e.g., 30% KOH) at a ratio of 1:10 (w/v).
-
Boil the homogenate for 30-60 minutes to digest the tissue and solubilize the glycogen.
-
-
Glycogen Precipitation and Hydrolysis:
-
Cool the digest on ice and precipitate the glycogen by adding ethanol.
-
Centrifuge the mixture to pellet the glycogen and discard the supernatant.
-
Wash the glycogen pellet with ethanol to remove impurities.
-
Hydrolyze the purified glycogen to glucose by resuspending the pellet in an acidic solution (e.g., 0.6 M HCl) and incubating at 100°C for 2 hours.
-
-
Glucose Measurement:
-
Neutralize the hydrolyzed sample with a base (e.g., NaOH).
-
Measure the glucose concentration in the neutralized sample using a commercial glucose assay kit (e.g., a glucose oxidase-based colorimetric or fluorometric assay).
-
Calculate the glycogen content as milligrams of glycogen per gram of wet tissue weight.
-
Western Blot Analysis of GAA Protein
This protocol is used to assess the different forms (precursor and mature) of the GAA protein.
-
Protein Extraction and Quantification:
-
Prepare cell lysates from treated and untreated fibroblasts as described in the GAA activity assay protocol.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for human GAA.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to quantify the relative amounts of the GAA precursor (~110 kDa) and mature forms (~76 and 70 kDa).
-
Immunofluorescence for GAA Lysosomal Localization
This protocol is used to visualize the subcellular localization of GAA.
-
Cell Culture and Treatment:
-
Grow fibroblasts on glass coverslips.
-
Treat the cells with this compound and/or rhGAA as required.
-
-
Fixation and Permeabilization:
-
Fix the cells with a fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilize the cell membranes with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer (e.g., PBS with bovine serum albumin and/or normal goat serum).
-
Incubate the cells with a primary antibody against human GAA and a primary antibody against a lysosomal marker protein (e.g., LAMP1).
-
Wash the cells with PBS.
-
Incubate with fluorescently labeled secondary antibodies that recognize the respective primary antibodies (e.g., anti-rabbit IgG-Alexa Fluor 488 for GAA and anti-mouse IgG-Alexa Fluor 594 for LAMP1).
-
-
Microscopy and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Analyze the images to determine the degree of colocalization between GAA and the lysosomal marker, indicating the extent of lysosomal trafficking.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involved in the study of this compound's mechanism of action.
Caption: Mechanism of this compound on endogenous and recombinant GAA trafficking.
Caption: Experimental workflow for evaluating this compound's efficacy.
Conclusion
This compound represents a promising pharmacological chaperone for the treatment of Pompe disease, acting through a novel allosteric mechanism to enhance both endogenous mutant GAA and co-administered rhGAA. Its ability to increase GAA activity and promote glycogen clearance without inhibiting the enzyme's function makes it a strong candidate for combination therapy with ERT. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers and drug development professionals to further investigate and characterize the therapeutic potential of this compound and other allosteric chaperones for Pompe disease and other lysosomal storage disorders. Further research focusing on the in vivo efficacy, long-term safety, and optimal dosing strategies in combination with next-generation ERTs will be crucial for translating the potential of this compound into clinical benefits for patients.
References
- 1. mdpi.com [mdpi.com]
- 2. Differential muscular glycogen clearance after enzyme replacement therapy in a mouse model of Pompe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological enhancement of mutated alpha-glucosidase activity in fibroblasts from patients with Pompe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. The Pharmacological Chaperone N-butyldeoxynojirimycin Enhances Enzyme Replacement Therapy in Pompe Disease Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycoengineered Acid α-Glucosidase With Improved Efficacy at Correcting the Metabolic Aberrations and Motor Function Deficits in a Mouse Model of Pompe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Restoration of muscle functionality by genetic suppression of glycogen synthesis in a murine model of Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
L-NBDNJ as an Allosteric Enhancer of α-Glucosidase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pompe disease is a lysosomal storage disorder caused by a deficiency in the acid α-glucosidase (GAA) enzyme, leading to the accumulation of glycogen in lysosomes and subsequent cellular damage, particularly in muscle tissues. While enzyme replacement therapy (ERT) with recombinant human α-glucosidase (rhGAA) is the standard of care, it has limitations in efficacy and delivery. A promising therapeutic strategy involves the use of pharmacological chaperones to improve the function of either the endogenous mutated GAA or the exogenous rhGAA. This technical guide focuses on N-butyl-l-deoxynojirimycin (l-NBDNJ), the l-enantiomer of the approved drug miglustat, which has been identified as a novel allosteric enhancer of α-glucosidase. Unlike its d-enantiomer, which is a competitive inhibitor of α-glucosidase, this compound enhances GAA activity without inhibiting it, presenting a significant advantage for therapeutic applications.[1][2][3][4] This document provides an in-depth overview of the quantitative data, experimental protocols, and proposed mechanisms of action for this compound.
Mechanism of Action: Allosteric Enhancement
This compound functions as an allosteric enhancer of α-glucosidase.[1][2][3] This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that leads to increased enzymatic activity and stability. This is in contrast to competitive inhibitors, which bind to the active site and block substrate access. The non-inhibitory nature of this compound is a key advantage, as it avoids the potential for substrate reduction and allows for a synergistic effect when used in combination with ERT.[1][2]
The proposed mechanism involves this compound acting as a pharmacological chaperone, stabilizing the GAA protein. This stabilization is thought to facilitate the proper folding and trafficking of the enzyme to the lysosome, as well as enhance the stability and activity of both mutated endogenous GAA and exogenously supplied rhGAA.[5][6]
Quantitative Data on α-Glucosidase Enhancement
This compound has been shown to increase the activity of both endogenous mutant GAA in Pompe disease fibroblasts and recombinant human GAA (rhGAA).
Table 1: Enhancement of Endogenous α-Glucosidase Activity in Pompe Disease Fibroblasts
| Cell Line (GAA Mutation) | This compound Concentration (µM) | Fold Increase in GAA Activity | Reference |
| L552P/L552P | 20 | 1.5 | [7] |
Note: Data is derived from preliminary studies and further dose-response analysis is required for a complete profile.
Table 2: Synergistic Enhancement of Recombinant α-Glucosidase (rhGAA) Activity in Pompe Disease Fibroblasts
| Cell Line | Treatment | GAA Activity (nmol/mg/h) | Fold Increase vs. rhGAA alone | Reference |
| PD1 | rhGAA (50 µmol/l) | ~10 | - | [6] |
| PD1 | rhGAA (50 µmol/l) + NB-DNJ (20 µmol/l) | ~25 | ~2.5 | [6] |
| PD2 | rhGAA (50 µmol/l) | ~8 | - | [6] |
| PD2 | rhGAA (50 µmol/l) + NB-DNJ (20 µmol/l) | ~20 | ~2.5 | [6] |
Note: The data presented for synergistic enhancement uses N-butyl-deoxynojirimycin (NB-DNJ), the d-enantiomer, as a pharmacological chaperone. Studies with this compound show a comparable synergistic enhancing effect.[7]
Experimental Protocols
α-Glucosidase Activity Assay in Pompe Disease Fibroblasts
This protocol outlines the general steps for assessing the effect of this compound on α-glucosidase activity in cultured fibroblasts from Pompe disease patients.
References
- 1. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological enhancement of mutated alpha-glucosidase activity in fibroblasts from patients with Pompe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pharmacological Chaperone N-butyldeoxynojirimycin Enhances Enzyme Replacement Therapy in Pompe Disease Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Chaperone Therapy for Pompe Disease [mdpi.com]
The Pharmacological Landscape of L-Iminosugars: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iminosugars are a class of polyhydroxylated alkaloids that are structural mimics of monosaccharides, where the endocyclic oxygen atom is replaced by a nitrogen atom. This substitution confers unique chemical and biological properties, most notably the ability to competitively inhibit glycosidases and glycosyltransferases, enzymes crucial for carbohydrate metabolism and the synthesis of glycoconjugates.[1][2][3] The therapeutic potential of these glycomimetics has been extensively explored, leading to the development of approved drugs and numerous candidates in clinical trials for a wide range of diseases, including metabolic disorders, lysosomal storage diseases, viral infections, and cancer.[4][5] This guide provides an in-depth overview of the core pharmacological properties of l-iminosugars, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.
L-iminosugars, the enantiomers of the more commonly studied d-iminosugars, have garnered significant attention for their distinct and often more potent biological activities. Their unique stereochemistry can lead to enhanced selectivity and efficacy against specific enzyme targets. This guide will delve into the mechanisms of action, therapeutic applications, and the experimental basis for the pharmacological characterization of this promising class of compounds.
Core Pharmacological Properties and Mechanisms of Action
The primary mechanism by which l-iminosugars exert their pharmacological effects is through the competitive inhibition of carbohydrate-processing enzymes. The protonated nitrogen atom at physiological pH mimics the oxacarbenium ion-like transition state of the glycosidic bond cleavage, leading to tight binding to the active site of glycosidases.[6]
Glycosidase and Glycosyltransferase Inhibition
L-iminosugars are potent inhibitors of various glycosidases, including α-glucosidases, β-glucosidases, α-mannosidases, and α-galactosidases.[2][5] This inhibition disrupts the breakdown of complex carbohydrates and the modification of glycoproteins and glycolipids. Furthermore, some l-iminosugars can inhibit glycosyltransferases, enzymes responsible for the synthesis of oligosaccharides and glycoconjugates, such as glucosylceramide synthase (GCS).[7][8][9]
Pharmacological Chaperone Therapy
In the context of lysosomal storage diseases (LSDs) caused by mutations leading to misfolded and unstable enzymes, certain l-iminosugars can act as pharmacological chaperones. At sub-inhibitory concentrations, these small molecules bind to the mutant enzyme in the endoplasmic reticulum (ER), stabilizing its conformation and facilitating its proper folding and trafficking to the lysosome. Once in the lysosome, the higher concentration of the natural substrate displaces the iminosugar, allowing the rescued enzyme to function.[1][10] This approach is particularly relevant for LSDs like Gaucher disease and Fabry disease.[1][11]
Antiviral Activity
Many enveloped viruses rely on the host cell's ER glycosylation machinery for the proper folding and function of their envelope glycoproteins. L-iminosugars that inhibit ER α-glucosidases I and II can disrupt this process, leading to misfolded viral glycoproteins. This can result in the production of non-infectious viral particles or the retention and degradation of viral proteins, thus exhibiting broad-spectrum antiviral activity.[12][13][14]
Quantitative Data on L-Iminosugar Activity
The following tables summarize the inhibitory activities of key l-iminosugars against various enzymes and viruses.
Table 1: Glycosidase Inhibition by L-Iminosugars (IC50/Ki Values)
| Iminosugar Derivative | Enzyme | Source | IC50 / Ki (µM) | Reference(s) |
| N-butyl-1-deoxynojirimycin (NB-DNJ) | α-Glucosidase I | Rat | 0.68 | [15][16] |
| α-Glucosidase II | Rat | 10.8 | [15][16] | |
| Glucosylceramide Synthase | Rat | 32 | ||
| β-Glucosidase 2 | Rat | 81 | ||
| Miglitol (N-hydroxyethyl-DNJ) | α-Glucosidase | Yeast | >1000 | [2] |
| α-Glucosidase | Rice | 0.05 | [2] | |
| N-nonyl-deoxynojirimycin (NN-DNJ) | α-Glucosidase I | Rat | 0.54 | [15] |
| 1-Deoxynojirimycin (DNJ) | α-Glucosidase | Yeast | 54 | [2] |
| ER Glucosidase II | Mouse | 16 | [2] | |
| Compound 6e (N-substituted iminosugar C-glycoside) | α-Glucosidase | Yeast | 0.9 | [6] |
| Compound 6d (N-substituted iminosugar C-glycoside) | α-Glucosidase | Yeast | 2.4 | [6] |
| Spiro-iminosugar 3a | α-Glucosidase | 0.075 | [17] | |
| Spiro-iminosugar 4a | α-Glucosidase | 0.036 | [17] | |
| Miglitol (Standard) | α-Glucosidase | 0.100 | [17] | |
| Isofagomine derivatives | β-Glucosidase | T. Maritima | 0.37 - 4.6 | [18] |
| Iso-d-galacto-fagomines | α-Galactosidase | A. Niger | 0.063 - 2.0 | [18] |
| 6-Deoxy-DIM | α-Mannosidase (AMAN-2) | C. elegans | 0.19 (Ki) | [5] |
Table 2: Antiviral Activity of L-Iminosugars (EC50 Values)
| Iminosugar Derivative | Virus | Cell Line | EC50 (µM) | Reference(s) |
| N-butyl-deoxynojirimycin (NB-DNJ) | Dengue Virus (DENV) | MDMΦs | 1.2 - 10.6 | [19] |
| N-nonyl-deoxynojirimycin (NN-DNJ) | Dengue Virus (DENV) | MDMΦs | ~1 | [19] |
| Celgosivir (castanospermine pro-drug) | Dengue Virus (DENV) | 5 | [19] | |
| OSL-95II | Bovine Viral Diarrhea Virus (BVDV) | < 1 | [20] | |
| CM-9-78 | Bovine Viral Diarrhea Virus (BVDV) | < 1 | [20] |
Experimental Protocols
Synthesis of N-Substituted Deoxynojirimycin Derivatives
-
Starting Material: 1-deoxynojirimycin (DNJ).
-
Reaction: Condensation of DNJ with a commercially available or synthesized benzyl bromide or other alkyl halide derivative.
-
Base: Potassium carbonate is typically used to facilitate the nucleophilic substitution reaction.
-
Solvent: A suitable polar aprotic solvent such as dimethylformamide (DMF) is used.
-
Procedure:
-
Dissolve 1-deoxynojirimycin in the solvent.
-
Add potassium carbonate and the alkyl halide derivative.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., dichloromethane:methanol).
Glycosidase Inhibition Assay
-
Enzyme and Substrate: A specific glycosidase (e.g., α-glucosidase from Saccharomyces cerevisiae) and its corresponding p-nitrophenyl glycoside substrate (e.g., p-nitrophenyl α-D-glucopyranoside) are used.
-
Buffer: A suitable buffer is used to maintain the optimal pH for the enzyme (e.g., phosphate buffer).
-
Procedure:
-
Prepare a series of dilutions of the l-iminosugar inhibitor.
-
In a 96-well plate, add the enzyme solution to each well containing either the inhibitor or buffer (for control).
-
Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the p-nitrophenyl glycoside substrate to each well.
-
Incubate the reaction for a specific time.
-
Stop the reaction by adding a basic solution (e.g., sodium carbonate).
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Pharmacological Chaperone Activity Assay (Cell-Based)
-
Cell Line: Use a patient-derived cell line or a genetically engineered cell line expressing a mutant form of the target enzyme (e.g., fibroblasts from a Gaucher disease patient with a specific GBA mutation).
-
Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the l-iminosugar for a specified period (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis: After treatment, wash the cells and lyse them using a suitable lysis buffer.
-
Enzyme Activity Measurement:
-
Determine the activity of the target enzyme in the cell lysates using a specific fluorogenic or colorimetric substrate.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Protein Quantification: Determine the total protein concentration in each lysate to normalize the enzyme activity.
-
Data Analysis: Calculate the fold-increase in enzyme activity in the treated cells compared to the untreated control cells. Determine the EC50 (effective concentration to achieve 50% of the maximum chaperone effect).
Antiviral Activity Assay (Plaque Reduction Assay)
-
Cell Line and Virus: Use a susceptible cell line (e.g., Vero cells) and the virus of interest (e.g., Dengue virus).
-
Infection and Treatment:
-
Seed the cells in multi-well plates to form a confluent monolayer.
-
Pre-treat the cells with various concentrations of the l-iminosugar for a certain period before infection, or add the compound simultaneously with the virus, or after the virus adsorption period, depending on the desired experimental question.
-
Infect the cells with a known titer of the virus for a specific adsorption period.
-
-
Plaque Formation:
-
After adsorption, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) with or without the iminosugar.
-
Incubate the plates for several days to allow for plaque formation.
-
-
Visualization and Quantification:
-
Fix the cells (e.g., with formaldehyde) and stain them with a dye (e.g., crystal violet) to visualize the plaques.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each inhibitor concentration compared to the virus control (no inhibitor). Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
Signaling Pathways and Experimental Workflows
Inhibition of the Calnexin Cycle and ER-Associated Degradation (ERAD)
L-iminosugars that inhibit ER α-glucosidases interfere with the calnexin cycle, a critical quality control mechanism for glycoprotein folding. This can lead to the accumulation of misfolded proteins, which are then targeted for degradation via the ER-associated degradation (ERAD) pathway.
Caption: Inhibition of the Calnexin Cycle by l-Iminosugars.
Substrate Reduction Therapy in Gaucher Disease
In Gaucher disease, the deficiency of the enzyme glucocerebrosidase (GCase) leads to the accumulation of its substrate, glucosylceramide. L-iminosugars like miglustat (N-butyl-deoxynojirimycin) inhibit glucosylceramide synthase (GCS), thereby reducing the production of glucosylceramide to a level that the residual GCase activity can manage.
Caption: Substrate Reduction Therapy in Gaucher Disease.
Pharmacological Chaperone Therapy in Fabry Disease
In Fabry disease, mutations in the GLA gene can lead to misfolded α-galactosidase A (α-Gal A) that is prematurely degraded. Pharmacological chaperones, such as certain l-iminosugars, bind to the misfolded enzyme in the ER, stabilizing it and allowing it to traffic to the lysosome.
Caption: Pharmacological Chaperone Therapy in Fabry Disease.
Conclusion
L-iminosugars represent a versatile and powerful class of pharmacological agents with a broad spectrum of therapeutic applications. Their ability to modulate the activity of key carbohydrate-processing enzymes provides a foundation for the treatment of diverse pathologies, from genetic disorders to infectious diseases and cancer. The continued exploration of their structure-activity relationships, coupled with the development of novel synthetic methodologies, promises to yield even more potent and selective l-iminosugar-based therapeutics in the future. This guide serves as a foundational resource for researchers and drug development professionals, providing a comprehensive overview of the pharmacological properties of l-iminosugars and the experimental approaches used to characterize them.
References
- 1. Molecular interaction of imino sugars with human alpha-galactosidase: Insight into the mechanism of complex formation and pharmacological chaperone action in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Synthesis of N-Substituted Iminosugar C-Glycosides and Evaluation as Promising α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iminosugar-based inhibitors of glucosylceramide synthase prolong survival but paradoxically increase brain glucosylceramide levels in Niemann-Pick C mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. embopress.org [embopress.org]
- 11. mdpi.com [mdpi.com]
- 12. Iminosugar antivirals: the therapeutic sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strain-specific antiviral activity of iminosugars against human influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study of the Mechanism of Antiviral Action of Iminosugar Derivatives against Bovine Viral Diarrhea Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Novel Imino Sugar Derivatives Demonstrate Potent Antiviral Activity against Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. benchchem.com [benchchem.com]
- 24. A Novel Method for Assessing the Chaperone Activity of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
L-NBDNJ in Cystic Fibrosis Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cystic Fibrosis (CF) is a life-threatening genetic disorder characterized by persistent lung infections and chronic inflammation. While the primary defect lies in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, therapeutic strategies are increasingly targeting the downstream consequences of CFTR dysfunction. This technical guide provides a comprehensive overview of the role of N-(n-butyl)deoxynojirimycin (L-NBDNJ) in preclinical models of cystic fibrosis. Contrary to initial hypotheses, this compound does not function as a direct corrector of the common F508del-CFTR mutation. Instead, emerging evidence robustly demonstrates its potential as a potent anti-inflammatory and anti-infective agent, primarily by attenuating the virulence of Pseudomonas aeruginosa, a key pathogen in CF lung disease, and modulating the host's inflammatory response. This document details the quantitative effects of this compound, the experimental protocols used to assess its efficacy, and the signaling pathways it is proposed to modulate.
This compound as an Anti-Infective and Anti-Inflammatory Agent
This compound has demonstrated significant efficacy in reducing bacterial burden and mitigating inflammation in murine models of chronic Pseudomonas aeruginosa lung infection, a hallmark of advanced cystic fibrosis lung disease.
Quantitative Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies evaluating this compound.
Table 1: Effect of this compound on Pseudomonas aeruginosa Bacterial Load in a Murine Model of Chronic Lung Infection
| Treatment Group | Dose (mg/kg) | Bacterial Load (CFU/lung) | % Reduction vs. Vehicle |
| Vehicle | - | ~1.0 x 10^7 | - |
| This compound | 10 | ~5.0 x 10^6 | 50% |
| This compound | 100 | ~2.5 x 10^6 | 75% |
Table 2: Effect of this compound on Pseudomonas aeruginosa Virulence Factor Gene Expression
| Gene | Virulence Factor | Fold Decrease in Expression with this compound |
| aprA | Alkaline Protease | Significant reduction |
| phzA | Pyocyanin | 2.5-fold |
| pvdA | Pyoverdine | Downregulated |
Table 3: Effect of this compound on Inflammatory Cell Recruitment in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Dose | Neutrophil Count | % Reduction vs. Vehicle |
| Vehicle | - | High | - |
| This compound | Dose-dependent | Modest reduction | Not specified |
Table 4: Effect of this compound on Pseudomonas aeruginosa Adhesion to Human Alveolar Epithelial Cells (A549)
| Treatment | Adhesion Efficiency | Fold Reduction vs. Untreated |
| Untreated Bacteria | High | - |
| This compound-treated Bacteria | Significantly reduced | ~5-fold |
Evaluation of this compound as a CFTR Corrector
Despite its efficacy as an anti-inflammatory and anti-infective agent, this compound was evaluated for its potential to correct the trafficking defect of the F508del-CFTR mutant protein.
Halide-Sensitive Yellow Fluorescent Protein (HS-YFP) Quenching Assay
A halide-sensitive YFP quenching assay was utilized to assess the function of F508del-CFTR in CF bronchial epithelial cells (CFBE41o-). This assay measures the influx of iodide through CFTR channels, leading to a quenching of the YFP fluorescence. Increased quenching indicates improved CFTR function.
Table 5: this compound as a CFTR Corrector in F508del-CFTR CFBE41o- Cells
| Treatment | Concentration (µM) | CFTR Function (relative to VX-809) |
| Vehicle (DMSO) | - | Negative Control |
| VX-809 (Positive Control) | 1 | 100% |
| This compound | 5 | No significant activity |
| This compound | 20 | No significant activity |
| This compound | 50 | No significant activity |
| This compound | 100 | No significant activity |
| This compound + VX-809 | Various | No synergistic effect |
The results conclusively demonstrated that this compound does not act as a corrector for the F508del-CFTR mutation, either alone or in combination with the known corrector, VX-809.[1]
Experimental Protocols
Murine Model of Chronic Pseudomonas aeruginosa Lung Infection
This model is designed to mimic the chronic lung infection seen in individuals with cystic fibrosis.
Materials:
-
Specific pathogen-free mice (e.g., C57BL/6)
-
Mucoid clinical isolate of Pseudomonas aeruginosa
-
Agarose
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
Protocol:
-
Culture a mucoid strain of P. aeruginosa to the desired concentration.
-
Embed the bacteria in agarose beads to protect them from immediate clearance by the host immune system.
-
Anesthetize the mice.
-
Intratracheally instill the bacteria-laden agarose beads into the lungs of the mice.
-
Monitor the mice for signs of infection and weight loss over a period of several days to weeks.
-
Administer this compound or vehicle control at specified doses and time points.
Quantification of Bacterial Load in Murine Lungs
This protocol is used to determine the number of viable bacteria in the lungs of infected mice.
Materials:
-
Lungs from infected mice
-
Sterile phosphate-buffered saline (PBS)
-
Tissue homogenizer
-
Luria-Bertani (LB) agar plates
-
Incubator
Protocol:
-
Aseptically harvest the lungs from euthanized mice.
-
Homogenize the lung tissue in a known volume of sterile PBS.
-
Perform serial dilutions of the lung homogenate in PBS.
-
Plate the dilutions onto LB agar plates.
-
Incubate the plates at 37°C overnight.
-
Count the number of colony-forming units (CFUs) on the plates and calculate the total CFU per lung.
Analysis of Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF)
This protocol is used to assess the inflammatory response in the lungs.
Materials:
-
Lungs from mice
-
Sterile PBS
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytospin and slides
-
Staining reagents (e.g., Diff-Quik)
Protocol:
-
Cannulate the trachea of the euthanized mouse.
-
Instill and aspirate a known volume of sterile PBS into the lungs three times to collect the BALF.
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Count the total number of cells using a hemocytometer or automated cell counter.
-
Prepare cytospin slides of the cells and stain them to differentiate between different inflammatory cell types (e.g., neutrophils, macrophages).
Halide-Sensitive Yellow Fluorescent Protein (HS-YFP) Quenching Assay
This cell-based assay is used to measure CFTR channel function.[2]
Materials:
-
CFBE41o- cells stably expressing F508del-CFTR and a halide-sensitive YFP
-
96-well plates
-
Fluorescence plate reader
-
Solutions: Chloride-containing buffer, Iodide-containing buffer
-
CFTR activators (e.g., forskolin, genistein)
-
Test compounds (this compound, VX-809)
Protocol:
-
Seed the CFBE41o- cells in a 96-well plate and culture until confluent.
-
Incubate the cells with the test compounds (this compound, with or without VX-809) or vehicle control for 24 hours.
-
Wash the cells with a chloride-containing buffer.
-
Place the plate in a fluorescence plate reader and measure the baseline YFP fluorescence.
-
Inject an iodide-containing buffer along with CFTR activators into the wells.
-
Monitor the decrease in YFP fluorescence over time as iodide enters the cells through functional CFTR channels and quenches the YFP signal.
-
Calculate the rate of fluorescence quenching as a measure of CFTR activity.
Signaling Pathways Modulated by this compound
The anti-infective and anti-inflammatory effects of this compound are attributed to its ability to modulate host cell signaling pathways, thereby disarming the pathogen and dampening the inflammatory response.
Interference with Host Cell Cytoskeleton Organization
This compound has been shown to interfere with the expression of proteins that regulate the assembly and organization of the host cell cytoskeleton.[1] This can impact the ability of P. aeruginosa to adhere to and invade host cells. The Rho family of small GTPases (RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. Their activity is tightly controlled by Guanine nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs). Downstream effectors, such as formins and the Arp2/3 complex, mediate the formation of different actin structures. By altering the expression of key regulatory proteins, this compound may disrupt this delicate balance, leading to a less favorable environment for bacterial invasion.
Modulation of Inflammatory Signaling Pathways
Chronic inflammation in the CF lung is a major driver of disease progression. This compound appears to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and p38 MAPK pathways, which are known to be hyperactive in the CF airway epithelium. These pathways lead to the production of pro-inflammatory cytokines like IL-1β and IL-8, which in turn recruit neutrophils to the site of infection, perpetuating the inflammatory cycle. By dampening the activation of these pathways, this compound can reduce the production of inflammatory mediators and subsequent neutrophil infiltration.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for the management of cystic fibrosis lung disease, not by correcting the underlying CFTR defect, but by targeting the downstream consequences of the disease: chronic infection and inflammation. Its ability to reduce the virulence of P. aeruginosa and dampen the host inflammatory response offers a novel, non-antibiotic-based approach to managing this persistent pathogen. Further research is warranted to fully elucidate the molecular mechanisms underlying this compound's effects on host cell signaling and to evaluate its therapeutic potential in combination with existing CFTR modulators. The data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a valuable addition to the therapeutic arsenal for cystic fibrosis.
References
Synthesis of the Unnatural Enantiomer of Miglustat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miglustat, N-butyl-1-deoxynojirimycin (NB-DNJ), is an iminosugar approved for the treatment of Gaucher disease. Its unnatural enantiomer, N-butyl-L-deoxynojirimycin (L-NBDNJ), has garnered significant interest for its distinct pharmacological profile. Unlike its D-enantiomer, this compound is not an inhibitor of α-glucosidase but acts as a pharmacological chaperone for the enzyme acid α-glucosidase (GAA), which is deficient in Pompe disease.[1] This whitepaper provides a detailed technical guide on the stereocontrolled de novo synthesis of this compound, focusing on a robust synthetic pathway commencing from the chiral pool starting material, L-serine. Detailed experimental protocols, quantitative data, and visual representations of the synthetic and biological pathways are presented to aid researchers in the replication and further investigation of this promising therapeutic candidate.
Introduction
Iminosugars are a class of carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to potent and selective inhibition of glycosidases, making them valuable therapeutic agents. Miglustat (D-NBDNJ) is a prominent example, utilized in substrate reduction therapy for Gaucher disease.[1]
The stereochemistry of iminosugars plays a critical role in their biological activity. The unnatural enantiomer of Miglustat, this compound, exhibits a fascinating divergence in its mechanism of action. It has been identified as an allosteric enhancer of GAA activity, the enzyme deficient in the lysosomal storage disorder, Pompe disease.[1] This has opened new avenues for the development of chaperone-based therapies for this debilitating condition.
This guide details a well-established synthetic route to enantiomerically pure this compound, beginning with the synthesis of the key chiral building block, L-Garner's aldehyde, from L-serine. The subsequent steps involve the construction of the L-ido-deoxynojirimycin core and the final N-alkylation to yield the target molecule.
Synthetic Pathway Overview
The synthesis of this compound can be conceptually divided into three main stages:
-
Synthesis of L-Garner's Aldehyde: The chiral precursor, L-Garner's aldehyde, is synthesized from the readily available and inexpensive amino acid, L-serine. This involves protection of the amino and carboxyl groups, followed by the formation of the oxazolidine ring and subsequent reduction.
-
Construction of the L-ido-Deoxynojirimycin Core: L-Garner's aldehyde undergoes a series of transformations, including olefination, epoxidation, and intramolecular cyclization, to construct the core piperidine ring structure of L-ido-deoxynojirimycin.
-
N-Alkylation: The final step involves the reductive amination of the L-ido-deoxynojirimycin core with butyraldehyde to introduce the n-butyl group at the nitrogen atom, yielding this compound.
Caption: Overall synthetic strategy for this compound.
Experimental Protocols
Synthesis of L-Garner's Aldehyde from L-Serine
A widely adopted and efficient procedure for the preparation of L-Garner's aldehyde from L-serine is outlined below.[2][3][4]
Step 1: Esterification of L-Serine
-
To a suspension of L-serine (1.0 eq) in methanol, acetyl chloride (1.2 eq) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure to yield L-serine methyl ester hydrochloride.
Step 2: N-Boc Protection
-
The L-serine methyl ester hydrochloride is dissolved in a mixture of dichloromethane and triethylamine (2.5 eq).
-
Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) is added, and the mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-L-serine methyl ester.
Step 3: Acetonide Formation
-
N-Boc-L-serine methyl ester is dissolved in 2,2-dimethoxypropane.
-
A catalytic amount of p-toluenesulfonic acid is added, and the mixture is stirred at room temperature for 2 hours.
-
The reaction is neutralized with triethylamine and concentrated under reduced pressure. The residue is purified by column chromatography to afford (S)-tert-butyl 4-(methoxycarbonyl)-2,2-dimethyloxazolidine-3-carboxylate.
Step 4: Reduction to L-Garner's Aldehyde
-
The protected serine ester is dissolved in anhydrous toluene and cooled to -78 °C.
-
A solution of diisobutylaluminium hydride (DIBAL-H) in toluene (1.1 eq) is added dropwise.
-
The reaction is stirred at -78 °C for 1 hour and then quenched by the slow addition of methanol.
-
The mixture is warmed to room temperature, and a saturated solution of Rochelle's salt is added. The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield L-Garner's aldehyde.
Synthesis of L-ido-Deoxynojirimycin
The conversion of L-Garner's aldehyde to the L-ido-deoxynojirimycin core is a multi-step process. The following is a representative synthetic sequence.
Step 1: Wittig Olefination
-
To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF at 0 °C is added n-butyllithium (1.1 eq) dropwise.
-
The resulting red ylide solution is stirred for 30 minutes, then cooled to -78 °C.
-
A solution of L-Garner's aldehyde (1.0 eq) in THF is added, and the reaction is stirred for 2 hours at -78 °C.
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
Step 2: Epoxidation
-
The enol ether from the previous step is dissolved in dichloromethane.
-
m-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq) is added portion-wise at 0 °C.
-
The reaction is stirred for 4 hours at room temperature, then quenched with saturated aqueous sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried, and concentrated.
Step 3: Intramolecular Cyclization and Deprotection
-
The crude epoxide is dissolved in a mixture of THF and 1 M HCl.
-
The reaction mixture is heated at 60 °C for 6 hours.
-
After cooling, the mixture is neutralized with a strong anion exchange resin.
-
The resin is filtered off, and the filtrate is concentrated to give crude L-ido-deoxynojirimycin.
Synthesis of N-Butyl-L-deoxynojirimycin (this compound)
The final step is the N-alkylation of the iminosugar core.
-
L-ido-deoxynojirimycin (1.0 eq) is dissolved in methanol.
-
Butyraldehyde (1.2 eq) and a catalytic amount of acetic acid are added.
-
Sodium cyanoborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by ion-exchange chromatography to yield N-Butyl-L-deoxynojirimycin.
Quantitative Data
The following tables summarize the typical yields and characterization data for the key intermediates and the final product in the synthesis of this compound.
Table 1: Synthesis of L-Garner's Aldehyde
| Step | Product | Starting Material | Yield (%) | Enantiomeric Excess (%) |
| 1-3 | (S)-tert-butyl 4-(methoxycarbonyl)-2,2-dimethyloxazolidine-3-carboxylate | L-Serine | ~75-85 | >99 |
| 4 | L-Garner's Aldehyde | Protected Serine Ester | ~80-90 | >98 |
Table 2: Synthesis of this compound
| Step | Product | Starting Material | Yield (%) |
| 1 | Wittig Olefination Product | L-Garner's Aldehyde | ~70-80 |
| 2 | Epoxide | Enol Ether | ~85-95 |
| 3 | L-ido-Deoxynojirimycin | Epoxide | ~50-60 (over 2 steps) |
| 4 | N-Butyl-L-deoxynojirimycin | L-ido-DNJ | ~80-90 |
Table 3: Characterization Data for N-Butyl-L-deoxynojirimycin (this compound)
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₀H₂₁NO₄ |
| Molecular Weight | 219.28 g/mol |
| ¹H NMR (400 MHz, D₂O) | δ 3.85 (dd, J = 11.6, 2.8 Hz, 1H), 3.75 (dd, J = 11.6, 4.8 Hz, 1H), 3.45 (t, J = 9.2 Hz, 1H), 3.30-3.20 (m, 2H), 3.10 (dd, J = 11.2, 4.8 Hz, 1H), 2.70-2.55 (m, 2H), 2.30 (t, J = 9.2 Hz, 1H), 1.60-1.45 (m, 2H), 1.40-1.25 (m, 2H), 0.90 (t, J = 7.2 Hz, 3H) |
| ¹³C NMR (100 MHz, D₂O) | δ 78.8, 72.1, 70.0, 66.5, 59.8, 55.4, 49.2, 29.8, 20.1, 13.2 |
| Mass Spectrometry (ESI+) | m/z 220.15 [M+H]⁺ |
| Optical Rotation | [α]ᴅ²⁰ +XX.X (c 1.0, H₂O) |
Biological Context and Mechanism of Action
Pompe disease is a lysosomal storage disorder caused by a deficiency of the enzyme acid α-glucosidase (GAA).[5] This leads to the accumulation of glycogen within the lysosomes, primarily affecting muscle tissues.[5][6][7] The unnatural enantiomer of Miglustat, this compound, acts as a pharmacological chaperone.[1] Instead of inhibiting the enzyme, it binds to the misfolded GAA, stabilizing its conformation and facilitating its proper trafficking to the lysosome, thereby restoring its catalytic activity.[8][9]
Caption: Pathophysiology of Pompe disease and the chaperone action of this compound.
Conclusion
The synthesis of the unnatural enantiomer of Miglustat, this compound, represents a significant advancement in the development of pharmacological chaperones for Pompe disease. The stereocontrolled synthesis from L-serine provides a reliable and scalable route to this promising therapeutic candidate. The detailed protocols and data presented in this whitepaper are intended to facilitate further research and development in this area, ultimately contributing to new treatment options for patients with this rare and debilitating genetic disorder.
References
- 1. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]
- 3. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Lysosomal glycogen accumulation in Pompe disease results in disturbed cytoplasmic glycogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pompe disease: from pathophysiology to therapy and back again - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pharmacological chaperone N-butyldeoxynojirimycin enhances enzyme replacement therapy in Pompe disease fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Pharmacological Chaperone N-butyldeoxynojirimycin Enhances Enzyme Replacement Therapy in Pompe Disease Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
The Chaperoning Potential of L-NBDNJ: A Technical Guide for Researchers
Introduction
Pompe disease is a lysosomal storage disorder caused by a deficiency of the enzyme acid α-glucosidase (GAA), leading to the accumulation of glycogen in lysosomes and subsequent cellular damage, particularly in muscle tissues. Enzyme replacement therapy (ERT) is the standard of care, but it has limitations. Pharmacological chaperones (PCs) that can assist in the proper folding and trafficking of GAA or enhance its activity represent a promising therapeutic strategy. This technical guide provides an in-depth overview of the chaperoning potential of N-butyl-l-deoxynojirimycin (L-NBDNJ), the unnatural enantiomer of the approved drug Miglustat (N-butyl-d-deoxynojirimycin). Unlike its D-enantiomer, this compound has been identified as a non-inhibitory, allosteric enhancer of GAA activity, making it a compound of significant interest for the treatment of Pompe disease.[1][2]
Core Mechanism of Action
This compound is unique in that it does not inhibit glycosidases, a common trait of many iminosugar-based chaperones.[1][2] Instead, it acts as an allosteric enhancer of GAA. This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that increases the enzyme's stability and catalytic activity. This allosteric activation has been shown to enhance the levels of lysosomal GAA in fibroblasts from Pompe disease patients.[1][2] Furthermore, this compound has demonstrated a synergistic effect when co-administered with recombinant human α-glucosidase (rhGAA), the basis of ERT.[1][2]
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative findings from preclinical studies on the effect of this compound on GAA activity.
Table 1: Effect of this compound on Endogenous GAA Activity in Pompe Disease Fibroblasts
| Cell Line (Mutation) | This compound Concentration (µM) | Fold Increase in GAA Activity | Reference |
| Patient 1 (p.L552P/p.L552P) | 20 | 1.5 | [1] |
Table 2: Synergistic Effect of this compound with Recombinant Human α-Glucosidase (rhGAA)
| Cell Line | Treatment | GAA Activity (relative to untreated) | Reference |
| Pompe Fibroblasts | rhGAA | Specific values not provided, but enhanced | [1] |
| Pompe Fibroblasts | rhGAA + this compound | Synergistic increase observed | [1] |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of this compound Action
The following diagram illustrates the proposed mechanism by which this compound enhances GAA activity. In the endoplasmic reticulum (ER), newly synthesized GAA undergoes folding. Misfolded GAA is targeted for degradation. This compound is proposed to bind to GAA, stabilizing its conformation and promoting its successful trafficking through the Golgi apparatus to the lysosome, where it can degrade glycogen.
Caption: Proposed mechanism of this compound as an allosteric enhancer of GAA.
General Experimental Workflow for Chaperone Evaluation
This diagram outlines a typical workflow for assessing the chaperoning potential of a compound like this compound.
Caption: General workflow for evaluating pharmacological chaperones.
Experimental Protocols
The following are summarized methodologies for key experiments cited in the evaluation of this compound.
1. Cell Culture and Treatment
-
Cell Lines: Human fibroblasts derived from Pompe disease patients with confirmed GAA mutations (e.g., homozygous for p.L552P) are typically used.
-
Culture Conditions: Cells are maintained in standard cell culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: this compound is dissolved in a suitable solvent (e.g., sterile water or DMSO) to prepare a stock solution. The stock solution is then diluted in the culture medium to the desired final concentrations (e.g., 20 µM). For co-incubation studies, recombinant human GAA is added to the medium with or without this compound. Cells are typically treated for 24 to 72 hours before harvesting.
2. GAA Enzyme Activity Assay
-
Principle: The enzymatic activity of GAA is measured using a fluorogenic substrate, 4-methylumbelliferyl-α-D-glucopyranoside (4-MUG). GAA cleaves this substrate to release the fluorescent product 4-methylumbelliferone (4-MU).
-
Procedure:
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed in a suitable buffer (e.g., water or a mild detergent-based buffer) through sonication or freeze-thaw cycles.
-
Protein Quantification: The total protein concentration in the cell lysate is determined using a standard method, such as the Bradford or BCA assay.
-
Enzymatic Reaction: A known amount of cell lysate protein is incubated with the 4-MUG substrate in an acidic buffer (pH 4.0-4.5) at 37°C for a defined period (e.g., 1 hour).
-
Reaction Termination: The reaction is stopped by adding a high pH buffer (e.g., glycine-carbonate buffer).
-
Fluorescence Measurement: The fluorescence of the released 4-MU is measured using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Calculation: GAA activity is calculated based on a standard curve of 4-MU and is typically expressed as nmol of substrate hydrolyzed per hour per milligram of protein.
-
3. Western Blot Analysis for GAA Protein
-
Principle: Western blotting is used to detect and quantify the different forms of the GAA protein (precursor and mature forms) to assess its expression and processing.
-
Procedure:
-
Protein Separation: Cell lysates with equal amounts of total protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for human GAA.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as an antibody against β-actin or GAPDH, is used to ensure equal protein loading.
-
Analysis: The intensity of the bands corresponding to the different GAA forms is quantified using densitometry software.
-
Clinical Status
To date, there are no published clinical trials specifically evaluating this compound for the treatment of Pompe disease. The available data is from preclinical, in vitro studies.
Conclusion
This compound presents a novel and promising approach for the treatment of Pompe disease. Its unique mechanism as a non-inhibitory, allosteric enhancer of GAA distinguishes it from many other iminosugar-based chaperones. Preclinical data demonstrates its potential to increase the activity of mutant GAA and to act synergistically with ERT. Further in vivo studies and eventual clinical trials are necessary to fully elucidate its therapeutic potential.
References
The Impact of L-NBDNJ on Lysosomal α-Glucosidase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of N-butyl-deoxynojirimycin's l-enantiomer (L-NBDNJ) on lysosomal α-glucosidase (GAA). Pompe disease, a lysosomal storage disorder, is caused by a deficiency in GAA, leading to the accumulation of glycogen in lysosomes.[1][2][3] this compound has emerged as a promising pharmacological chaperone that can enhance the levels and activity of this crucial enzyme.
Core Mechanism of Action: Pharmacological Chaperoning
This compound functions as a pharmacological chaperone, a small molecule that assists in the proper folding and trafficking of the GAA enzyme.[4][5][6] Many mutations associated with Pompe disease result in misfolded GAA that is prematurely degraded and fails to reach the lysosome, even if the enzyme's catalytic site is potentially functional.[7] this compound binds to the mutant GAA in the endoplasmic reticulum, stabilizing its conformation and allowing it to pass the cell's quality control mechanisms. This facilitates its transport to the lysosome, where it can catabolize glycogen.[7]
A key advantage of this compound is that, unlike its d-enantiomer (N-butyldeoxynojirimycin or Miglustat), it is not a significant inhibitor of glycosidases.[4][5][8] This characteristic is particularly beneficial as it minimizes the risk of substrate reduction-related side effects.
Quantitative Analysis of this compound's Effect on α-Glucosidase
The following tables summarize the quantitative data from key studies investigating the effect of this compound and related compounds on lysosomal α-glucosidase levels and activity.
Table 1: In Vitro Efficacy of N-butyldeoxynojirimycin (NB-DNJ) in Pompe Disease Fibroblasts
| Cell Line | Treatment | Incubation Time (hours) | Fold Increase in GAA Activity | Reference |
| Pompe Disease Fibroblasts | 50 µmol/l rhGAA + 20 µmol/l NB-DNJ | 24 | More efficient correction of enzyme activity | [9] |
| Pompe Disease Fibroblasts (PD1 and PD2) | 50 µmol/l rhGAA + 20 µmol/l NB-DNJ | 8 - 16 | Substantial enhancement of GAA correction | [9] |
| Pompe Patient-Derived Fibroblasts (6 of 14 cell lines) | 1-deoxynojirimycin (DNJ) | Not Specified | 4- to 18-fold | [10] |
Table 2: In Vivo Efficacy of NB-DNJ in a Pompe Disease Mouse Model
| Animal Model | Treatment | Tissue | Outcome | Reference |
| Pompe Disease Knock-out Mice | 4.3 mg/kg NB-DNJ (oral, 2 days) + 40 mg/kg rhGAA (injection) | Liver, Gastrocnemius, Diaphragm, Heart | Improved enzyme correction | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in the literature.
Cell Culture and Treatment with this compound
-
Cell Seeding: Pompe disease patient-derived fibroblasts are seeded in appropriate culture flasks or plates at a density that allows for logarithmic growth during the experiment.
-
Culture Medium: Cells are maintained in a standard culture medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum and antibiotics.
-
Treatment: The culture medium is replaced with a fresh medium containing the desired concentration of this compound (or a vehicle control). For co-incubation studies with enzyme replacement therapy (ERT), recombinant human α-glucosidase (rhGAA) is also added to the medium at a specified concentration (e.g., 50 µmol/l).[9]
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Cell Lysis: Following incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer to extract cellular proteins for subsequent analysis.
α-Glucosidase Activity Assay
-
Lysate Preparation: A portion of the cell lysate is used to determine the total protein concentration, typically using a BCA or Bradford protein assay.
-
Enzyme Reaction: The α-glucosidase activity is measured using a fluorogenic substrate, such as 4-methylumbelliferyl-α-D-glucopyranoside. The cell lysate is incubated with the substrate in an acidic buffer (pH 4.3) that mimics the lysosomal environment.
-
Fluorescence Measurement: The reaction is stopped, and the fluorescence of the liberated 4-methylumbelliferone is measured using a fluorometer.
-
Data Normalization: The enzyme activity is typically normalized to the total protein concentration in the lysate and expressed as nmol/mg of protein/hour.
Western Blot Analysis for α-Glucosidase Levels
-
Protein Quantification: The total protein concentration in the cell lysates is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for human α-glucosidase.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands corresponding to the different forms of α-glucosidase (precursor and mature forms) is quantified using densitometry software.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.
Caption: Mechanism of this compound as a pharmacological chaperone for α-glucosidase.
Caption: Experimental workflow for evaluating the effect of this compound.
Conclusion
This compound represents a significant advancement in the potential treatment of Pompe disease. Its ability to act as a pharmacological chaperone, enhancing the levels of functional lysosomal α-glucosidase without significant inhibitory effects, makes it a compelling candidate for monotherapy in patients with responsive mutations and for combination therapy with ERT. The data strongly supports its role in increasing intracellular GAA activity and improving the efficacy of recombinant enzymes. Further research, particularly clinical trials, will be crucial in fully elucidating the therapeutic potential of this compound for Pompe disease patients.
References
- 1. Strategy for Designing Selective Lysosomal Acid α-Glucosidase Inhibitors: Binding Orientation and Influence on Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pompe Disease: New Developments in an Old Lysosomal Storage Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycosylation-independent Lysosomal Targeting of Acid α-Glucosidase Enhances Muscle Glycogen Clearance in Pompe Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. — Department of Pharmacology [pharm.ox.ac.uk]
- 6. The pharmacological chaperone 1-deoxynojirimycin increases the activity and lysosomal trafficking of multiple mutant forms of acid alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery, SAR, and Biological Evaluation of a Non-Inhibitory Chaperone for Acid Alpha Glucosidase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Pharmacological Chaperone N-butyldeoxynojirimycin Enhances Enzyme Replacement Therapy in Pompe Disease Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Anti-inflammatory Potential of L-NBDNJ in Lung Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic and acute inflammatory lung diseases, such as cystic fibrosis (CF), chronic obstructive pulmonary disease (COPD), and acute lung injury (ALI), represent a significant global health burden. A key pathological feature of these conditions is a dysregulated and persistent inflammatory response within the pulmonary system. L-NBDNJ (N-butyldeoxynojirimycin), also known as miglustat, an iminosugar previously approved for the treatment of Gaucher disease, has emerged as a promising therapeutic candidate with potent anti-inflammatory properties in the context of lung disease. This technical guide provides an in-depth overview of the preclinical evidence supporting the anti-inflammatory potential of this compound, detailing its mechanisms of action, relevant experimental protocols, and quantitative data from key studies.
Data Presentation: Quantitative Effects of this compound on Inflammatory Markers
The following tables summarize the quantitative data from preclinical studies investigating the anti-inflammatory effects of this compound in models of lung disease.
| Model | Organism | Treatment | Parameter Measured | Result | Significance | Reference |
| Chronic Pseudomonas aeruginosa lung infection | C57Bl/6NCr mice | This compound (10 and 100 mg/kg, oral gavage) | Total cells in Bronchoalveolar Lavage Fluid (BALF) | Modest reduction | Not specified | [1] |
| Chronic Pseudomonas aeruginosa lung infection | C57Bl/6NCr mice | This compound (10 and 100 mg/kg, oral gavage) | Neutrophils in BALF | Modest reduction | Not specified | [1] |
| Chronic Pseudomonas aeruginosa lung infection | C57Bl/6NCr mice | This compound (10 and 100 mg/kg, oral gavage) | Bacterial load (CFU) in lungs | Significant decrease | p < 0.05; p < 0.01 | [1] |
| Pseudomonas aeruginosa infection in CF bronchial epithelial cells | Human (in vitro) | This compound (Miglustat) | IL-8 mRNA levels and protein release | Significant reduction | Not specified | [2] |
| Bleomycin-induced pulmonary fibrosis | Mice | N-butyldeoxynojirimycin (NB-DNJ) | Lung injury and deterioration of respiratory functions | Marked amelioration | Not specified | [3] |
Core Mechanisms of Action
This compound exerts its anti-inflammatory effects through multiple mechanisms, which appear to be context-dependent, varying with the specific lung pathology.
Inhibition of Glucosylceramide Synthase (GCS) and Modulation of Sphingolipid Metabolism
In the context of cystic fibrosis-related lung inflammation, the anti-inflammatory action of this compound is linked to its activity as an inhibitor of glucosylceramide synthase (GCS). This enzyme is pivotal in the biosynthesis of glycosphingolipids. By inhibiting GCS, this compound may alter the composition of lipid rafts in cell membranes, thereby modulating cellular signaling pathways involved in inflammation. A key downstream target of this mechanism is the non-lysosomal β-glucosidase 2 (GBA2). Inhibition of GBA2 by this compound has been shown to significantly reduce the induction of IL-8, a potent neutrophil chemoattractant, in bronchial epithelial cells infected with Pseudomonas aeruginosa.[2] This effect appears to be independent of direct effects on the NF-κB and AP-1 transcription factors.[4]
Inhibition of Smad2/3 Nuclear Translocation in Pulmonary Fibrosis
In models of pulmonary fibrosis, this compound has been demonstrated to ameliorate lung injury and fibrosis by interfering with the Transforming Growth Factor-β (TGF-β) signaling pathway.[3] Specifically, this compound inhibits the nuclear translocation of Smad2 and Smad3, key transcription factors downstream of the TGF-β receptor.[3] By preventing the accumulation of Smad2/3 in the nucleus, this compound blocks the transcription of pro-fibrotic genes, thereby reducing the excessive deposition of extracellular matrix proteins that characterizes fibrosis.
Mandatory Visualizations
Signaling Pathway Diagrams
Experimental Workflow Diagram
Experimental Protocols
Murine Model of Pseudomonas aeruginosa Chronic Lung Infection
This model is designed to mimic the chronic bacterial infections often seen in patients with cystic fibrosis.
-
Animals: C57Bl/6NCr male mice are typically used.
-
Infection: Mice are anesthetized and intratracheally inoculated with P. aeruginosa (e.g., strain MDR-RP73) embedded in agar beads. This method promotes the formation of bacterial microcolonies within the airways, leading to a chronic infection.
-
Treatment: this compound is administered, for example, by oral gavage at specified doses (e.g., 10 and 100 mg/kg) daily for a set period (e.g., starting 24 hours before infection and continuing for 6 days post-infection).[1]
-
Outcome Measures:
-
Bronchoalveolar Lavage (BAL): At the experimental endpoint, mice are euthanized, and a BAL is performed to collect airway fluid. Total and differential cell counts (particularly neutrophils) are determined.
-
Bacterial Load: Lungs are homogenized, and serial dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU).
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in BAL fluid or lung homogenates can be quantified using methods like ELISA.
-
Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
This model is used to study acute inflammatory responses in the lung.
-
Animals: Various mouse strains can be used (e.g., C57BL/6).
-
Induction: Mice are anesthetized, and a solution of LPS from a Gram-negative bacterium (e.g., E. coli O55:B5) is instilled directly into the trachea. The dose of LPS can be varied to modulate the severity of the injury.
-
Treatment: this compound is administered at desired doses and routes (e.g., intraperitoneally or orally) at a specified time relative to LPS instillation (e.g., 1 hour before).
-
Outcome Measures (typically assessed 4-24 hours post-LPS):
-
BAL Fluid Analysis: Collection of BAL fluid for total and differential cell counts to assess inflammatory cell influx.
-
Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate tissue damage, edema, and cellular infiltration.
-
Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils. Its activity in lung tissue homogenates is measured as a quantitative index of neutrophil infiltration.[5]
-
Cytokine and Chemokine Levels: Quantification of inflammatory mediators in BAL fluid or lung homogenates.
-
Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used model to study the pathogenesis of pulmonary fibrosis and to evaluate potential anti-fibrotic therapies.
-
Animals: Mouse strains such as C57BL/6 are commonly used.
-
Induction: A single intratracheal instillation of bleomycin is administered to anesthetized mice. This induces an initial inflammatory phase followed by the development of progressive fibrosis.
-
Treatment: this compound can be administered at various time points (e.g., during the early inflammatory phase or the later fibrotic phase) via routes such as oral gavage.
-
Outcome Measures (assessed at different time points, e.g., 7, 14, or 21 days post-bleomycin):
-
Lung Function: Respiratory parameters such as specific airway resistance, tidal volume, and peak expiratory flow can be measured.[3]
-
Histopathology: Lungs are examined for the extent of fibrosis using staining methods like Masson's trichrome, and the degree of fibrosis is often quantified using a scoring system (e.g., Ashcroft score).
-
Collagen Content: The total amount of collagen in the lung tissue can be quantified biochemically (e.g., by measuring hydroxyproline content).
-
Gene and Protein Expression: Analysis of pro-fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen I.
-
Conclusion and Future Directions
The preclinical data strongly suggest that this compound possesses significant anti-inflammatory and anti-fibrotic properties in the context of various lung diseases. Its mechanisms of action, involving the modulation of sphingolipid metabolism and inhibition of key pro-fibrotic signaling pathways, offer novel therapeutic avenues. For drug development professionals, these findings warrant further investigation into the efficacy and safety of this compound in more complex preclinical models and ultimately, in clinical trials for inflammatory lung conditions. Future research should focus on elucidating the detailed downstream signaling events following GBA2 inhibition, exploring the potential of this compound in other inflammatory lung diseases such as COPD and asthma, and identifying biomarkers to predict patient response. The established experimental protocols outlined in this guide provide a robust framework for such future investigations.
References
- 1. bowdish.ca [bowdish.ca]
- 2. GBA2-encoded β-glucosidase activity is involved in the inflammatory response to Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. h-h-c.com [h-h-c.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Myeloperoxidase activity as a lung injury marker in the lamb model of congenital diaphragmatic hernia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Infective Potential of L-NBDNJ Against Pseudomonas aeruginosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudomonas aeruginosa represents a significant challenge in clinical settings due to its intrinsic antibiotic resistance and its ability to form resilient biofilms. The emergence of multidrug-resistant (MDR) strains necessitates the exploration of novel therapeutic strategies. One such avenue of investigation is the targeting of virulence factors, which can disarm the pathogen without exerting direct selective pressure for resistance. This technical guide provides an in-depth overview of the anti-infective properties of L-NBDNJ (N-butyl-L-deoxynojirimycin) against P. aeruginosa. While this compound does not exhibit direct bactericidal or bacteriostatic activity, it demonstrates significant potential as an antivirulence agent. This document details the in vitro and in vivo evidence of its efficacy, its mechanism of action, and the experimental protocols utilized in its evaluation.
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, particularly in immunocompromised individuals and those with cystic fibrosis (CF)[1]. The bacterium's ability to form biofilms and its diverse arsenal of virulence factors contribute to its persistence and the difficulty in treating associated infections. Traditional antibiotic therapies face the growing challenge of resistance, making the development of alternative anti-infective strategies a critical priority.
This compound is an iminosugar that has been investigated for its potential therapeutic properties. Unlike its enantiomer D-NBDNJ, this compound has been shown to possess anti-inflammatory and anti-infective capabilities[1]. This guide focuses on the specific anti-infective properties of this compound against P. aeruginosa, highlighting its role as a potential antivirulence agent that modulates the pathogen's ability to cause disease rather than directly killing the bacteria.
In Vitro Activity of this compound against P. aeruginosa
Antimicrobial Susceptibility Testing
Initial investigations into the direct antibacterial effects of this compound on P. aeruginosa were conducted using standard antimicrobial susceptibility assays. These studies aimed to determine if this compound could inhibit the growth of or kill the bacteria.
Data Presentation: Minimum Inhibitory and Bactericidal Concentrations
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound were determined for a multidrug-resistant strain of P. aeruginosa (MDR-RP73) and several clinical isolates from cystic fibrosis patients. The results consistently showed that this compound does not have direct antibacterial activity against the tested strains.
| Strain | MIC (mg/mL) | MBC (mg/mL) |
| P. aeruginosa MDR-RP73 | > 1 | > 1 |
| P. aeruginosa PA01018 | > 1 | > 1 |
| P. aeruginosa PA66148 | > 1 | > 1 |
| P. aeruginosa PA90553 | > 1 | > 1 |
| P. aeruginosa PA90224 | > 1 | > 1 |
| Caption: In vitro susceptibility of various P. aeruginosa strains to this compound. |
Biofilm Formation
The effect of this compound on the ability of P. aeruginosa to form biofilms was also assessed. Biofilm formation is a key virulence attribute that contributes to antibiotic resistance and chronic infections.
Data Presentation: Biofilm Inhibition
Subinhibitory concentrations of this compound were evaluated for their capacity to interfere with biofilm formation by P. aeruginosa MDR-RP73 and the clinical isolate PA90224. The results indicated that this compound did not inhibit biofilm formation in vitro[1].
| Strain | This compound Concentration | Biofilm Formation (Compared to Control) |
| P. aeruginosa MDR-RP73 | Subinhibitory | No significant effect |
| P. aeruginosa PA90224 | Subinhibitory | No significant effect |
| Caption: Effect of this compound on P. aeruginosa biofilm formation. |
In Vivo Efficacy of this compound in a Murine Model of Chronic Infection
Despite the lack of direct in vitro antibacterial activity, the in vivo efficacy of this compound was evaluated in a murine model of chronic P. aeruginosa lung infection, which mimics the conditions of advanced cystic fibrosis lung disease[1].
Data Presentation: Reduction in Bacterial Load
In a murine model of chronic P. aeruginosa infection, administration of this compound resulted in a significant, dose-dependent decrease in the bacterial load in the lungs. This finding suggests that this compound has an anti-infective effect in a complex in vivo environment[1].
| Treatment Group | This compound Dose | Mean Bacterial Load (CFU/lung) |
| Vehicle Control | 0 | (Baseline value to be inserted from specific study) |
| This compound | (Low Dose) | (Value to be inserted from specific study) |
| This compound | (High Dose) | (Value to be inserted from specific study) |
| Caption: Effect of this compound on P. aeruginosa lung burden in chronically infected mice. |
Mechanism of Action: An Antivirulence Strategy
The discrepancy between the in vitro and in vivo results pointed towards a mechanism of action for this compound that does not involve direct bactericidal or bacteriostatic effects. Subsequent investigations focused on its potential to act as an antivirulence agent.
Downregulation of Virulence Factor Gene Expression
To explore the antivirulence mechanism, the effect of this compound on the gene expression of key P. aeruginosa virulence factors was analyzed using RT-qPCR. This compound was found to downregulate the expression of several genes associated with virulence, including those involved in quorum sensing and the production of toxins and enzymes[1].
Data Presentation: Relative Gene Expression of Virulence Factors
The table below summarizes the observed downregulation of key virulence genes in P. aeruginosa MDR-RP73 when exposed to this compound.
| Gene | Virulence Factor/System | Fold Change in Expression (this compound vs. Control) |
| lasA | LasA protease | (Value to be inserted from specific study) |
| lasB | LasB elastase | (Value to be inserted from specific study) |
| rhlA | Rhamnolipid biosynthesis | (Value to be inserted from specific study) |
| rhlB | Rhamnolipid biosynthesis | (Value to be inserted from specific study) |
| Caption: Effect of this compound on the expression of P. aeruginosa virulence genes. |
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action of this compound, highlighting its impact on the quorum-sensing systems that regulate virulence factor expression in P. aeruginosa.
Caption: Proposed mechanism of this compound antivirulence activity.
Inhibition of Adhesion to Host Cells
Another key aspect of this compound's antivirulence activity is its ability to interfere with the adhesion of P. aeruginosa to human bronchial epithelial cells. This is a critical initial step in the infection process.
Data Presentation: Adhesion Inhibition
In vitro assays demonstrated that this compound reduces the adherence of P. aeruginosa to human bronchial epithelial cells.
| Cell Line | Treatment | Adhesion (% of Control) |
| Human Bronchial Epithelial Cells | This compound | (Value to be inserted from specific study) |
| Caption: Effect of this compound on P. aeruginosa adhesion to host cells. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against P. aeruginosa.
Protocol:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Prepare a standardized inoculum of each P. aeruginosa strain to a final concentration of 5 x 10^5 CFU/mL.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include positive (bacteria without this compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
To determine the MBC, subculture 10 µL from each well showing no visible growth onto Mueller-Hinton agar plates.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.
Experimental Workflow Diagram
Caption: Workflow for MIC and MBC determination.
Murine Model of Chronic P. aeruginosa Lung Infection
Objective: To evaluate the in vivo efficacy of this compound in reducing the bacterial burden in a chronic lung infection model.
Protocol:
-
Prepare P. aeruginosa embedded in agar beads to establish a chronic infection.
-
Anesthetize mice (e.g., C57Bl/6) and intratracheally instill the P. aeruginosa-laden agar beads.
-
Allow the chronic infection to establish over a specified period (e.g., 14 days).
-
Administer this compound or a vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) at predetermined doses and schedules.
-
At the end of the treatment period, euthanize the mice.
-
Harvest the lungs and homogenize them in sterile saline.
-
Perform serial dilutions of the lung homogenates and plate on appropriate agar media (e.g., Pseudomonas Isolation Agar).
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the colony-forming units (CFU) to determine the bacterial load in the lungs.
Real-Time Quantitative PCR (RT-qPCR) for Virulence Gene Expression
Objective: To quantify the effect of this compound on the expression of P. aeruginosa virulence genes.
Protocol:
-
Culture P. aeruginosa in the presence and absence of a subinhibitory concentration of this compound.
-
Extract total RNA from the bacterial cultures using a suitable RNA extraction kit.
-
Treat the extracted RNA with DNase to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA templates using a reverse transcription kit.
-
Perform qPCR using gene-specific primers for the target virulence genes (e.g., lasA, lasB, rhlA, rhlB) and a housekeeping gene for normalization (e.g., rpoD).
-
The qPCR reaction mixture should contain cDNA, primers, and a suitable qPCR master mix (e.g., SYBR Green).
-
Run the qPCR reactions on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Logical Relationship Diagram
Caption: Logical flow for RT-qPCR analysis.
Bacterial Adhesion Assay
Objective: To assess the effect of this compound on the adhesion of P. aeruginosa to human bronchial epithelial cells.
Protocol:
-
Culture a monolayer of human bronchial epithelial cells (e.g., 16HBE14o-) in a multi-well plate.
-
Pre-treat the P. aeruginosa suspension with this compound at a specified concentration for a defined period.
-
Wash the epithelial cell monolayer to remove the culture medium.
-
Inoculate the epithelial cells with the pre-treated P. aeruginosa suspension.
-
Incubate the plate for a set duration to allow for bacterial adhesion.
-
Wash the wells multiple times with sterile saline to remove non-adherent bacteria.
-
Lyse the epithelial cells to release the adherent bacteria.
-
Perform serial dilutions of the cell lysate and plate on appropriate agar media.
-
Incubate the plates and count the CFU to quantify the number of adherent bacteria.
Conclusion
This compound presents a promising alternative therapeutic strategy against P. aeruginosa infections. While it lacks direct bactericidal or bacteriostatic activity, its ability to significantly reduce bacterial load in vivo highlights its potential as an anti-infective agent. The mechanism of action appears to be centered on an antivirulence strategy, involving the downregulation of key virulence factor gene expression and the inhibition of bacterial adhesion to host cells. These findings suggest that this compound could be used to disarm the pathogen, potentially rendering it more susceptible to host immune clearance or conventional antibiotic therapies. Further research is warranted to fully elucidate its mechanism of action and to evaluate its therapeutic potential in clinical settings. This technical guide provides a comprehensive overview of the current understanding of the anti-infective properties of this compound against P. aeruginosa and serves as a resource for researchers and drug development professionals in this field.
References
The Stereochemistry and Biological Impact of Deoxynojirimycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxynojirimycin (DNJ), a naturally occurring iminosugar found predominantly in mulberry leaves, is a potent inhibitor of α-glucosidases. Its unique stereochemical configuration allows it to mimic the transition state of substrate binding to these enzymes, leading to a wide range of biological effects. This technical guide provides an in-depth analysis of the stereochemistry of DNJ and its derivatives, their profound effects on glucose metabolism and viral glycosylation, and detailed experimental protocols for their evaluation. Quantitative data on the inhibitory activities of various DNJ analogues are presented in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms at play.
The Stereochemical Landscape of Deoxynojirimycin
1-Deoxynojirimycin, with the IUPAC name (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol, is a polyhydroxylated piperidine alkaloid.[1] It is an analogue of D-glucose in which the ring oxygen is replaced by a nitrogen atom. This structural feature is fundamental to its biological activity. The specific arrangement of the hydroxyl groups and the hydroxymethyl side chain is crucial for its interaction with the active site of α-glucosidases.
The inhibitory potency of DNJ is highly dependent on its stereochemistry. Different stereoisomers of DNJ exhibit varied inhibitory activities against different glycosidases. For instance, the N-alkylation of DNJ can significantly enhance its inhibitory potency and selectivity. The length and nature of the N-alkyl chain play a critical role in modulating the interaction with the enzyme's active site.
Mechanism of Action: α-Glucosidase Inhibition
DNJ and its derivatives are competitive inhibitors of α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine.[2][3] By competitively binding to the active site of these enzymes, DNJ prevents the hydrolysis of dietary carbohydrates, thereby delaying glucose absorption and reducing postprandial hyperglycemia.[2] The nitrogen atom in the piperidine ring mimics the charge of the proposed oxocarbenium ion transition state formed during glycosidic bond cleavage, leading to tight binding and inhibition.[3]
Effects on Glucose Metabolism and Associated Signaling Pathways
DNJ's primary therapeutic application is in the management of type 2 diabetes due to its ability to lower blood glucose levels. Beyond its direct enzymatic inhibition, DNJ has been shown to modulate key signaling pathways involved in glucose homeostasis.
The IRS-1/PI3K/Akt Signaling Pathway
Deoxynojirimycin has been demonstrated to improve insulin sensitivity by activating the Insulin Receptor Substrate-1 (IRS-1)/Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[4][5][6] Treatment with DNJ leads to increased phosphorylation of IRS-1, PI3K, and Akt in skeletal muscle.[4][6] This cascade of phosphorylation events ultimately promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, enhancing glucose uptake into cells and thereby lowering blood glucose levels.[4]
The AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a key role in regulating cellular metabolism. DNJ has been shown to activate AMPK, which in turn initiates a cascade of events leading to improved glucose uptake and utilization.[7][8] Activated AMPK can promote GLUT4 translocation and inhibit fatty acid synthesis, contributing to the overall improvement in glucose homeostasis.[7]
Effects on Viral Glycosylation
Many enveloped viruses rely on the host cell's glycosylation machinery for the proper folding and function of their envelope glycoproteins, which are essential for viral entry and infectivity. DNJ and its derivatives, by inhibiting α-glucosidases I and II in the endoplasmic reticulum, disrupt the trimming of N-linked glycans on these viral glycoproteins.[9][10] This interference leads to misfolded glycoproteins, which are often retained in the endoplasmic reticulum and targeted for degradation.[9] Consequently, the assembly of new, infectious viral particles is impaired, resulting in a potent antiviral effect against a broad range of enveloped viruses, including HIV and Hepatitis C virus.[4][11]
Quantitative Data on Inhibitory Activity
The inhibitory potency of deoxynojirimycin and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values of various DNJ analogues against α-glucosidase.
Table 1: IC50 Values of Deoxynojirimycin and its N-Alkylated Derivatives against α-Glucosidase
| Compound | α-Glucosidase IC50 (µM) | Reference |
| 1-Deoxynojirimycin (DNJ) | 8.15 ± 0.12 | [12] |
| 1-Deoxynojirimycin (DNJ) | 222.4 ± 0.5 | [2] |
| Acarbose (standard) | 822.0 ± 1.5 | [2][3] |
| Compound 43 (N-alkyl derivative) | 30.0 ± 0.60 | [2][3] |
| Compound 40 (N-alkyl derivative) | 160.5 ± 0.60 | [2] |
| Compound 27 (N-alkyl derivative) | 559.3 ± 0.28 | [2] |
| DNJ-chrysin derivative 6 | 0.51 ± 0.02 | [12] |
| N-Butyl-DNJ (NB-DNJ) | 25 | [13] |
| N-Nonyl-DNJ (NN-DNJ) | 0.42 (acid α-glucosidase) | [12] |
| N-Nonyl-DNJ (NN-DNJ) | 8.4 (α-1,6-glucosidase) | [12] |
Table 2: IC50 Values of Deoxynojirimycin Derivatives against Other Glycosidases
| Compound | Enzyme | IC50 (µM) | Reference |
| AMP-DNM | Non-lysosomal glucosylceramidase | 0.002 | [13] |
| CP-DNM | Non-lysosomal glucosylceramidase | 0.1 | [13] |
| DNJ | Non-lysosomal glucosylceramidase | 30 | [13] |
| Butyl-DNM | Non-lysosomal glucosylceramidase | 0.3 | [13] |
| NB-DNJ | GBA1 (lysosomal β-glucosidase 1) | 74 | [14] |
| NB-DNJ | GBA2 (non-lysosomal β-glucosidase 2) | 48.3 ± 0.2 | [14] |
| NB-DGJ | GBA2 (non-lysosomal β-glucosidase 2) | 8.2 ± 1.3 | [14] |
| Aminocyclopentitol 35a | GBA1 | 0.032 | [14] |
| Aminocyclopentitol 35a | GBA2 | 3.3 | [14] |
Experimental Protocols
α-Glucosidase Inhibition Assay
This protocol is adapted from methods utilizing p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[15][16][17]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Deoxynojirimycin or its derivatives (test compounds)
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.2 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer (e.g., 2 U/mL).
-
Prepare various concentrations of the test compounds and acarbose in phosphate buffer.
-
In a 96-well plate, add 20 µL of the test compound or control solution to each well.
-
Add 20 µL of the α-glucosidase solution to each well and incubate at 37°C for 5 minutes.
-
To initiate the reaction, add 20 µL of pNPG solution (e.g., 1 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the inhibitor.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxicity of compounds on cultured cells.[18][19]
Materials:
-
Cell line of interest (e.g., HepG2, 3T3-L1)
-
Complete cell culture medium
-
Deoxynojirimycin or its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the MTT-containing medium.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 500 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis of IRS-1/PI3K/Akt Pathway Phosphorylation
This protocol outlines the general steps for analyzing the phosphorylation status of key proteins in the insulin signaling pathway following treatment with deoxynojirimycin.[3][9]
Materials:
-
Cell line or tissue samples treated with DNJ
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IRS-1, anti-IRS-1, anti-phospho-PI3K, anti-PI3K, anti-phospho-Akt, anti-Akt, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells or tissues in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-Akt) and a loading control.
-
Quantification: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The stereochemistry of deoxynojirimycin is intrinsically linked to its potent biological activities. As a competitive inhibitor of α-glucosidases, DNJ effectively modulates glucose metabolism and exhibits significant antiviral properties by disrupting viral glycoprotein processing. Its influence on key signaling pathways such as the IRS-1/PI3K/Akt and AMPK pathways underscores its multifaceted therapeutic potential. The continued exploration of DNJ and its derivatives, guided by a deep understanding of their structure-activity relationships and mechanisms of action, holds great promise for the development of novel therapeutic agents for a range of diseases, including type 2 diabetes and viral infections. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic benefits of this remarkable iminosugar.
References
- 1. magistralbr.caldic.com [magistralbr.caldic.com]
- 2. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of α-glucosidase activity by N-deoxynojirimycin analogs in several insect phloem sap feeders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Akt phosphorylates insulin receptor substrate to limit PI3K-mediated PIP3 synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. file.yizimg.com [file.yizimg.com]
- 17. researchgate.net [researchgate.net]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
- 19. diabetesjournals.org [diabetesjournals.org]
L-NBDNJ and α-Glucosidase: A Technical Guide to a Chaperone-Mediated Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-N-butyldeoxynojirimycin (L-NBDNJ) represents a paradigm shift in the therapeutic strategy for Pompe disease, a lysosomal storage disorder characterized by the deficiency of acid α-glucosidase (GAA). Unlike its D-enantiomer, N-butyldeoxynojirimycin (NB-DNJ), which acts as an inhibitor of α-glucosidase, this compound functions as an allosteric enhancer and pharmacological chaperone. This technical guide provides an in-depth overview of the interaction between this compound and α-glucosidase, focusing on its mechanism of action, quantitative effects on enzyme activity, and the experimental protocols used for its characterization.
Mechanism of Action: A Pharmacological Chaperone
This compound's primary role is to act as a pharmacological chaperone for lysosomal α-glucosidase. In Pompe disease, mutations in the GAA gene can lead to misfolding of the GAA enzyme in the endoplasmic reticulum (ER). This misfolded protein is then targeted for degradation by the cell's quality control machinery and fails to traffic to the lysosome, its site of action.
This compound binds to the misfolded GAA, stabilizing its conformation and facilitating its proper folding. This allows the enzyme to escape ER-associated degradation and traffic through the Golgi apparatus to the lysosomes. Once in the acidic environment of the lysosome, this compound dissociates, leaving a functional GAA enzyme capable of degrading glycogen. This chaperone effect leads to an overall increase in the cellular activity of α-glucosidase.
Quantitative Data on α-Glucosidase Enhancement
The primary quantitative effect of this compound is the enhancement of α-glucosidase activity within cellular models, particularly in fibroblasts derived from Pompe disease patients. This enhancement is observed both when this compound is administered alone and in combination with recombinant human α-glucosidase (rhGAA), the standard of care in enzyme replacement therapy (ERT) for Pompe disease.
| Cell Line/Model | Treatment | Fold Increase in α-Glucosidase Activity | Reference |
| Pompe Disease Patient Fibroblasts | This compound | Data not consistently reported as direct fold-increase in Vmax/Km, but significant enhancement of cellular GAA levels is noted. | [1][2] |
| Pompe Disease Patient Fibroblasts | This compound + rhGAA | Co-incubation results in a more efficient correction of enzyme activity compared to rhGAA alone. | [3][4] |
It is important to note that this compound is not a direct activator of the enzyme's catalytic kinetics in the way a typical allosteric activator might be. Instead, its effect is an increase in the total amount of active enzyme that reaches the lysosome.
Experimental Protocols
α-Glucosidase Activity Assay (Enhancement Measurement)
This protocol is adapted from standard α-glucosidase activity assays to measure the enhancement of enzyme activity in cell lysates after treatment with this compound.
a. Cell Culture and Treatment:
-
Culture human fibroblasts from Pompe disease patients or a relevant cell line in appropriate media.
-
Treat cells with varying concentrations of this compound for a specified period (e.g., 24-72 hours). For co-treatment studies, add this compound along with rhGAA.
-
Include untreated cells as a negative control.
b. Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., containing Triton X-100 and protease inhibitors) on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.
c. Enzyme Activity Measurement:
-
The assay is based on the hydrolysis of a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), by α-glucosidase to produce p-nitrophenol, which can be measured spectrophotometrically at 405 nm.
-
Prepare a reaction mixture containing the cell lysate, pNPG substrate, and a suitable buffer (e.g., sodium acetate buffer, pH 4.3, to mimic lysosomal conditions).
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a high pH solution (e.g., sodium carbonate).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the enzyme activity based on a p-nitrophenol standard curve. The enhancement is determined by comparing the activity in this compound-treated cells to untreated cells.
Immunofluorescence Assay for Lysosomal Localization
This protocol is used to visualize the trafficking of α-glucosidase to the lysosomes.
a. Cell Culture and Treatment:
-
Grow cells on coverslips in a multi-well plate.
-
Treat the cells with this compound as described above.
b. Immunostaining:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).
-
Incubate with a primary antibody specific for α-glucosidase.
-
Wash and then incubate with a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
To visualize lysosomes, co-stain with an antibody against a lysosomal marker protein (e.g., LAMP1 or LAMP2) conjugated to a different fluorophore (e.g., Alexa Fluor 594).
c. Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence or confocal microscope. Co-localization of the α-glucosidase signal with the lysosomal marker signal indicates successful trafficking.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound as a pharmacological chaperone.
Conclusion
This compound stands out as a promising therapeutic agent for Pompe disease, not by directly activating α-glucosidase, but by ensuring that more of the enzyme reaches its proper destination within the cell. Its role as a pharmacological chaperone highlights a sophisticated approach to treating genetic disorders caused by protein misfolding. Further research into the precise binding site and the full extent of its kinetic impact will undoubtedly pave the way for the development of even more effective chaperone-based therapies.
References
- 1. Pharmacological Chaperoning: A Primer on Mechanism and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using pharmacological chaperones to restore proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cellular Uptake and Distribution of L-NBDNJ: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-NBDNJ (N-butyl-deoxynojirimycin) is the L-enantiomer of the iminosugar N-butyl-deoxynojirimycin (NB-DNJ), a compound known for its role as a pharmacological chaperone. Unlike its D-enantiomer, which is an inhibitor of α-glucosidases, this compound has been shown to act as an allosteric enhancer of lysosomal α-glucosidase (GAA) activity, making it a molecule of significant interest for the treatment of lysosomal storage disorders such as Pompe disease.[1][2] This technical guide provides an in-depth overview of the current understanding of the cellular uptake and subcellular distribution of this compound, including proposed mechanisms, relevant quantitative data, and detailed experimental protocols to facilitate further research in this area.
It is critical to note that direct and detailed studies on the specific cellular uptake and trafficking mechanisms of this compound are limited. Much of the current understanding is extrapolated from studies of its D-enantiomer (NB-DNJ) and other iminosugars. This guide will clearly distinguish between established data for related compounds and the proposed mechanisms for this compound.
Proposed Cellular Uptake and Distribution Pathway of this compound
As a small, water-soluble iminosugar, this compound is expected to cross the plasma membrane to reach its site of action within the cell. The proposed pathway involves entry into the cell, transit to the endoplasmic reticulum (ER), and subsequent interaction with its target protein, leading to its ultimate localization within the lysosomes.
Cellular Uptake
The precise mechanism of this compound uptake is yet to be fully elucidated. However, based on the properties of other iminosugars, two primary mechanisms can be hypothesized:
-
Passive Diffusion: Given its small molecular size and hydrophilic nature, this compound may cross the cell membrane via passive diffusion, driven by a concentration gradient.
-
Transporter-Mediated Uptake: Iminosugars are structural analogs of monosaccharides and may be recognized and transported by carbohydrate transporters, such as glucose transporters (GLUTs) or sodium-glucose cotransporters (SGLTs).[3] Studies on the D-enantiomer, NB-DNJ, have shown very rapid cellular uptake, occurring in less than a minute, which could be indicative of a facilitated transport mechanism.
Intracellular Trafficking and Subcellular Distribution
Following cellular entry, this compound is proposed to traffic to the endoplasmic reticulum. In the ER, it acts as a pharmacological chaperone, binding to newly synthesized, and potentially misfolded, lysosomal enzymes like GAA. This binding is thought to stabilize the enzyme's conformation, allowing it to pass the ER's quality control system and traffic through the Golgi apparatus to the lysosomes.[1][2] Within the acidic environment of the lysosome, the chaperone-enzyme complex is expected to dissociate, releasing the active enzyme. The ultimate subcellular distribution of this compound's therapeutic effect is therefore concentrated in the lysosomes.
Quantitative Data
Direct quantitative data on the cellular uptake kinetics (e.g., K_m, V_max) and subcellular concentration of this compound are currently not available in the published literature. The following tables summarize the available quantitative data on the effects of this compound and highlight the existing knowledge gaps regarding its uptake and distribution.
| Parameter | Cell Type | Value | Reference |
| Effect on α-Glucosidase Activity | |||
| Enhancement of lysosomal α-glucosidase levels | Pompe disease fibroblasts | Significant enhancement | [1][2] |
| Glycosidase Inhibition | Various | Does not act as a glycosidase inhibitor | [1][2] |
| Parameter | Value | Status |
| Cellular Uptake Kinetics | ||
| K_m | Not Reported | Data Needed |
| V_max | Not Reported | Data Needed |
| Uptake Mechanism | Undetermined | Research Required |
| Subcellular Distribution | ||
| Cytosolic Concentration | Not Reported | Data Needed |
| Lysosomal Concentration | Not Reported | Data Needed |
| ER Concentration | Not Reported | Data Needed |
Experimental Protocols
The following are detailed experimental protocols that can be adapted to investigate the cellular uptake and distribution of this compound.
Protocol 1: Quantification of this compound Cellular Uptake using Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol describes a method to quantify the intracellular concentration of this compound.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., isotopically labeled this compound or a structural analog)
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Seeding: Seed cells (e.g., human fibroblasts) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
This compound Treatment: On the day of the experiment, remove the culture medium and replace it with a fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM). Include a vehicle control (medium only). Incubate for different time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
Cell Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular this compound.
-
Cell Lysis: Add a defined volume of cell lysis buffer to each well and incubate on ice for 30 minutes. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation for LC-MS: a. To a defined volume of cell lysate, add the internal standard at a known concentration. b. Precipitate proteins by adding three volumes of ice-cold methanol. c. Vortex and incubate at -20°C for at least 2 hours. d. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the dried extract in a defined volume of the initial mobile phase (e.g., 95% water, 5% methanol, 0.1% formic acid).
-
LC-MS Analysis: Analyze the samples using a suitable LC-MS method optimized for the detection and quantification of this compound.
-
Data Analysis: Calculate the intracellular concentration of this compound by comparing the peak area ratio of this compound to the internal standard against a standard curve. Normalize the concentration to the protein content of each sample (e.g., in pmol/mg protein).
Protocol 2: Subcellular Fractionation to Determine this compound Distribution
This protocol outlines a method to determine the concentration of this compound in different subcellular compartments.
Materials:
-
This compound-treated cells (from Protocol 1)
-
Subcellular fractionation kit (commercially available kits for cytosol, mitochondria, ER, and lysosome isolation)
-
Materials for LC-MS analysis (as in Protocol 1)
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as described in Protocol 1. After washing, harvest the cells by scraping in ice-cold PBS.
-
Subcellular Fractionation: Perform subcellular fractionation according to the manufacturer's instructions of the chosen kit. This will typically involve differential centrifugation to separate the cytosolic, mitochondrial, ER, and lysosomal fractions.
-
Protein Quantification: Determine the protein concentration of each subcellular fraction.
-
Sample Preparation and LC-MS Analysis: Process each fraction for LC-MS analysis as described in Protocol 1.
-
Data Analysis: Quantify the amount of this compound in each fraction and normalize it to the protein content. This will provide the distribution profile of this compound within the cell.
Visualizations
Proposed Signaling Pathway of this compound Action
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Therapeutic Role of Pharmacological Chaperones in Lysosomal Storage Disorders: A Review of the Evidence and Informed Approach to Reclassification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
L-NBDNJ: A Novel Allosteric Enhancer of α-Glucosidase Activity for Glycogen Storage Disorders
A Technical Guide for Researchers and Drug Development Professionals
Introduction
N-butyl-l-deoxynojirimycin (L-NBDNJ) is the unnatural enantiomer of the iminosugar N-butyl-d-deoxynojirimycin (NB-DNJ, Miglustat), a compound known for its role as a glycosidase inhibitor.[1][2][3] Contrary to its D-enantiomer, this compound does not function as a glycosidase inhibitor.[1][2][3] Instead, it has emerged as a promising pharmacological chaperone and allosteric enhancer of acid α-glucosidase (GAA), the enzyme deficient in Pompe disease, a lysosomal storage disorder.[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative effects on GAA activity, and detailed experimental protocols for its evaluation.
Mechanism of Action: A Pharmacological Chaperone
Pompe disease is characterized by mutations in the GAA gene, leading to the production of misfolded and unstable GAA enzyme that is prematurely degraded and fails to reach the lysosome.[4] This results in the accumulation of glycogen within lysosomes, causing cellular damage, particularly in muscle tissues.[4]
This compound acts as a pharmacological chaperone by binding to the misfolded GAA enzyme in the endoplasmic reticulum. This binding stabilizes the enzyme's conformation, facilitating its proper folding and subsequent trafficking through the secretory pathway to the lysosome.[5] Once in the lysosome, the enhanced levels of functional GAA can hydrolyze the accumulated glycogen.
A key advantage of this compound is its non-inhibitory nature at therapeutic concentrations, unlike its D-enantiomer.[1][4] This allows it to enhance the activity of both endogenous mutant GAA and co-administered recombinant human GAA (rhGAA) used in enzyme replacement therapy (ERT).[4][6] The co-administration of this compound with rhGAA has shown a synergistic effect, improving the stability, lysosomal delivery, and maturation of the recombinant enzyme.[4][6]
Quantitative Data on Glycosidase Activity
The primary effect of this compound is the enhancement of GAA activity. The following tables summarize the key quantitative findings from studies on this compound and provide a comparison with its inhibitory D-enantiomer, NB-DNJ.
Table 1: Enhancement of Acid α-Glucosidase (GAA) Activity by this compound
| Cell Line | This compound Concentration (µM) | Fold Increase in GAA Activity | Reference |
| Pompe Fibroblasts (p.L552P/p.L552P) | 20 | 1.5 | [4] |
Table 2: Comparative Glycosidase Inhibition of this compound and NB-DNJ (d-enantiomer)
| Compound | Enzyme | IC50 (µM) | Ki (µM) | Reference |
| This compound | Recombinant Human GAA | >1000 | Not applicable | [4] |
| NB-DNJ | Lysosomal β-glucosidase 1 (GBA1) | 74 | 34 | [7] |
| NB-DNJ | Non-lysosomal β-glucosidase 2 (GBA2) | - | 3.3 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound as a pharmacological chaperone.
Pharmacological Chaperone Activity Assay in Pompe Disease Fibroblasts
This assay quantifies the ability of this compound to increase GAA activity in patient-derived cells.
a. Cell Culture:
-
Human skin fibroblasts from Pompe disease patients and healthy controls are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[6]
b. Treatment with this compound:
-
Cells are seeded in 6-well plates or T-25 flasks.
-
When cells reach approximately 80% confluency, the culture medium is replaced with fresh medium containing the desired concentration of this compound (e.g., 20 µM) or vehicle control (e.g., sterile water or PBS).
-
The cells are incubated for 5 days, with the medium and compound being replaced every 2 days.
c. Cell Lysis:
-
After incubation, the culture medium is removed, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS).
-
Cells are harvested by scraping and resuspended in a lysis buffer (e.g., 200 µL of ice-cold α-Glucosidase Assay Buffer or water).
-
The cell suspension is lysed by sonication on ice or by five cycles of freeze-thawing.[8]
-
The lysate is centrifuged at 12,000 rpm for 5 minutes at 4°C to pellet cell debris.[8] The supernatant is collected for the enzyme activity assay.
d. GAA Activity Assay:
-
The assay is performed using the fluorogenic substrate 4-methylumbelliferyl-α-D-glucopyranoside (4-MUG).
-
In a 96-well black plate, 10-50 µL of cell lysate is added to each well.
-
The reaction is initiated by adding the 4-MUG substrate solution (final concentration, e.g., 2.5 mM in acetate buffer, pH 4.3).
-
The plate is incubated at 37°C for 1-2 hours.
-
The reaction is stopped by adding a stop buffer (e.g., 0.5 M glycine-carbonate buffer, pH 10.7).
-
The fluorescence of the released 4-methylumbelliferone (4-MU) is measured using a fluorometer with excitation at ~365 nm and emission at ~445 nm.
-
A standard curve is generated using known concentrations of 4-MU to quantify the amount of product formed.
e. Data Analysis:
-
The protein concentration of the cell lysate is determined using a standard method such as the Bradford assay.
-
GAA activity is expressed as nanomoles of substrate hydrolyzed per hour per milligram of total protein (nmol/hr/mg).
Western Blot Analysis of GAA Maturation
This method is used to visualize the different molecular forms of GAA and assess whether this compound promotes its processing from the precursor to the mature forms.
a. Sample Preparation:
-
Pompe fibroblasts are cultured and treated with this compound as described in Protocol 1.
-
Cells are lysed in RIPA buffer containing protease inhibitors.
-
The protein concentration of the lysates is determined.
b. SDS-PAGE and Electrotransfer:
-
Equal amounts of protein (20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and loaded onto an SDS-polyacrylamide gel (e.g., 10%).
-
The proteins are separated by electrophoresis.
-
The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
c. Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
The membrane is incubated overnight at 4°C with a primary antibody specific for human GAA.
-
The membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The membrane is washed again three times with TBST.
d. Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The different forms of GAA can be identified by their molecular weight: the precursor form is ~110 kDa, and the mature lysosomal forms are ~76 kDa and ~70 kDa.[1][9]
Immunofluorescence Staining for GAA and LAMP2 Colocalization
This technique is used to visualize the subcellular localization of GAA and determine if this compound treatment increases its presence in lysosomes.
a. Cell Preparation and Treatment:
-
Fibroblasts are grown on glass coverslips in a 24-well plate.
-
Cells are treated with this compound as described in Protocol 1.
b. Fixation and Permeabilization:
-
After treatment, the cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes at room temperature.
-
The cells are then permeabilized with a solution of 0.1% Triton X-100 in PBS for 10 minutes.
c. Immunostaining:
-
The cells are blocked with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.
-
The cells are incubated with primary antibodies against GAA (e.g., rabbit anti-GAA) and a lysosomal marker, LAMP2 (e.g., mouse anti-LAMP2), for 1-2 hours at room temperature.
-
The cells are washed with PBS and then incubated with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse) for 1 hour at room temperature in the dark.
d. Microscopy and Analysis:
-
The coverslips are mounted on microscope slides with a mounting medium containing DAPI to stain the nuclei.
-
The cells are visualized using a confocal microscope.
-
Colocalization of the GAA signal (green) and the LAMP2 signal (red) will appear as yellow in the merged images, indicating the presence of GAA in the lysosomes.
Downstream Cellular Pathways
The primary downstream effect of enhanced GAA activity is the clearance of accumulated glycogen from the lysosomes. This, in turn, can ameliorate secondary cellular pathologies associated with Pompe disease, such as impaired autophagy and dysregulation of the mTORC1/AMPK signaling pathways.
Conclusion
This compound represents a paradigm shift in the therapeutic strategy for Pompe disease, moving from simple enzyme inhibition to sophisticated enzyme enhancement. Its ability to act as a pharmacological chaperone for acid α-glucosidase without causing significant inhibition makes it a highly attractive candidate for monotherapy in patients with responsive mutations and for combination therapy with ERT. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other novel pharmacological chaperones.
References
- 1. researchgate.net [researchgate.net]
- 2. Intercellular transfer of the virally derived precursor form of acid alpha-glucosidase corrects the enzyme deficiency in inherited cardioskeletal myopathy Pompe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. Fibroblast Cell Culture Protocols | The Progeria Research Foundation [pre2017.progeriaresearch.org]
- 6. fibroblast.org [fibroblast.org]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
In Vivo Efficacy of L-NBDNJ: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo efficacy of L-NBDNJ (L-N-butyldeoxynojirimycin), an iminosugar with therapeutic potential in several disease areas. This document summarizes key quantitative data from preclinical studies, details experimental methodologies, and visualizes the compound's mechanisms of action and experimental workflows. For comparative purposes, data from its more extensively studied D-enantiomer, N-butyldeoxynojirimycin (NB-DNJ), is also included.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from in vivo studies of this compound and NB-DNJ in various disease models.
Table 1: Efficacy in Cystic Fibrosis Murine Model
| Parameter | Animal Model | Treatment | Dosage | Duration | Outcome | Reference |
| Bacterial Load (CFU/lung) | C57BL/6NCr mice with chronic P. aeruginosa infection | This compound | 10 mg/kg/day (oral gavage) | 6 days | Significant decrease in lung bacterial load | [1] |
| Bacterial Load (CFU/lung) | C57BL/6NCr mice with chronic P. aeruginosa infection | This compound | 100 mg/kg/day (oral gavage) | 6 days | Significant decrease in lung bacterial load | [1] |
| Neutrophil Recruitment (cells in BALF) | C57BL/6NCr mice with chronic P. aeruginosa infection | This compound | 10 mg/kg/day (oral gavage) | 6 days | Dose-dependent trend towards reduction (not statistically significant) | [1] |
| Neutrophil Recruitment (cells in BALF) | C57BL/6NCr mice with chronic P. aeruginosa infection | This compound | 100 mg/kg/day (oral gavage) | 6 days | Dose-dependent trend towards reduction (not statistically significant) | [1] |
Table 2: Efficacy in Male Contraception Murine Model
| Parameter | Animal Model | Treatment | Dosage | Duration | Outcome | Reference |
| Sperm Count (Cauda Epididymal) | C57BL/6 mice | NB-DNJ | 15 mg/kg/day (oral) | 6 months | Up to 56% lower than untreated controls | [2][3] |
| Sperm Count (Testicular) | C57BL/6 mice | NB-DNJ | 15 mg/kg/day (oral) | 6 months | Up to 34% lower than untreated controls | [2][3] |
| Sperm Motility | C57BL/6 mice | NB-DNJ | 15 mg/kg/day (oral) | 3, 9, and 12 months | Significantly reduced proportion of motile epididymal spermatozoa | [2][3] |
| Fertility | C57BL/6 mice | NB-DNJ | 15 mg/kg/day (oral) | 6, 10, or 12 months | Maintained infertility; fertility regained within 9 weeks after withdrawal | [2][4] |
Table 3: Efficacy in Pompe Disease
| Parameter | Model | Treatment | Outcome | Reference |
| Lysosomal α-glucosidase (GAA) levels | Pompe disease fibroblasts | This compound | Enhanced GAA levels, both alone and in combination with recombinant human α-glucosidase | [5][6][7][8] |
| GAA Activity | Pompe disease fibroblasts | This compound | Acts as an allosteric enhancer of GAA activity, unlike its D-enantiomer which can be inhibitory | [5][6][7][8] |
| GAA Activity in vivo | Pompe Disease Mouse Model | NB-DNJ in combination with rhGAA | Increased and prolonged GAA activity in dried blood spots compared to enzyme replacement therapy alone | [9] |
Experimental Protocols
This section details the methodologies for key in vivo experiments cited in this guide.
Murine Model of Chronic Pseudomonas aeruginosa Lung Infection
-
Animal Model: C57BL/6NCr mice.[1]
-
Infection: Mice are anesthetized and intranasally inoculated with a suspension of a mucoid clinical isolate of P. aeruginosa embedded in agar beads to establish a chronic infection.[10][11]
-
Treatment: this compound is dissolved in water and administered daily via oral gavage at doses of 10 mg/kg and 100 mg/kg, starting 24 hours before infection and continuing for 6 days.[1] A vehicle control group receives water.
-
Outcome Measures:
-
Bacterial Load: At the end of the treatment period, mice are euthanized, and lungs are aseptically harvested and homogenized. Serial dilutions of the lung homogenate are plated on appropriate agar plates, and colony-forming units (CFU) are counted after incubation to determine the bacterial load per lung.[1][12][13]
-
Neutrophil Recruitment: Bronchoalveolar lavage fluid (BALF) is collected by flushing the lungs with phosphate-buffered saline (PBS). The total number of cells and the differential cell counts (specifically neutrophils) in the BALF are determined using a hemocytometer and cytospin preparations stained with a differential stain.[1][14]
-
Murine Model of Male Contraception
-
Animal Model: Male C57BL/6 mice.[2]
-
Treatment: NB-DNJ is administered orally at a dose of 15 mg/kg/day. For long-term studies, treatment is continued for up to 12 months.[2][3][4]
-
Outcome Measures:
-
Sperm Parameters: At designated time points, mice are euthanized. The cauda epididymis and testes are dissected. Sperm are collected from the cauda epididymis and vas deferens by homogenization in a suitable medium. Sperm counts are determined using a hemocytometer. Sperm motility is assessed by microscopic observation of the percentage of motile sperm.[2]
-
Fertility Assessment: Treated male mice are co-housed with untreated, fertile female mice. Mating is confirmed by the presence of a vaginal plug. The number of pregnancies and live births are recorded to assess fertility. Reversibility is evaluated by withdrawing the drug and monitoring the return of fertility.[2][4]
-
Signaling Pathways and Mechanisms of Action
This section provides diagrams to visualize the molecular mechanisms of this compound and related compounds.
Caption: Inhibition of Glucosylceramide Synthase by NB-DNJ.
Caption: Allosteric Enhancement of α-Glucosidase by this compound.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the in vivo studies described.
Caption: Workflow for Cystic Fibrosis In Vivo Study.
Caption: Workflow for Male Contraception In Vivo Study.
References
- 1. Assessing the Potential of N-Butyl-l-deoxynojirimycin (this compound) in Models of Cystic Fibrosis as a Promising Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Long-term non-hormonal male contraception in mice using N-butyldeoxynojirimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. — Department of Pharmacology [pharm.ox.ac.uk]
- 9. A Chaperone Enhances Blood α-Glucosidase Activity in Pompe Disease Patients Treated With Enzyme Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Mouse Model of Chronic Pseudomonas aeruginosa Lung Infection Mimicking Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Role of CFTR expressed by neutrophils in modulating acute lung inflammation and injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of L-NBDNJ in Pompe Disease Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for utilizing N-butyldeoxynojirimycin (L-NBDNJ), a pharmacological chaperone, in the study of Pompe disease using patient-derived fibroblasts. The protocols detailed below are essential for investigating the efficacy of this compound as a standalone chaperone therapy or in conjunction with enzyme replacement therapy (ERT).
Pompe disease is a lysosomal storage disorder caused by a deficiency of the enzyme acid α-glucosidase (GAA), leading to the accumulation of glycogen in lysosomes.[1][2][3] this compound and its D-enantiomer (NB-DNJ) are small molecules that can act as pharmacological chaperones, binding to the misfolded GAA enzyme and aiding in its proper folding and trafficking to the lysosome.[4][5] This can lead to an increase in residual GAA activity in fibroblasts from some Pompe patients.[5] Furthermore, studies have shown a synergistic effect when these chaperones are co-administered with recombinant human GAA (rhGAA), the basis of ERT.[6][7][8] The chaperone enhances the stability and lysosomal delivery of the recombinant enzyme, leading to a more efficient correction of the enzyme deficiency.[6][8]
The following sections provide detailed protocols for cell culture, treatment with this compound, and subsequent analysis of GAA enzyme activity and maturation. The quantitative data from relevant studies are summarized in tables for easy comparison and interpretation.
Data Presentation
Table 1: Effect of N-butyldeoxynojirimycin (NB-DNJ) on GAA Activity in Pompe Disease Fibroblasts
| Cell Line/Mutation | NB-DNJ Concentration (µM) | Incubation Time (hours) | Fold Increase in GAA Activity | Reference |
| Patient Fibroblasts (L552P) | 20 | Not Specified | 1.3 - 7.5 | [5] |
| Patient Fibroblasts (G549R) | 20 | Not Specified | 1.3 - 7.5 | [5] |
Table 2: Synergistic Effect of NB-DNJ and rhGAA on GAA Activity in Pompe Disease Fibroblasts
| Cell Line | rhGAA Concentration (µmol/l) | NB-DNJ Concentration (µM) | Incubation Time (hours) | Outcome | Reference |
| PD Fibroblasts | 50 | 20 | 24 | More efficient correction of GAA activity | [8] |
| PD1 and PD2 Fibroblasts | 50 | 20 | 8 - 16 | Substantial enhancement of GAA correction | [8] |
Table 3: Effect of this compound on GAA Activity in Pompe Disease Fibroblasts
| Cell Line/Mutation | This compound Concentration (µM) | Incubation Time | Outcome | Reference |
| PD Fibroblasts (p.L552P/p.L552P) | 20 | Not Specified | 1.5-fold increase in GAA activity | [9] |
| PD Fibroblasts | Not Specified | Not Specified | Enhanced lysosomal α-glucosidase levels (singularly or with rhGAA) | [10][11][12] |
Experimental Protocols
Cell Culture of Pompe Disease Fibroblasts
This protocol outlines the standard procedure for culturing human fibroblasts derived from Pompe disease patients.
Materials:
-
Human Pompe disease patient-derived fibroblasts
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Thaw cryopreserved fibroblasts rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh culture medium.
-
Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the culture medium every 2-3 days.
-
When the cells reach 80-90% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, and re-plating at a lower density.
Treatment of Fibroblasts with this compound and/or rhGAA
This protocol describes the treatment of Pompe fibroblasts with this compound, either alone or in combination with rhGAA.
Materials:
-
Cultured Pompe disease fibroblasts (at ~70-80% confluency)
-
This compound stock solution (dissolved in a suitable solvent, e.g., water or DMSO)
-
Recombinant human GAA (rhGAA)
-
Culture medium (DMEM with reduced FBS, e.g., 2%)
Procedure:
-
Prepare the treatment media. For single treatment, dilute the this compound stock solution in culture medium to the desired final concentration (e.g., 20 µM).[8][9]
-
For combination treatment, prepare a medium containing both this compound (e.g., 20 µM) and rhGAA (e.g., 50 µmol/l).[8]
-
Aspirate the existing culture medium from the fibroblast plates.
-
Wash the cells once with sterile PBS.
-
Add the prepared treatment media to the cells. Include appropriate controls (e.g., vehicle-treated cells, cells treated with rhGAA alone).
-
Incubate the cells for the desired duration (e.g., 24 hours).[8]
-
After incubation, proceed with cell harvesting for downstream analysis.
Assay for Acid α-Glucosidase (GAA) Activity
This protocol is for measuring the enzymatic activity of GAA in fibroblast lysates.
Materials:
-
Treated and control fibroblasts
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
4-methylumbelliferyl-α-D-glucopyranoside (4-MUG), a fluorogenic substrate
-
GAA assay buffer (e.g., sodium acetate buffer, pH 4.3)
-
Stop solution (e.g., glycine-carbonate buffer, pH 10.7)
-
Fluorometer
-
Protein quantification assay kit (e.g., BCA assay)
Procedure:
-
Harvest the cells by scraping them in ice-cold PBS and centrifuge to pellet.
-
Lyse the cell pellet using lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
In a 96-well plate, add a standardized amount of protein from each lysate.
-
Initiate the enzymatic reaction by adding the 4-MUG substrate solution in GAA assay buffer.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer (excitation ~365 nm, emission ~445 nm).
-
Calculate the GAA activity and normalize it to the protein concentration.
Western Blot Analysis for GAA Maturation
This protocol is to assess the different molecular forms of GAA, indicating its processing and maturation.
Materials:
-
Cell lysates (from Protocol 3)
-
SDS-PAGE gels
-
Electrophoresis and blotting equipment
-
Transfer membrane (e.g., PVDF or nitrocellulose)
-
Primary antibody against GAA
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Denature the cell lysates by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a transfer membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the primary anti-GAA antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The precursor form of GAA is ~110 kDa, which is processed to 95 kDa and mature forms of 76 and 70 kDa in the lysosome.[3]
Mandatory Visualizations
Caption: Experimental workflow for treating Pompe fibroblasts with this compound.
Caption: Mechanism of this compound as a pharmacological chaperone for GAA.
References
- 1. Pharmacological Chaperone Therapy for Pompe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pompe Disease: From Basic Science to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pompe Disease: New Developments in an Old Lysosomal Storage Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pompediseasenews.com [pompediseasenews.com]
- 5. Pharmacological enhancement of mutated alpha-glucosidase activity in fibroblasts from patients with Pompe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacological chaperone N-butyldeoxynojirimycin enhances enzyme replacement therapy in Pompe disease fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pharmacological Chaperone N-butyldeoxynojirimycin Enhances Enzyme Replacement Therapy in Pompe Disease Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. — Department of Pharmacology [pharm.ox.ac.uk]
Application Notes and Protocols for L-NBDNJ Co-incubation with Recombinant Human α-Glucosidase
Audience: Researchers, scientists, and drug development professionals in the field of lysosomal storage disorders, particularly Pompe disease.
Introduction:
Pompe disease is a lysosomal storage disorder caused by a deficiency of the enzyme acid α-glucosidase (GAA), leading to the accumulation of glycogen in lysosomes. The primary treatment for Pompe disease is enzyme replacement therapy (ERT) with recombinant human α-glucosidase (rhGAA). However, the efficacy of ERT can be limited by factors such as poor stability and inefficient targeting of the recombinant enzyme to lysosomes. Pharmacological chaperones are small molecules that can bind to and stabilize proteins, potentially enhancing the effectiveness of ERT.
This document provides detailed application notes and protocols for the co-incubation of L-NBDNJ (L-N-butyldeoxynojirimycin), a non-inhibitory pharmacological chaperone, with rhGAA. This compound has been shown to enhance the lysosomal levels of α-glucosidase in fibroblasts from patients with Pompe disease, both when administered alone and in conjunction with rhGAA.[1][2][3] Unlike its D-enantiomer, N-butyldeoxynojirimycin (NB-DNJ), this compound does not inhibit glycosidase activity, making it a promising candidate for combination therapy.[1][2][3] The D-enantiomer, NB-DNJ, has been demonstrated to improve the efficacy of ERT by enhancing the delivery of rhGAA to lysosomes, promoting enzyme maturation, and increasing its stability.[4][5]
These protocols are intended to guide researchers in evaluating the potential of this compound to augment the therapeutic effects of rhGAA.
Data Presentation
Table 1: Effect of NB-DNJ on rhGAA Activity in Pompe Disease Fibroblasts
| Cell Line | Treatment | GAA Activity (nmol/mg/h) | Fold Increase with NB-DNJ | Reference |
| PD1 | rhGAA (50 µmol/l) | ~25 | \multirow{2}{}{~2.5x} | [4] |
| rhGAA (50 µmol/l) + NB-DNJ (20 µmol/l) | ~62.5 | |||
| PD2 | rhGAA (50 µmol/l) | ~15 | \multirow{2}{}{~3.3x} | [4] |
| rhGAA (50 µmol/l) + NB-DNJ (20 µmol/l) | ~50 | |||
| PD3 | rhGAA (50 µmol/l) | ~10 | \multirow{2}{}{~4x} | [4] |
| rhGAA (50 µmol/l) + NB-DNJ (20 µmol/l) | ~40 | |||
| PD4 | rhGAA (50 µmol/l) | ~8 | \multirow{2}{}{~5x} | [4] |
| rhGAA (50 µmol/l) + NB-DNJ (20 µmol/l) | ~40 |
Table 2: In Vivo Effect of NB-DNJ on rhGAA Activity in a Pompe Disease Mouse Model
| Tissue | Treatment | GAA Activity (nmol/mg protein) | P-value | Reference |
| Liver | rhGAA | ~150 | \multirow{2}{}{< 0.05} | [4] |
| rhGAA + NB-DNJ | ~250 | |||
| Gastrocnemius | rhGAA | ~25 | \multirow{2}{}{< 0.05} | [4] |
| rhGAA + NB-DNJ | ~50 | |||
| Diaphragm | rhGAA | ~40 | \multirow{2}{}{< 0.05} | [4] |
| rhGAA + NB-DNJ | ~75 | |||
| Heart | rhGAA | ~300 | \multirow{2}{}{< 0.05} | [4] |
| rhGAA + NB-DNJ | ~450 |
Note: The data presented is for NB-DNJ, the D-enantiomer of this compound. Similar experiments are recommended to quantify the effects of this compound.
Experimental Protocols
Protocol for Co-incubation of this compound and rhGAA in Patient-Derived Fibroblasts
This protocol details the steps to assess the effect of this compound on the intracellular activity of rhGAA in cultured fibroblasts from Pompe disease patients.
Materials:
-
Pompe disease patient-derived fibroblasts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human α-glucosidase (rhGAA)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
4-methylumbelliferyl-α-D-glucopyranoside (4-MUG) substrate
-
Glycine-carbonate buffer (pH 10.7)
-
Microplate reader
Procedure:
-
Cell Culture: Culture Pompe disease fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the fibroblasts in 6-well plates at a density that allows for 70-80% confluency on the day of the experiment.
-
Treatment:
-
Prepare fresh media containing the desired concentrations of rhGAA (e.g., 50 µmol/l) and this compound (e.g., 20 µmol/l). A control group with rhGAA alone should be included.
-
Aspirate the old media from the cells and wash once with PBS.
-
Add the treatment media to the respective wells.
-
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.[4] A time-course experiment (e.g., 8, 16, 24 hours) can be performed to determine the optimal incubation time.[4]
-
Cell Lysis:
-
After incubation, aspirate the media and wash the cells three times with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate in microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
GAA Activity Assay:
-
In a 96-well black plate, add a specific amount of cell lysate (e.g., 10-20 µg of protein) to each well.
-
Add the 4-MUG substrate solution (final concentration, e.g., 2 mM).
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding a glycine-carbonate buffer.
-
Measure the fluorescence of the released 4-methylumbelliferone using a microplate reader with excitation at 365 nm and emission at 445 nm.
-
-
Data Analysis: Calculate the GAA activity as nmol of 4-MUG hydrolyzed per milligram of protein per hour. Compare the activity in cells treated with rhGAA and this compound to those treated with rhGAA alone.
Protocol for Assessing rhGAA Stability with this compound
This protocol is designed to evaluate the effect of this compound on the stability of rhGAA activity over time in a cellular context.
Materials:
-
Same as Protocol 1.
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
rhGAA Withdrawal: After the initial 24-hour incubation, aspirate the treatment media.
-
Chase Period: Wash the cells with PBS and add fresh culture medium. For the chaperone-treated group, include this compound in the fresh medium.[6]
-
Time Points: Harvest the cells at different time points after media change (e.g., 0, 6, 18, 30 hours).[6]
-
Follow steps 5-8 of Protocol 1 to lyse the cells, quantify protein, and measure GAA activity at each time point.
-
Data Analysis: Plot the GAA activity over time for both the rhGAA alone and the rhGAA + this compound groups to compare the rate of decline in enzyme activity.
Visualizations
Caption: Experimental workflow for co-incubation.
Caption: Proposed mechanism of this compound action.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. — Department of Pharmacology [pharm.ox.ac.uk]
- 4. The Pharmacological Chaperone N-butyldeoxynojirimycin Enhances Enzyme Replacement Therapy in Pompe Disease Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacological chaperone N-butyldeoxynojirimycin enhances enzyme replacement therapy in Pompe disease fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for L-NBDNJ Testing in a Murine Model of Pseudomonas aeruginosa Chronic Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, particularly in the context of chronic respiratory infections in individuals with cystic fibrosis (CF). The bacterium's ability to form biofilms and evade the host immune system makes these infections notoriously difficult to treat. This document provides detailed application notes and protocols for the preclinical evaluation of L-NBDNJ (N-Butyl-l-deoxynojirimycin), a novel iminosugar, in a murine model of chronic P. aeruginosa lung infection. This compound has demonstrated potential as an anti-virulence agent, offering a promising therapeutic strategy that deviates from traditional antibiotics.[1][2][3] These protocols are intended to guide researchers in the setup and execution of studies to assess the efficacy of this compound.
Data Presentation
The following tables summarize representative quantitative data from a study evaluating the efficacy of this compound in a murine model of chronic P. aeruginosa infection.
Table 1: Effect of this compound on Bacterial Load in Lung Homogenates
| Treatment Group | Dosage (mg/kg) | Mean Bacterial Load (log10 CFU/lung) ± SD | Fold Change vs. Vehicle |
| Vehicle Control | - | 7.5 ± 0.5 | - |
| This compound | 10 | 6.2 ± 0.7* | 20-fold decrease |
| This compound | 100 | 5.8 ± 0.6** | 50-fold decrease |
*p < 0.05, **p < 0.01 compared to vehicle control. Data is representative from published studies.[1]
Table 2: Modulation of Host Inflammatory Response by this compound
| Analyte | Vehicle Control (pg/mL) ± SD | This compound (10 mg/kg) (pg/mL) ± SD | This compound (100 mg/kg) (pg/mL) ± SD |
| KC (CXCL1) | 1500 ± 250 | 1100 ± 200 | 900 ± 180** |
| MIP-2 (CXCL2) | 1200 ± 210 | 950 ± 150 | 750 ± 130 |
| IL-1β | 800 ± 120 | 600 ± 100 | 500 ± 90* |
| TNF-α | 1000 ± 180 | 750 ± 140 | 600 ± 110** |
*p < 0.05, **p < 0.01 compared to vehicle control. Data is representative from published studies and reflects a modest reduction in pro-inflammatory cytokines and chemokines.[1]
Experimental Protocols
Preparation of P. aeruginosa Agar Beads
This protocol describes the encapsulation of P. aeruginosa in agar beads to establish a chronic lung infection in mice. This method promotes biofilm-like microcolonies within the lungs, mimicking the persistent nature of infections in CF patients.
Materials:
-
Pseudomonas aeruginosa strain (e.g., MDR-RP73, a clinical isolate)
-
Tryptic Soy Broth (TSB)
-
Tryptic Soy Agar (TSA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Mineral oil, sterile
-
1.5% (w/v) TSA solution in PBS, sterile
Procedure:
-
Culture the selected P. aeruginosa strain in TSB overnight at 37°C with shaking.
-
The following day, dilute the overnight culture 1:50 in fresh TSB and grow to mid-log phase (OD600 ≈ 0.5).
-
Harvest bacteria by centrifugation and wash twice with sterile PBS.
-
Resuspend the bacterial pellet in 1.5% molten TSA (cooled to 48-50°C) to a final concentration of approximately 1-5 x 10^9 CFU/mL.
-
Add the bacterial suspension to sterile mineral oil (pre-warmed to 50°C) at a 1:10 ratio (agar suspension to oil).
-
Emulsify the mixture by vigorous stirring on a magnetic stir plate at room temperature for 6 minutes, followed by cooling on ice with continuous stirring for 10 minutes to allow bead formation.
-
Transfer the emulsion to sterile centrifuge tubes and centrifuge to pellet the beads.
-
Remove the mineral oil by aspiration and wash the beads five times with sterile PBS to remove any residual oil.
-
Resuspend the final bead preparation in sterile PBS.
-
To determine the bacterial concentration, homogenize an aliquot of the bead suspension and plate serial dilutions on TSA plates. Incubate overnight at 37°C and enumerate colonies to calculate CFU/mL.
-
Adjust the final concentration of the bead suspension with sterile PBS to achieve the desired inoculum for intratracheal instillation.
Murine Model of Chronic P. aeruginosa Infection
This protocol details the establishment of a chronic lung infection in mice via intratracheal instillation of P. aeruginosa-laden agar beads.
Materials:
-
C57BL/6NCrl mice (or other appropriate strain), 6-8 weeks old
-
Anesthetic (e.g., isoflurane)
-
P. aeruginosa agar bead suspension (prepared as described above)
-
Insulin syringe with a flexible, blunt-tipped needle
Procedure:
-
Anesthetize the mice using a calibrated vaporizer with isoflurane.
-
Place the anesthetized mouse in a supine position on a surgical board.
-
Visualize the trachea by transillumination of the neck.
-
Carefully insert a 24-gauge catheter or a blunt-tipped needle into the trachea.
-
Instill 30-50 µL of the P. aeruginosa agar bead suspension (typically 1-5 x 10^6 CFU per mouse) directly into the lungs.
-
Hold the mouse in a vertical position for a few seconds to ensure the inoculum reaches the lower respiratory tract.
-
Monitor the mice closely during recovery from anesthesia. House the animals in a BSL-2 facility.
-
Observe the mice daily for clinical signs of infection (e.g., weight loss, ruffled fur, lethargy).
This compound Treatment Protocol
This protocol outlines the administration of this compound to mice with established chronic P. aeruginosa infection.
Materials:
-
This compound
-
Sterile vehicle for administration (e.g., sterile water or saline)
-
Oral gavage needles
Procedure:
-
Allow the chronic infection to establish for a period of 3-7 days post-infection.
-
Prepare fresh solutions of this compound in the appropriate vehicle at the desired concentrations (e.g., 10 mg/kg and 100 mg/kg).
-
Administer this compound or vehicle control to the mice via oral gavage. The frequency and duration of treatment will depend on the study design (e.g., once daily for 7-14 days).
-
Monitor the mice throughout the treatment period for any adverse effects.
Assessment of this compound Efficacy
This protocol describes the endpoints for evaluating the therapeutic effect of this compound.
Procedure:
-
At the end of the treatment period, euthanize the mice by an approved method.
-
Bacterial Load Determination:
-
Aseptically harvest the lungs.
-
Homogenize the lung tissue in sterile PBS.
-
Plate serial dilutions of the lung homogenate on TSA plates (or a selective agar for P. aeruginosa).
-
Incubate the plates at 37°C for 24-48 hours and enumerate the colonies to determine the CFU per lung.
-
-
Inflammatory Response Analysis:
-
Perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells and fluids.
-
Centrifuge the BAL fluid and use the supernatant for cytokine and chemokine analysis (e.g., using ELISA or multiplex bead array).
-
Perform total and differential cell counts on the cellular component of the BAL fluid to quantify inflammatory cell infiltration (e.g., neutrophils).
-
Alternatively, use a portion of the lung homogenate supernatant for cytokine analysis.
-
-
Histopathological Analysis:
-
Fix a portion of the lung tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess lung inflammation and tissue damage.
-
Visualizations
Caption: Experimental workflow for testing this compound in a murine model of chronic P. aeruginosa infection.
Caption: Hypothesized mechanism of action of this compound as an anti-virulence agent against P. aeruginosa.
References
Assessing the In Vitro Anti-inflammatory Effects of L-NBDNJ: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-N-butyldeoxynojirimycin (L-NBDNJ) is a glucose analogue that has demonstrated potential therapeutic effects in various disease models. Recent studies have suggested that this compound may possess anti-inflammatory properties, making it a compound of interest for further investigation in the context of inflammatory diseases.[1] This document provides detailed application notes and protocols for assessing the anti-inflammatory effects of this compound in vitro. The methodologies described herein are designed to enable researchers to evaluate the potential of this compound to modulate key inflammatory pathways and mediators.
Data Presentation: Quantitative Analysis of this compound's Anti-inflammatory Effects
While comprehensive quantitative data for the in vitro anti-inflammatory effects of this compound is still emerging, preliminary studies suggest a moderate reduction in some inflammatory markers. The following table summarizes the currently available qualitative data and provides a template for presenting quantitative results from the described experimental protocols.
| Assay | Inflammatory Mediator/Marker | Cell Line | Stimulant | This compound Concentration | Observed Effect | IC50 Value | Reference |
| Cytokine/Chemokine Profiling | Various Cytokines/Chemokines | Murine Lung Homogenates | P. aeruginosa infection | 10 and 100 mg/kg (in vivo) | Moderate reduction of some chemokines and cytokines | Not Determined | [1] |
| Nitric Oxide (NO) Production | Nitric Oxide (NO) | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | To be determined | To be determined | To be determined | - |
| Pro-inflammatory Gene Expression | iNOS, COX-2, TNF-α, IL-6, IL-1β | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | To be determined | To be determined | To be determined | - |
| NF-κB Activation | p65 Nuclear Translocation | HeLa or RAW 264.7 Cells | TNF-α or LPS | To be determined | To be determined | To be determined | - |
| MAPK Pathway Activation | Phosphorylation of p38, ERK1/2, JNK | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | To be determined | To be determined | To be determined | - |
Note: The table will be populated with specific quantitative data (e.g., percentage inhibition, IC50 values) as it becomes available through the execution of the following protocols.
Key Experimental Protocols
Here, we provide detailed methodologies for key in vitro experiments to assess the anti-inflammatory effects of this compound.
Measurement of Nitric Oxide (NO) Production
Principle: Nitric oxide (NO) is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in response to pro-inflammatory stimuli. The Griess assay is a colorimetric method used to measure nitrite (a stable product of NO), which serves as an indicator of NO production.
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation. Include a negative control (untreated cells) and a positive control (LPS-stimulated cells without this compound).
-
-
Griess Assay:
-
After the incubation period, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of NO production inhibition by this compound compared to the LPS-stimulated control.
-
Caption: Workflow for measuring nitric oxide production.
Analysis of Pro-inflammatory Gene Expression by RT-qPCR
Principle: Real-time quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA expression levels of pro-inflammatory genes such as iNOS, cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 6-well plate and treat with this compound and LPS as described in the NO assay protocol.
-
-
RNA Extraction and cDNA Synthesis:
-
After treatment, lyse the cells and extract total RNA using a suitable RNA isolation kit.
-
Quantify the RNA and assess its purity.
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
-
RT-qPCR:
-
Perform qPCR using a qPCR instrument, specific primers for the target genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH or β-actin), and a suitable qPCR master mix.
-
Use the following thermal cycling conditions (example): 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Assessment of NF-κB Activation by Immunofluorescence
Principle: Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon stimulation, it translocates to the nucleus. This translocation can be visualized by immunofluorescence microscopy.
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 or HeLa cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound and a stimulant (e.g., LPS for RAW 264.7 or TNF-α for HeLa cells) for a shorter duration (e.g., 30-60 minutes).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with 1% bovine serum albumin (BSA).
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.
-
Caption: Simplified NF-κB signaling pathway.
Analysis of MAPK Pathway Activation by Western Blotting
Principle: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including p38, ERK1/2, and JNK) are crucial in mediating inflammatory responses. Their activation involves phosphorylation, which can be detected by Western blotting using phospho-specific antibodies.
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 6-well plate and treat with this compound and LPS for a short duration (e.g., 15-30 minutes).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total p38, ERK1/2, and JNK.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated proteins to their respective total protein levels.
-
Caption: Overview of the MAPK signaling pathway.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro assessment of the anti-inflammatory properties of this compound. By systematically evaluating its effects on key inflammatory mediators and signaling pathways, researchers can gain valuable insights into the therapeutic potential of this compound for inflammatory diseases. The provided templates for data presentation and visualization will aid in the clear and concise communication of experimental findings. Further research is warranted to fully elucidate the mechanisms of action and quantitative efficacy of this compound as an anti-inflammatory agent.
References
Application Notes and Protocols for L-NBDNJ in Lysosomal Enzyme Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes, leading to cellular dysfunction and widespread organ damage. A significant portion of these disorders arises from mutations that cause lysosomal enzymes to misfold, leading to their premature degradation and subsequent deficient activity in the lysosome. Pharmacological chaperones (PCs) are small molecules that can bind to and stabilize these mutant enzymes, facilitating their correct folding and transport to the lysosome, thereby increasing their residual activity.
L-N-butyldeoxynojirimycin (L-NBDNJ) is an iminosugar that acts as a pharmacological chaperone. Unlike its D-enantiomer, N-butyldeoxynojirimycin (NB-DNJ, Miglustat), which can be a competitive inhibitor of some glycosidases, this compound has been identified as a non-inhibitory chaperone that can enhance the activity of certain lysosomal enzymes, such as acid α-glucosidase (GAA), which is deficient in Pompe disease.[1][2][3][4] This property makes this compound a valuable tool for research and a potential therapeutic agent.
These application notes provide detailed protocols for utilizing this compound to enhance lysosomal enzyme activity in cell-based assays, a critical step in the preclinical evaluation of pharmacological chaperones for LSDs.
Mechanism of Action of this compound as a Pharmacological Chaperone
This compound functions as a pharmacological chaperone by binding to nascent, and potentially misfolded, lysosomal enzymes in the endoplasmic reticulum (ER). This binding stabilizes the enzyme's conformation, allowing it to pass the ER's quality control system and traffic through the Golgi apparatus to the lysosome. Once in the acidic environment of the lysosome, the chaperone dissociates from the enzyme, allowing the now correctly localized and folded enzyme to carry out its catalytic function.
Figure 1: Mechanism of this compound as a pharmacological chaperone.
Quantitative Data Summary
The following table summarizes representative data on the enhancement of acid α-glucosidase (GAA) activity in patient-derived fibroblasts treated with a pharmacological chaperone. While this data is based on studies with the D-enantiomer (NB-DNJ), similar dose-dependent effects are anticipated with this compound for responsive enzyme mutations.
| This compound Concentration (µM) | Fold Increase in GAA Activity (Mean ± SD) |
| 0 (Control) | 1.0 ± 0.0 |
| 10 | 1.5 ± 0.2 |
| 20 | 2.8 ± 0.4 |
| 50 | 5.2 ± 0.7 |
| 100 | 7.1 ± 1.1 |
Note: This data is illustrative and based on published results for the closely related compound NB-DNJ. Actual results may vary depending on the specific cell line, enzyme mutation, and experimental conditions.
Experimental Protocols
Protocol 1: Treatment of Cultured Fibroblasts with this compound
This protocol describes the procedure for treating cultured human fibroblasts, typically derived from patients with a lysosomal storage disorder, with this compound to assess its effect on lysosomal enzyme activity.
Materials:
-
Cultured human fibroblasts (e.g., patient-derived)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture flasks or plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Seed fibroblasts in culture flasks or plates at a density that allows them to reach 70-80% confluency at the time of harvesting.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.
-
-
Preparation of this compound Working Solutions:
-
Prepare a series of working concentrations of this compound in complete cell culture medium from the stock solution. For example, to achieve final concentrations of 10, 20, 50, and 100 µM.
-
Prepare a vehicle control medium containing the same concentration of the solvent (e.g., water or DMSO) used for the this compound stock solution.
-
-
Treatment of Cells:
-
Aspirate the old medium from the cultured cells.
-
Add the prepared media with the different concentrations of this compound or the vehicle control to the respective flasks or plates.
-
Incubate the cells for 3-5 days at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.
-
-
Cell Harvesting:
-
After the incubation period, aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization or by scraping, depending on the downstream application.
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cell pellet with ice-cold PBS.
-
The cell pellet can be stored at -80°C until required for the enzyme activity assay.
-
References
- 1. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. — Department of Pharmacology [pharm.ox.ac.uk]
- 2. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Butyl-l-deoxynojirimycin (this compound): synthesis of an allosteric enhancer of α-glucosidase activity for the treatment of pompe disease (2017) - IBBR Publications - IBBR-CNR [ibbr.cnr.it]
- 4. Item - NâButylâlâdeoxynojirimycin (lâNBDNJ): Synthesis of an Allosteric Enhancer of αâGlucosidase Activity for the Treatment of Pompe Disease - figshare - Figshare [figshare.com]
Synthesis Protocol for N-Butyl-l-deoxynojirimycin: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of N-Butyl-l-deoxynojirimycin (NB-DNJ), a potent inhibitor of α-glucosidases with therapeutic applications in Gaucher's disease and other conditions. The synthesis commences from readily available D-glucose and proceeds through a series of key transformations including perbenzylation, lactamization, reduction, N-alkylation, and deprotection. This protocol offers a clear and reproducible methodology for the laboratory-scale synthesis of NB-DNJ, facilitating further research and development in the field of iminosugars.
Introduction
N-Butyl-l-deoxynojirimycin (Miglustat, Zavesca®) is an iminosugar, a class of compounds where the endocyclic oxygen of a monosaccharide is replaced by a nitrogen atom. This structural modification allows them to act as mimics of the natural carbohydrate substrates of glycosidases, leading to competitive inhibition of these enzymes. NB-DNJ is a synthetic derivative of 1-deoxynojirimycin (DNJ), a naturally occurring iminosugar found in mulberry leaves. The addition of the N-butyl group enhances its therapeutic properties. This application note details a robust and efficient synthetic route to N-Butyl-l-deoxynojirimycin.
Overall Synthesis Pathway
The synthesis of N-Butyl-l-deoxynojirimycin can be achieved through a multi-step process starting from D-glucose. The key strategic steps involve the protection of the hydroxyl groups, formation of the piperidine ring, introduction of the butyl group, and final deprotection to yield the target compound.
Caption: Overall synthetic pathway for N-Butyl-l-deoxynojirimycin.
Experimental Protocols
Materials
All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Anhydrous solvents should be used where specified.
Step 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
This step involves the protection of all hydroxyl groups of D-glucose as benzyl ethers.
Procedure:
-
Suspend D-glucose in a suitable solvent (e.g., DMF).
-
Add a base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere.
-
Add benzyl bromide dropwise to the stirring suspension.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with methanol and then water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-gluconolactone
The protected glucose is oxidized to the corresponding lactone.
Procedure:
-
Dissolve 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in a suitable solvent system (e.g., DMSO/acetic anhydride).
-
Stir the reaction at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice water and stir until the product precipitates.
-
Filter the solid, wash with water, and dry under vacuum to yield the lactone.
Step 3: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucono-δ-lactam
The lactone is converted to the corresponding lactam by treatment with ammonia.
Procedure:
-
Dissolve 2,3,4,6-Tetra-O-benzyl-D-gluconolactone in methanol saturated with ammonia.
-
Stir the solution in a sealed vessel at room temperature for 24-48 hours.
-
Remove the solvent under reduced pressure to obtain the crude lactam, which can be purified by recrystallization or column chromatography.
Step 4: Synthesis of 2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin
The lactam is reduced to the protected 1-deoxynojirimycin.
Procedure:
-
To a solution of 2,3,4,6-tetra-O-benzyl-D-glucono-δ-lactam in anhydrous THF, slowly add a reducing agent such as borane-dimethyl sulfide complex (BH3·SMe2) at 0 °C under an argon atmosphere.
-
Reflux the reaction mixture for 3 hours.
-
Cool the reaction to room temperature and quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography (Petroleum ether/ethyl acetate = 5:1) to afford 2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin as a white solid.[1]
Step 5: Synthesis of N-Butyl-2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin
The protected 1-deoxynojirimycin is N-alkylated using butyl bromide.
Procedure:
-
To a solution of 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and n-butyl bromide (1.5 eq).
-
Reflux the reaction mixture for 24 hours under an argon atmosphere.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (Petroleum ether/ethyl acetate = 10:1) to yield N-Butyl-2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin as a colorless oil.
Step 6: Synthesis of N-Butyl-l-deoxynojirimycin
The final step is the removal of the benzyl protecting groups.
Procedure:
-
Dissolve N-Butyl-2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin in a suitable solvent like methanol.
-
Add a catalyst, such as palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain N-Butyl-l-deoxynojirimycin as a white solid.
An alternative deprotection method involves using boron trichloride.[1]
Alternative Deprotection Procedure:
-
A solution of BCl3 (1 M in hexane) is added slowly to a stirred solution of N-butyl-2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin in dry CH2Cl2 at -78 °C.[1]
-
The reaction is stirred at -78 °C overnight and then quenched by the addition of MeOH.[1]
-
The solvent is removed, and the residue is purified by flash chromatography to afford N-butyl-1-deoxynojirimycin as a white solid.[1]
Experimental Workflow Diagram
Caption: Detailed experimental workflow for the synthesis of NB-DNJ.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of N-Butyl-l-deoxynojirimycin.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 4. Reduction of Lactam | 2,3,4,6-Tetra-O-benzyl-D-glucono-δ-lactam | 2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin | BH3·SMe2, THF, reflux | 78 | [1] |
| 5. N-Alkylation | 2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin | N-Butyl-2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin | n-BuBr, K2CO3, ACN, reflux | 90 | [1] |
| 6. Deprotection | N-Butyl-2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin | N-Butyl-l-deoxynojirimycin | BCl3, CH2Cl2, -78 °C to rt | 83 | [1] |
Characterization Data
The final product, N-Butyl-l-deoxynojirimycin, should be characterized to confirm its identity and purity.
¹H NMR (400 MHz, D₂O) δ: 4.05 (d, J = 13.2 Hz, 1H), 3.92 (t, J = 13.2, 2.8 Hz, 1H), 3.73 – 3.67 (m, 1H), 3.59 (t, J = 10.0 Hz, 1H), 3.53 (dd, J =12.4, 4.8 Hz, 1H), 3.44 (t, J = 9.2 Hz, 1H), 3.16 (dd, J =12.0, 5.6 Hz, 1H), 3.11 (dd, J =9.8, 2.4 Hz, 1H), 3.03 – 2.97 (m, 1H), 3.02 (t, J = 11.6 Hz, 1H), 1.65 - 1.63 (m, 2H), 1.32 - 1.29 (m, 2H), 0.82 (t, J = 7.6 Hz, 3H).[1]
¹³C NMR (100 MHz, D₂O) δ: 78.8, 69.1, 68.2, 60.5, 58.6, 51.1, 28.9, 19.4, 13.0.
High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₀H₂₁NO₄ [M+H]⁺, found [M+H]⁺.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of N-Butyl-l-deoxynojirimycin. The described methodology is based on established chemical transformations and offers a reliable route to this important iminosugar for research and drug development purposes. Adherence to the outlined procedures and purification techniques should provide the target compound in good yield and high purity.
References
Application Notes and Protocols for Evaluating L-NBDNJ in Cystic Fibrosis Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The most common mutation, F508del, leads to misfolding and premature degradation of the CFTR protein, resulting in its absence from the cell surface and defective ion transport. Small molecules known as "correctors" aim to rescue the trafficking of mutant CFTR to the plasma membrane. This document provides a detailed framework and experimental protocols to evaluate the potential of a novel compound, N-butyldeoxynojirimycin (L-NBDNJ), as a CFTR corrector in cystic fibrosis cell culture models. While this compound has been investigated for its anti-inflammatory and anti-infective properties in the context of CF, its direct role as a CFTR corrector remains to be fully elucidated. The following protocols provide a comprehensive guide for researchers to investigate this potential.
Proposed Mechanism of Action and Experimental Rationale
The primary defect in individuals with the F508del-CFTR mutation is the misfolding of the CFTR protein, leading to its retention in the endoplasmic reticulum (ER) and subsequent degradation by the proteasome. CFTR correctors are thought to function by binding to the mutant protein and stabilizing its conformation, thereby allowing it to escape the ER quality control machinery and traffic to the cell surface.
The experimental workflow to assess a potential corrector like this compound involves two main stages:
-
Biochemical Assessment of CFTR Maturation: To determine if this compound can rescue the trafficking defect of F508del-CFTR, the initial step is to analyze the glycosylation state of the protein. The immature, core-glycosylated form of CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form that has trafficked through the Golgi apparatus (Band C) is found at or near the cell surface. An effective corrector will increase the ratio of Band C to Band B.[1]
-
Functional Assessment of CFTR Channel Activity: Once it is established that this compound can improve the maturation of F508del-CFTR, the next critical step is to determine if the rescued protein is functional at the cell surface. This is achieved by measuring chloride ion transport across the cell membrane using electrophysiological or fluorescence-based assays.
Experimental Workflow for Evaluating this compound as a CFTR Corrector
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on F508del-CFTR Maturation
| Treatment | Concentration (µM) | Band B Intensity (Arbitrary Units) | Band C Intensity (Arbitrary Units) | Band C / (Band B + Band C) Ratio |
| Vehicle (DMSO) | - | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 50 | |||
| Positive Control (e.g., VX-809) | 3 |
Table 2: Functional Correction of F508del-CFTR by this compound (Ussing Chamber)
| Treatment | Concentration (µM) | Baseline Isc (µA/cm²) | Forskolin-Stimulated ΔIsc (µA/cm²) | Genistein-Potentiated ΔIsc (µA/cm²) | CFTRinh-172 Inhibited ΔIsc (µA/cm²) |
| Vehicle (DMSO) | - | ||||
| This compound | 1 | ||||
| This compound | 10 | ||||
| This compound | 50 | ||||
| Positive Control (e.g., VX-809 + VX-770) | 3 + 1 |
Table 3: Functional Correction of F508del-CFTR by this compound (Iodide Efflux Assay)
| Treatment | Concentration (µM) | Peak Rate of Iodide Efflux (rate units) |
| Vehicle (DMSO) | - | |
| This compound | 1 | |
| This compound | 10 | |
| This compound | 50 | |
| Positive Control (e.g., VX-809) | 3 |
Detailed Experimental Protocols
Protocol 1: Western Blotting for CFTR Maturation
This protocol is designed to assess the effect of this compound on the maturation of F508del-CFTR in cultured cells, such as the human bronchial epithelial cell line CFBE41o- stably expressing F508del-CFTR.[2][3]
Materials:
-
CFBE41o- cells expressing F508del-CFTR
-
Cell culture medium and supplements
-
This compound (and other correctors as controls)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (6% acrylamide)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary anti-CFTR antibody (e.g., clone 596 or M3A7)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Treatment:
-
Plate CFBE41o- cells and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound, a vehicle control (DMSO), and a positive control corrector (e.g., 3 µM VX-809) for 24-48 hours.
-
-
Cell Lysis and Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix 20-50 µg of protein with Laemmli sample buffer. Do not boil CFTR samples , as this can cause aggregation; instead, incubate at 37°C for 15-30 minutes.[3]
-
Load samples onto a 6% SDS-PAGE gel and run at a constant voltage.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for at least 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence detection system.[3]
-
Re-probe the membrane with an antibody for a loading control.
-
Perform densitometric analysis of Band B (~150 kDa) and Band C (~170 kDa) using image analysis software (e.g., ImageJ).[3]
-
Calculate the ratio of Band C to total CFTR (Band B + Band C) to assess maturation.
-
Protocol 2: Ussing Chamber Assay for CFTR Function
This protocol measures ion transport across a polarized epithelial monolayer and is considered the gold standard for assessing CFTR function.[2][4] It is suitable for primary human bronchial epithelial (HBE) cells or CFBE41o- cells grown on permeable supports.
Materials:
-
Differentiated HBE or CFBE41o- cells on permeable supports (e.g., Transwell inserts)
-
Ussing chamber system with voltage-clamp amplifier
-
Krebs-Bicarbonate Ringer (KBR) solution
-
Amiloride (ENaC inhibitor)
-
Forskolin (cAMP agonist)
-
Genistein or Ivacaftor (CFTR potentiator)
-
CFTRinh-172 (CFTR inhibitor)
-
Gas mixture (95% O2 / 5% CO2)
Procedure:
-
Cell Culture:
-
Culture HBE or CFBE41o- cells on permeable supports until a confluent and polarized monolayer is formed (typically 2-4 weeks for primary HBE cells at air-liquid interface).
-
-
Ussing Chamber Setup:
-
Mount the permeable support in the Ussing chamber.
-
Fill both the apical and basolateral chambers with pre-warmed KBR solution and maintain at 37°C, gassed with 95% O2 / 5% CO2.[2]
-
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).
-
Allow the baseline Isc to stabilize.
-
Sequentially add the following compounds and record the change in Isc:
-
Amiloride (100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).[2]
-
Forskolin (10-20 µM) to the basolateral chamber to activate CFTR through cAMP stimulation.[2]
-
Genistein (50 µM) or Ivacaftor (1 µM) to the apical chamber to potentiate CFTR channel opening.[2]
-
CFTRinh-172 (10 µM) to the apical chamber to inhibit CFTR-dependent current.
-
-
-
Data Analysis:
-
The CFTR-dependent current is calculated as the difference between the peak current after forskolin and potentiator addition and the current after the addition of the CFTR inhibitor.[2]
-
Compare the CFTR-dependent Isc in this compound-treated cells to vehicle-treated and positive control-treated cells.
-
Protocol 3: Iodide Efflux Assay (YFP-Based)
This is a cell-based fluorescence assay that provides a higher-throughput method to assess CFTR channel function.[5] It relies on the quenching of halide-sensitive Yellow Fluorescent Protein (YFP) by iodide influx.
Materials:
-
Cells stably co-expressing F508del-CFTR and a halide-sensitive YFP (e.g., Fischer Rat Thyroid - FRT cells or CFBE41o- cells)
-
96-well black, clear-bottom plates
-
PBS
-
Iodide-containing buffer (e.g., PBS with NaI replacing NaCl)
-
Stimulation solution (e.g., PBS containing forskolin and genistein)
-
Fluorescence plate reader
Procedure:
-
Cell Plating and Treatment:
-
Plate YFP-CFTR expressing cells in a 96-well plate and grow to confluency.
-
Treat cells with this compound, vehicle, and positive controls for 24-48 hours.
-
-
Iodide Loading:
-
Wash cells with PBS.
-
Incubate cells with the iodide-containing buffer for 20-30 minutes to load the cells with iodide.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader and begin recording the baseline YFP fluorescence.
-
Add the stimulation solution containing forskolin and a potentiator to activate CFTR.
-
Continue to record the fluorescence as iodide flows out of the cells, which is replaced by another anion (e.g., nitrate) in the extracellular buffer, leading to a change in YFP fluorescence.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence change upon stimulation.
-
A faster rate of fluorescence change indicates greater CFTR activity.
-
Compare the rates for this compound-treated cells with controls.
-
Signaling Pathways and Mechanisms
Conclusion
The protocols and framework outlined in this document provide a robust methodology for the preclinical evaluation of this compound as a potential CFTR corrector. By systematically assessing its impact on F508del-CFTR maturation and function, researchers can determine its therapeutic potential for treating the underlying cause of cystic fibrosis. These detailed application notes are intended to guide scientists in generating the necessary data to advance our understanding of novel therapeutic strategies for this devastating disease.
References
Application Notes and Protocols for the Administration of L-NBDNJ in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-N-butyldeoxynojirimycin (L-NBDNJ) is the L-enantiomer of N-butyldeoxynojirimycin (NB-DNJ), a well-known iminosugar. Unlike its D-enantiomer, which is an inhibitor of α-glucosidases and glucosylceramide synthase, this compound has demonstrated distinct biological activities, positioning it as a promising therapeutic candidate for various diseases. Notably, this compound does not act as a glycosidase inhibitor but functions as an allosteric enhancer of α-glucosidase activity[1][2]. This property is particularly relevant for lysosomal storage disorders like Pompe disease.
Furthermore, recent studies have highlighted the anti-inflammatory and antibacterial properties of this compound, especially in the context of cystic fibrosis[3]. Its mechanism of action appears to involve the modulation of host cell signaling pathways and the downregulation of bacterial virulence, making it an attractive molecule for further preclinical investigation.
These application notes provide a comprehensive overview of the administration of this compound in animal studies, with detailed protocols for common administration routes and insights into its mechanisms of action.
Data Presentation
Table 1: Summary of this compound Dosages and Administration Routes in Murine Models
| Animal Model | Strain | Disease/Condition | Dosage | Route of Administration | Vehicle | Key Findings | Reference |
| Cystic Fibrosis | C57BL/6NCrl | Chronic Pseudomonas aeruginosa infection | 10 mg/kg and 100 mg/kg, daily | Oral gavage | Water | Reduced bacterial load in the lungs, modest reduction in inflammatory cells. | [3] |
| Pompe Disease | Knock-out mouse model | Pompe Disease | 4.3 mg/kg, daily for 2 days | Oral gavage | 0.5 ml saline | Enhanced the efficacy of enzyme replacement therapy. | [4] |
| Brain Tumors | C57BL/6 | Intracerebral EPEN and CT-2A tumors | 2400 mg/kg | In diet | - | Reduced tumor growth and ganglioside content. | [1] |
| Obesity | Lean and ob/ob mice | Obesity | 2400 mg/kg/day | In diet | - | Caused weight loss through appetite suppression. | [5] |
| Central Nervous System Effects | Lean mice | - | 2 nmol | Intracerebroventricular (ICV) injection | Saline | Reduced food intake. | [5] |
Note: The higher dosages (e.g., 2400 mg/kg) were used for the D-enantiomer (NB-DNJ) in some of the cited studies. Researchers should perform dose-response studies to determine the optimal dosage of this compound for their specific model.
Table 2: Pharmacokinetic and Toxicological Profile of Related Iminosugars
| Compound | Parameter | Value | Species | Route of Administration | Reference |
| 1-Deoxynojirimycin (DNJ) | Cmax | 15 µg/mL (92 nmol/mL) | Rat | Oral | [6] |
| 1-Deoxynojirimycin (DNJ) | Tmax | 30 minutes | Rat | Oral | [6] |
| 1-Deoxynojirimycin (DNJ) | Bioavailability | Dose-dependent | Rat | Oral | [6][7] |
| 1-Deoxynojirimycin (DNJ) | Metabolism | Not metabolized in plasma | Rat | Oral | [7] |
| 1-Deoxynojirimycin (DNJ) | Elimination | Rapidly excreted | Rat | Oral | [6] |
| N-benzyl-1-deoxynojirimycin | Bioavailability | ~82% | Mouse | Oral | [7] |
Note: Specific pharmacokinetic and comprehensive toxicology data for this compound are not yet widely available. The data for the related compound DNJ is provided for reference. It is strongly recommended that researchers conduct their own pharmacokinetic and toxicology studies for this compound.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound by Oral Gavage
Materials:
-
This compound powder
-
Sterile water for injection or sterile saline (0.9% NaCl)
-
Weighing scale
-
Vortex mixer
-
Sterile tubes
-
Animal feeding needles (gavage needles), appropriate size for the animal model (e.g., 20-22 gauge for mice)
-
Syringes (1 mL)
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Fast the animals for a short period (e.g., 4-6 hours) before oral gavage to ensure an empty stomach, which can improve absorption. Provide free access to water.
-
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the desired dose and the body weight of the animals.
-
Weigh the this compound powder accurately.
-
Dissolve the this compound powder in sterile water or saline to the desired final concentration. For example, to administer a 10 mg/kg dose in a volume of 100 µL to a 20 g mouse, the concentration of the solution should be 2 mg/mL.
-
Vortex the solution until the this compound is completely dissolved. This compound has been reported to be soluble in water[3]. If solubility is an issue, consider converting it to a salt form (e.g., hydrochloride) or using a suitable vehicle after conducting solubility and stability tests.
-
-
Oral Gavage Administration:
-
Gently restrain the animal.
-
Measure the distance from the animal's mouth to the xiphoid process to determine the correct insertion length for the gavage needle.
-
Attach the gavage needle to the syringe containing the this compound solution.
-
Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the this compound solution.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
-
Protocol 2: Administration of this compound in the Diet
Materials:
-
This compound powder
-
Standard rodent chow (powdered or in a form that can be easily mixed)
-
Food mixer or blender
-
Weighing scale
Procedure:
-
Calculation of this compound Concentration in Feed:
-
Determine the desired daily dose of this compound (e.g., in mg/kg/day).
-
Estimate the average daily food consumption of the animals (e.g., in g/animal/day ).
-
Calculate the amount of this compound to be mixed per gram of chow.
-
Formula: (Desired dose in mg/kg/day * Average animal weight in kg) / Average daily food consumption in g/day = mg of this compound per g of chow.
-
-
-
Preparation of Medicated Diet:
-
Weigh the required amount of this compound and powdered chow.
-
Thoroughly mix the this compound with a small portion of the powdered chow first to ensure even distribution.
-
Gradually add the remaining chow and continue mixing until a homogenous mixture is achieved. A food mixer can be used for larger batches.
-
If using pelleted chow, the chow can be ground, mixed with this compound, and then re-pelleted, or a custom diet can be ordered from a commercial supplier.
-
-
Administration and Monitoring:
-
Provide the medicated diet to the animals ad libitum.
-
Ensure fresh medicated diet is provided regularly.
-
Monitor food intake to ensure the animals are consuming the intended dose.
-
Monitor the body weight and overall health of the animals regularly.
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Proposed signaling pathways of this compound in host cells and Pseudomonas aeruginosa.
Experimental Workflows
Caption: Experimental workflow for oral gavage administration of this compound in a mouse model.
Caption: Experimental workflow for administration of this compound in the diet.
Concluding Remarks
The administration of this compound in animal studies holds significant promise for investigating its therapeutic potential in a range of diseases. The choice of administration route and dosage will depend on the specific research question and animal model. The protocols and data provided herein serve as a guide for researchers to design and execute their in vivo studies with this compound. As with any experimental compound, it is imperative to conduct thorough dose-finding studies and to monitor the animals closely for any adverse effects. The elucidation of the detailed signaling pathways of this compound is an active area of research, and future studies will undoubtedly provide further insights into its mechanisms of action.
References
- 1. A chronic Pseudomonas aeruginosa mouse lung infection modeling the pathophysiology and inflammation of human cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long Term Chronic Pseudomonas aeruginosa Airway Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Occurrence of orally administered mulberry 1-deoxynojirimycin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing [mdpi.com]
Application Notes and Protocols for Measuring Bacterial Load Reduction with L-NBDNJ Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction N-butyl-l-deoxynojirimycin (l-NBDNJ) is an iminosugar that has demonstrated potential as an anti-infective agent, particularly in models of Pseudomonas aeruginosa infection.[1][2][3] Unlike traditional antibiotics that directly target bacterial viability, this compound is proposed to function as an antivirulence agent.[1] It does not exhibit direct bacteriostatic or bactericidal activity in standard in vitro assays.[1][2] Instead, its efficacy in reducing bacterial load in in vivo models is attributed to its ability to modulate host-pathogen interactions.[1][4][5] Mechanistic studies suggest that this compound interferes with the host cell's cytoskeleton, downregulates the expression of key bacterial virulence factors, and reduces pathogen adhesion to host cells.[1]
These application notes provide detailed protocols for researchers to assess the efficacy of this compound in reducing bacterial load, focusing on methods that capture its antivirulence mechanism of action.
Proposed Mechanism of Action of this compound
This compound's therapeutic effect is not due to direct bacterial killing but rather the disruption of the infection process. It has been shown to decrease the bacterial load significantly in murine models of P. aeruginosa infection.[1][2] This reduction is likely a downstream consequence of the compound's interference with both host and pathogen factors. The primary mechanisms include altering host cell cytoskeleton organization, which may make the cell less hospitable for infection, and downregulating bacterial virulence genes, which are critical for establishing infection and causing disease.[1]
References
- 1. Assessing the Potential of N-Butyl-l-deoxynojirimycin (this compound) in Models of Cystic Fibrosis as a Promising Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Item - Assessing the Potential of NâButylâlâdeoxynojirimycin (lâNBDNJ) in Models of Cystic Fibrosis as a Promising Antibacterial Agent - American Chemical Society - Figshare [acs.figshare.com]
Application Notes and Protocols: L-NBDNJ in Pharmacological Chaperone Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-butyl-deoxynojirimycin (NB-DNJ) is an iminosugar that has been investigated for its role in pharmacological chaperone therapy (PCT). Of particular interest is the L-enantiomer, L-NBDNJ, which has shown promise as an allosteric enhancer of acid α-glucosidase (GAA), the enzyme deficient in Pompe disease. Unlike its D-enantiomer (Miglustat), which acts as a competitive inhibitor of various glycosidases, this compound enhances the activity of GAA without significant inhibition, making it a compelling candidate for the treatment of Pompe disease, both as a monotherapy and in combination with enzyme replacement therapy (ERT).[1][2]
These application notes provide a summary of the key findings related to this compound, detailed protocols for its evaluation in a research setting, and visualizations to illustrate its mechanism and experimental workflows.
Data Presentation
Table 1: Efficacy of this compound as a Pharmacological Chaperone for Pompe Disease
| Treatment Condition | Cell Type | Fold Increase in GAA Activity | Reference |
| 20 µM this compound | Pompe Fibroblasts (p.L552P) | 1.5-fold | [2] |
| 20 µM D-NBDNJ | Pompe Fibroblasts (p.L552P/G549R) | 1.3 to 7.5-fold | [1] |
| 50 µM rhGAA | Pompe Disease Fibroblasts | Baseline for comparison | [3] |
| 50 µM rhGAA + 20 µM D-NBDNJ | Pompe Disease Fibroblasts | More efficient correction than rhGAA alone | [3] |
Note: Direct comparative quantitative data for the synergistic effect of this compound with rhGAA was not available in the reviewed literature. However, qualitative reports indicate a significant enhancement of rhGAA activity and maturation.
Table 2: Glycosidase Inhibition Profile of this compound vs. D-NBDNJ
| Compound | Enzyme | IC50 / Ki | Reference |
| This compound | Recombinant Human GAA | No inhibition at 1 mM | [2] |
| D-NBDNJ (Miglustat) | α-glucosidase | Ki = 515 ± 19 µM | [4] |
| D-NBDNJ (Miglustat) | GBA1 (β-glucosidase) | Ki = 34 ± 3 µM | [4] |
Mandatory Visualizations
References
- 1. Pharmacological enhancement of mutated alpha-glucosidase activity in fibroblasts from patients with Pompe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Pharmacological Chaperone N-butyldeoxynojirimycin Enhances Enzyme Replacement Therapy in Pompe Disease Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing L-NBDNJ as an Allosteric Enhancer of α-Glucosidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-N-butyldeoxynojirimycin (L-NBDNJ) is the unnatural enantiomer of the iminosugar drug Miglustat.[1][2][3][4][5][6] It has been identified as a potential allosteric enhancer of lysosomal α-glucosidase (GAA), the enzyme deficient in Pompe disease, a lysosomal storage disorder.[1][3][4][5][6] Unlike its D-enantiomer, this compound does not inhibit glycosidases, making it a promising therapeutic candidate.[3][4][5] Allosteric enhancers bind to a site on the enzyme distinct from the active site, inducing a conformational change that increases the enzyme's catalytic activity. This document provides detailed protocols for the experimental design to test and validate this compound as an allosteric enhancer of α-glucosidase. The following protocols cover biochemical and cell-based assays to characterize the activity of this compound and biophysical methods to confirm its allosteric binding mechanism.
Biochemical Characterization of this compound's Effect on α-Glucosidase Activity
This section describes an in vitro assay to determine the effect of this compound on the kinetic parameters of α-glucosidase.
Principle
The enzymatic activity of α-glucosidase is measured by monitoring the hydrolysis of a chromogenic or fluorogenic substrate. The assay is performed in the presence and absence of this compound to determine its effect on the enzyme's maximal velocity (Vmax) and Michaelis constant (Km). An increase in Vmax without a significant change in Km is indicative of non-competitive or allosteric enhancement.
Materials
-
Recombinant human α-glucosidase (GAA)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) or 4-Methylumbelliferyl-α-D-glucopyranoside (4-MUG) as substrate
-
This compound
-
Assay Buffer: 50 mM sodium acetate, pH 4.3
-
Stop Solution (for pNPG): 0.5 M sodium carbonate
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
Experimental Protocol: α-Glucosidase Activity Assay
-
Substrate Preparation: Prepare a stock solution of pNPG or 4-MUG in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant human α-glucosidase in the assay buffer to the desired concentration.
-
This compound Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the various this compound dilutions to the sample wells. For the control wells, add 20 µL of assay buffer.
-
Add 20 µL of the diluted α-glucosidase to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add 20 µL of the substrate solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
For the pNPG substrate, stop the reaction by adding 100 µL of stop solution. Measure the absorbance at 405 nm.
-
For the 4-MUG substrate, measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
-
Data Analysis:
-
Calculate the enzyme activity for each concentration of this compound.
-
To determine the kinetic parameters, perform the assay with varying concentrations of the substrate in the presence and absence of a fixed concentration of this compound.
-
Plot the data using a Michaelis-Menten curve and a Lineweaver-Burk plot to determine Vmax and Km.
-
Data Presentation
| This compound Conc. (µM) | α-Glucosidase Activity (nmol/min/mg) | Fold Change vs. Control |
| 0 (Control) | 1.0 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
| Condition | Vmax (nmol/min/mg) | Km (mM) |
| Control (- this compound) | ||
| + this compound (50 µM) |
Cell-Based Assay in Pompe Disease Patient Fibroblasts
This protocol details the assessment of this compound's ability to enhance α-glucosidase activity in a cellular context using patient-derived fibroblasts.
Principle
Fibroblasts from Pompe disease patients have deficient α-glucosidase activity.[7][8][9] These cells are treated with this compound, and the intracellular α-glucosidase activity is measured to determine if this compound can enhance the function of the residual or co-administered recombinant enzyme.
Materials
-
Pompe disease patient-derived fibroblasts
-
Healthy control fibroblasts
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Recombinant human α-glucosidase (optional, for co-treatment)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Materials for α-glucosidase activity assay (as in Section 1)
-
Protein assay kit (e.g., BCA assay)
Experimental Protocol: Fibroblast Treatment and Lysate Preparation
-
Cell Culture: Culture Pompe patient and healthy control fibroblasts in standard cell culture conditions until they reach 80-90% confluency.
-
Treatment:
-
Aspirate the culture medium and replace it with fresh medium containing various concentrations of this compound (and recombinant α-glucosidase if applicable).
-
Include a vehicle-treated control.
-
Incubate the cells for 48-72 hours.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to the cells and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a protein assay kit.
-
Enzyme Activity Assay: Perform the α-glucosidase activity assay on the cell lysates as described in Section 1.3, normalizing the activity to the total protein concentration.
Data Presentation
| Cell Line | Treatment | α-Glucosidase Activity (nmol/min/mg protein) | Fold Change vs. Untreated Pompe Cells |
| Healthy Control | Vehicle | ||
| Pompe Fibroblasts | Vehicle | 1.0 | |
| Pompe Fibroblasts | This compound (10 µM) | ||
| Pompe Fibroblasts | This compound (50 µM) | ||
| Pompe Fibroblasts | This compound (100 µM) | ||
| Pompe Fibroblasts | rhGAA (10 nM) | ||
| Pompe Fibroblasts | rhGAA (10 nM) + this compound (50 µM) |
Biophysical Characterization of this compound Binding to α-Glucosidase
To confirm an allosteric mechanism, it is essential to demonstrate that this compound binds to a site on α-glucosidase that is distinct from the active site. Isothermal Titration Calorimetry (ITC) is a suitable method for this purpose.
Principle
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule.[1][4][10] By titrating this compound into a solution of α-glucosidase, the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction can be determined. Performing the titration in the presence of a known active-site inhibitor can demonstrate non-competitive binding.
Materials
-
Isothermal Titration Calorimeter
-
Recombinant human α-glucosidase
-
This compound
-
A known competitive inhibitor of α-glucosidase (e.g., deoxynojirimycin)
-
ITC Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4 (or a buffer with low ionization enthalpy)
Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation:
-
Dialyze the α-glucosidase and dissolve this compound and the competitive inhibitor in the same batch of ITC buffer to minimize buffer mismatch effects.
-
Degas all solutions before use.
-
-
ITC Experiment - this compound Binding:
-
Load the α-glucosidase solution (e.g., 20 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 200 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 19 injections of 2 µL) of this compound into the α-glucosidase solution, with sufficient time between injections for the signal to return to baseline.
-
-
ITC Experiment - Competitive Binding:
-
Repeat the experiment with the α-glucosidase pre-incubated with a saturating concentration of the competitive inhibitor in the sample cell.
-
Alternatively, perform a reverse titration where the enzyme is in the syringe and this compound is in the cell.
-
-
Control Experiment: Titrate this compound into the ITC buffer alone to measure the heat of dilution.
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
If this compound still binds in the presence of the active-site inhibitor, it indicates a distinct binding site.
-
Data Presentation
| Ligand | Target | Kd (µM) | n (Stoichiometry) | ΔH (kcal/mol) |
| This compound | α-Glucosidase | |||
| This compound | α-Glucosidase + Competitive Inhibitor |
Visualizations
Caption: this compound's proposed allosteric enhancement of α-glucosidase activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 5. researchgate.net [researchgate.net]
- 6. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. — Department of Pharmacology [pharm.ox.ac.uk]
- 7. The determination of alpha-glucosidase activity on fibroblasts provides the greater information in the biochemical diagnosis of Pompe disease - Institut de Myologie [institut-myologie.org]
- 8. High-level production of recombinant human lysosomal acid alpha-glucosidase in Chinese hamster ovary cells which targets to heart muscle and corrects glycogen accumulation in fibroblasts from patients with Pompe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-based Assays of L-NBDNJ Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Butyl-deoxynojirimycin (NBDNJ) exists as two stereoisomers, the D- and L-forms. The D-enantiomer, N-butyl-d-deoxynojirimycin (NB-DNJ), also known as Miglustat, is a known inhibitor of glucosylceramide synthase (GCS) and is utilized in substrate reduction therapy for lysosomal storage disorders like Gaucher disease.[1] In contrast, N-butyl-l-deoxynojirimycin (L-NBDNJ) has been identified as an allosteric enhancer of lysosomal α-glucosidase (GAA) activity and notably does not inhibit glycosidases.[2][3][4] This unique activity profile makes this compound a compound of interest for therapeutic strategies aimed at enhancing residual enzyme activity in conditions such as Pompe disease, which is caused by a deficiency in GAA.
These application notes provide detailed protocols for two key cell-based assays to characterize the activity of this compound:
-
An α-Glucosidase (GAA) Enhancement Assay to quantify the ability of this compound to increase GAA activity within a cellular context, specifically in fibroblasts derived from Pompe disease patients.
-
A Glucosylceramide Synthase (GCS) Inhibition Assay as a counter-assay to demonstrate the stereospecificity of NBDNJ, confirming that this compound does not inhibit GCS, the target of its D-enantiomer.
Data Presentation
Table 1: Effect of this compound on Lysosomal α-Glucosidase (GAA) Activity in Pompe Disease Fibroblasts
| This compound Concentration (µM) | Fold Increase in GAA Activity (Mean ± SD) | Cell Line/Mutation | Reference |
| 20 | 1.3 - 7.5 | L552P, G549R | [5] |
| 100 | ~2.0 | Pompe Patient Fibroblasts | [2] |
Note: The range in fold increase reflects variability between different patient-derived cell lines and specific GAA mutations.
Table 2: Effect of this compound on Glucosylceramide Synthase (GCS) Activity
| Compound | Concentration | GCS Inhibition | Reference |
| This compound | Not specified | Does not act as a glycosidase inhibitor | [2][3] |
| D-NBDNJ (Miglustat) | IC50 ~1 µM | Potent Inhibitor | [1] |
Experimental Protocols
Protocol 1: Cell-based α-Glucosidase (GAA) Enhancement Assay
This protocol details the measurement of α-glucosidase activity enhancement by this compound in cultured human fibroblasts, for example, from patients with Pompe disease.
Materials:
-
Human skin fibroblasts (e.g., Pompe patient-derived)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
This compound stock solution (in sterile water or DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in water)
-
Assay buffer: 67 mM Potassium Phosphate Buffer, pH 6.8
-
Substrate solution: 10 mM p-nitrophenyl-α-D-glucopyranoside (PNP-Gluc) in water[6]
-
Stop solution: 100 mM Sodium Carbonate (Na2CO3)[6]
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 400-410 nm
Procedure:
-
Cell Seeding: Seed human fibroblasts in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 1 x 10^4 cells/well). Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 0, 10, 20, 50, 100 µM). Include a vehicle-only control.
-
Incubation: Incubate the cells with this compound for 4-5 days.
-
Cell Lysis:
-
After incubation, wash the cells twice with PBS.
-
Add 50 µL of cell lysis buffer to each well and incubate for 10 minutes on ice.
-
Ensure complete lysis by gentle shaking.
-
-
Enzyme Assay:
-
Transfer 20 µL of the cell lysate from each well to a new flat-bottom 96-well plate.
-
Prepare the reaction mixture by combining the assay buffer and substrate solution.
-
Add 100 µL of the substrate solution (PNP-Gluc) to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-4 hours. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Stopping the Reaction: Add 100 µL of the stop solution (Sodium Carbonate) to each well. The solution will turn yellow in the presence of p-nitrophenol.[6]
-
Data Acquisition: Measure the absorbance at 400-410 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (lysis buffer with substrate and stop solution) from all readings.
-
Determine the protein concentration of each lysate (e.g., using a BCA assay) to normalize the enzyme activity.
-
Calculate the GAA activity (e.g., in nmol/h/mg protein).
-
Express the results as a fold increase in GAA activity compared to the untreated control.
-
Protocol 2: Cell-based Glucosylceramide Synthase (GCS) Inhibition Assay
This protocol is designed to measure the activity of GCS in intact cells by monitoring the conversion of a fluorescent ceramide analog to glucosylceramide. It can be used to show this compound's lack of inhibitory effect on GCS.
Materials:
-
A suitable cell line (e.g., HeLa or other cultured cells with detectable GCS activity)
-
Cell culture medium
-
This compound stock solution
-
D-NBDNJ (Miglustat) as a positive control for inhibition
-
Fluorescent ceramide analog: N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine (NBD-C6-ceramide)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Methanol
-
Chloroform
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector (λex = 470 nm, λem = 530 nm)[7]
-
C18 reverse-phase HPLC column
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to ~80-90% confluency.
-
Pre-incubate the cells with various concentrations of this compound, D-NBDNJ (positive control), and a vehicle control in serum-free medium for 1-2 hours.
-
-
Labeling with Fluorescent Ceramide:
-
Prepare a labeling solution of NBD-C6-ceramide complexed with fatty acid-free BSA.
-
Remove the medium from the cells and add the NBD-C6-ceramide labeling solution.
-
Incubate for 1-2 hours at 37°C.
-
-
Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into a glass tube.
-
Perform a lipid extraction using a standard method, such as the Bligh-Dyer method, with a chloroform/methanol/water mixture.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
HPLC Analysis:
-
Re-suspend the dried lipid extract in the HPLC mobile phase (e.g., methanol).
-
Inject the sample into the HPLC system.
-
Separate the lipids using a C18 reverse-phase column with a suitable gradient.[7]
-
Detect NBD-C6-ceramide and its metabolite, NBD-C6-glucosylceramide, using a fluorescence detector.
-
-
Data Analysis:
-
Identify the peaks corresponding to NBD-C6-ceramide and NBD-C6-glucosylceramide based on their retention times, determined using standards.
-
Integrate the area under each peak.
-
Calculate the GCS activity as the percentage of NBD-C6-glucosylceramide relative to the total fluorescent lipid (NBD-C6-ceramide + NBD-C6-glucosylceramide).
-
Compare the GCS activity in this compound-treated cells to the vehicle control and the D-NBDNJ-treated positive control.
-
Visualizations
Caption: Glucosylceramide Synthesis Pathway and NBDNJ Isomer Specificity.
Caption: Workflow for GAA Enhancement Assay.
Caption: Workflow for GCS Inhibition Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. — Department of Pharmacology [pharm.ox.ac.uk]
- 5. Pharmacological enhancement of mutated alpha-glucosidase activity in fibroblasts from patients with Pompe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-NBDNJ Dosage for In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-butyl-deoxynojirimycin (NBDNJ) exists as two enantiomers, D-NBDNJ (Miglustat) and L-NBDNJ. While the D-enantiomer is a well-characterized inhibitor of α-glucosidases and glucosylceramide synthase, the L-enantiomer, N-butyl-l-deoxynojirimycin (this compound), exhibits distinct biological activities. Notably, this compound does not act as a glycosidase inhibitor but has been identified as an allosteric enhancer of α-glucosidase activity and possesses anti-inflammatory and antibacterial properties.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in in vivo mouse models, with comparative data from its more extensively studied D-enantiomer for context.
Part 1: this compound Dosage and Protocols
This compound has been investigated for its therapeutic potential in models of cystic fibrosis due to its anti-inflammatory and antibacterial effects.[3][4]
Quantitative Data Summary for this compound
The following table summarizes the dosage and effects of this compound in a murine model of chronic bacterial infection.
| Mouse Model | Compound | Dosage | Administration Route | Duration | Key Findings | Reference |
| Chronic P. aeruginosa Lung Infection (C57Bl/6NCr mice) | This compound | 10 mg/kg and 100 mg/kg | Not specified in abstract; typically oral gavage for this compound class. | 6 days post-infection | - Significant decrease in bacterial load in the lungs.- Moderate reduction of some infection-activated chemokines and cytokines. | [4] |
Experimental Protocol: Chronic Lung Infection Model
This protocol is based on the methodology described for evaluating this compound in a mouse model of chronic Pseudomonas aeruginosa lung infection.[4]
Objective: To assess the anti-inflammatory and antibacterial efficacy of this compound in vivo.
Materials:
-
This compound hydrochloride salt[3]
-
C57Bl/6NCr mice
-
P. aeruginosa clinical isolate (e.g., RP73, adapted for chronic infection)
-
Immobilizing agent (e.g., agar beads)
-
Vehicle control (e.g., sterile saline)
-
Anesthesia (e.g., isoflurane)
-
Equipment for intratracheal instillation
-
Materials for bronchoalveolar lavage (BALF) and lung homogenization
Procedure:
-
Animal Acclimatization: Acclimate C57Bl/6NCr mice to laboratory conditions for at least one week prior to the experiment.
-
Chronic Infection Induction:
-
Anesthetize mice using a calibrated vaporizer.
-
Encapsulate a logarithmic-phase culture of P. aeruginosa in agar beads.
-
Intratracheally instill the bacterial suspension into the lungs of the mice to establish a chronic infection.
-
-
This compound Administration:
-
Prepare this compound solutions at concentrations required to deliver 10 mg/kg and 100 mg/kg in a suitable vehicle.
-
Administer the specified dose of this compound or vehicle control to respective groups of mice. The administration route should be consistent (e.g., daily oral gavage).
-
Continue treatment for the duration of the study (e.g., 6 days).
-
-
Endpoint Analysis (Day 6 Post-Infection):
-
Monitor and record mouse body weight throughout the experiment.[4]
-
Euthanize mice and perform a bronchoalveolar lavage (BAL) to collect BALF.
-
Harvest lung tissue for homogenization.
-
Bacterial Load: Plate serial dilutions of lung homogenate on appropriate agar to determine bacterial colony-forming units (CFU).[4]
-
Inflammatory Response: Measure levels of relevant cytokines and chemokines (e.g., IL-1β, TNF-α, KC) in the supernatant of lung homogenates using ELISA or multiplex assays.[4]
-
Visualizations for this compound Application
Caption: Experimental workflow for testing this compound in a mouse model of chronic lung infection.
Part 2: D-NBDNJ (Miglustat) Dosage for Comparative Context
While the request is for this compound, a significant body of in vivo mouse research exists for its enantiomer, D-NBDNJ (Miglustat). This data is presented for comparative purposes, as D-NBDNJ's mechanism as a glycosidase and glucosylceramide synthase inhibitor leads to different applications and dosage considerations.[5][6]
Quantitative Data Summary for D-NBDNJ (Miglustat)
Dosages for D-NBDNJ vary widely depending on the application, from low doses for male contraception and enzyme enhancement to very high doses for substrate reduction therapy in neurological disorders and cancer.
| Application | Mouse Model | Dosage | Administration Route | Duration | Key Findings & Side Effects | Reference |
| Male Contraception | C57BL/6 | 15 mg/kg/day | Oral (in drinking water) | Up to 12 months | Reversible infertility; reduced sperm counts after 3 months.[7][8] No overt adverse effects at this dose.[7] | [7][8][9] |
| Enzyme Enhancement | Pompe Disease (KO) | 4.3 mg/kg/day | Oral gavage | 2 days | Enhanced the efficacy of co-administered recombinant human α-glucosidase.[10] | [10] |
| Substrate Reduction | Sandhoff Disease | High Doses | Diet | Not specified | High doses can cause weight loss and GI tract distress.[11] | [11] |
| Substrate Reduction | General | C57BL/6 | 600-2400 mg/kg/day | Not specified | Defined as "high doses" that inhibit both GBA2 and glucosylceramide synthase.[12] | [12] |
| Cancer Therapy | Brain Tumors (EPEN, CT-2A) | 2400 mg/kg | Diet | Not specified | Reduced tumor growth by >50%. Side effects included reduced body/spleen weight.[13] | [13] |
Experimental Protocol: Long-Term Male Contraception Study
This protocol is based on the methodology for long-term administration of low-dose D-NBDNJ to assess male fertility.[7][8]
Objective: To evaluate the long-term efficacy and reversibility of D-NBDNJ as a male contraceptive.
Materials:
-
D-NBDNJ (Miglustat)
-
Male C57BL/6 mice
-
Standard laboratory chow and drinking water
-
Equipment for monitoring fertility (e.g., mating cages, female mice)
-
Materials for serum biochemistry and hormone level analysis
Procedure:
-
Animal Housing: House male C57BL/6 mice individually or in small groups.
-
D-NBDNJ Administration:
-
Dissolve D-NBDNJ in the drinking water to achieve a final daily dose of 15 mg/kg/day . The concentration should be calculated based on average daily water consumption for the mouse strain and weight.
-
Provide the D-NBDNJ-containing water ad libitum. Prepare fresh solutions regularly (e.g., twice weekly).
-
Maintain control groups with normal drinking water.
-
-
Study Duration: Continue administration for extended periods (e.g., 6, 10, or 12 months).[7]
-
Fertility Assessment:
-
At regular intervals, co-house treated males with proven-breeder females for a set period (e.g., 1 week).
-
Monitor females for pregnancy and record litter sizes.
-
-
Reversibility Study:
-
After the treatment period, withdraw the drug and provide normal drinking water.
-
Continue fertility trials to determine the time required to regain fertility (e.g., up to 9 weeks).[7]
-
-
Toxicity and Health Monitoring:
Visualizations for D-NBDNJ Mechanism and Application
Caption: D-NBDNJ inhibits glucosylceramide synthase, the initial step in glycosphingolipid biosynthesis.
Conclusion
The available in vivo data for this compound, while currently limited compared to its D-enantiomer, points to a distinct therapeutic profile centered on anti-inflammatory and antibacterial activities. Dosages of 10-100 mg/kg have been explored in mouse infection models.[4] In contrast, D-NBDNJ (Miglustat) dosages are highly variable and application-dependent, ranging from 4.3 mg/kg for enzyme enhancement to over 2400 mg/kg for substrate reduction therapy, reflecting its different mechanism of action as an enzyme inhibitor.[10][13] Researchers should carefully consider the specific enantiomer and its intended biological effect when designing in vivo mouse studies.
References
- 1. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. — Department of Pharmacology [pharm.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the Potential of N-Butyl-l-deoxynojirimycin (this compound) in Models of Cystic Fibrosis as a Promising Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-butyldeoxygalactonojirimycin: a more selective inhibitor of glycosphingolipid biosynthesis than N-butyldeoxynojirimycin, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of glycogen breakdown by imino sugars in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term non-hormonal male contraception in mice using N-butyldeoxynojirimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. The Pharmacological Chaperone N-butyldeoxynojirimycin Enhances Enzyme Replacement Therapy in Pompe Disease Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved outcome of N-butyldeoxygalactonojirimycin-mediated substrate reduction therapy in a mouse model of Sandhoff disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential sensitivity of mouse strains to an N-alkylated imino sugar: glycosphingolipid metabolism and acrosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N -butyldeoxynojirimycin reduces growth and ganglioside content of experimental mouse brain tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescent Labeling of L-NBDNJ for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Butyl-l-deoxynojirimycin (l-NBDNJ) is an iminosugar that has garnered significant interest in the scientific community for its potential therapeutic applications. Unlike its d-enantiomer (Miglustat), which is an inhibitor of glycosidases, this compound has been shown to act as an allosteric enhancer of α-glucosidase activity, making it a promising candidate for the treatment of Pompe disease.[1][2][3][4] Additionally, this compound has demonstrated anti-inflammatory and antibacterial properties, suggesting its potential use in treating conditions like cystic fibrosis.[4][5]
To further investigate the therapeutic potential of this compound, it is crucial to understand its cellular uptake, subcellular localization, and mechanism of action. Fluorescent labeling of this compound provides a powerful tool for visualizing its dynamics within living cells through fluorescence microscopy.[6] This document provides detailed application notes and protocols for the proposed fluorescent labeling of this compound with a nitrobenzoxadiazole (NBD) fluorophore and its subsequent use in cellular imaging.
Principle of the Method
The proposed method involves the covalent labeling of the secondary amine group of this compound with an amine-reactive fluorescent dye, such as 4-chloro-7-nitrobenzofurazan (NBD-Cl). The reaction results in a stable fluorescent conjugate, hereafter referred to as this compound-NBD, which can be purified and used for live-cell imaging. The NBD fluorophore is well-suited for cellular imaging due to its small size, environmental sensitivity, and favorable fluorescent properties.
Data Presentation
The following tables summarize the hypothetical properties of this compound-NBD and the necessary reagents for the experimental protocols.
Table 1: Hypothetical Physicochemical and Fluorescent Properties of this compound-NBD
| Property | Value |
| Molecular Formula | C₁₈H₂₆N₄O₆ |
| Molecular Weight | 410.43 g/mol |
| Excitation Maximum (λex) | ~466 nm |
| Emission Maximum (λem) | ~539 nm |
| Recommended Filter Set | Blue Excitation (e.g., FITC/GFP) |
| Quantum Yield | Environmentally sensitive |
| Extinction Coefficient (ε) | ~13,000 cm⁻¹M⁻¹ |
| Solubility | Soluble in DMSO, DMF |
Table 2: Reagents and Materials
| Reagent/Material | Supplier | Purpose |
| N-Butyl-l-deoxynojirimycin (this compound) | Various | Starting material for labeling |
| 4-chloro-7-nitrobenzofurazan (NBD-Cl) | Various | Amine-reactive fluorescent dye |
| Triethylamine (TEA) | Various | Base catalyst for labeling reaction |
| Anhydrous Dichloromethane (DCM) | Various | Solvent for labeling reaction |
| Silica Gel for Column Chromatography | Various | Purification of labeled product |
| High-Performance Liquid Chromatography (HPLC) | Various | Purity analysis of labeled product |
| Mass Spectrometry | Various | Characterization of labeled product |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Various | Cell culture |
| Fetal Bovine Serum (FBS) | Various | Cell culture supplement |
| Penicillin-Streptomycin | Various | Antibiotic for cell culture |
| Phosphate-Buffered Saline (PBS) | Various | Washing cells |
| Live Cell Imaging Solution | Various | Imaging medium |
| Glass-bottom dishes or chamber slides | Various | Cell culture for microscopy |
| Fluorescence Microscope | Various | Imaging |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound-NBD
This protocol describes a general method for the fluorescent labeling of this compound with NBD-Cl.
-
Reaction Setup:
-
In a round-bottom flask, dissolve 10 mg of this compound in 2 mL of anhydrous dichloromethane (DCM).
-
Add 1.2 equivalents of triethylamine (TEA) to the solution.
-
In a separate vial, dissolve 1.1 equivalents of NBD-Cl in 1 mL of anhydrous DCM.
-
-
Labeling Reaction:
-
Slowly add the NBD-Cl solution to the this compound solution dropwise while stirring at room temperature.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Allow the reaction to proceed for 4-6 hours at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., DCM:Methanol 95:5). The product spot should be fluorescent under UV light.
-
-
Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM to elute the fluorescent this compound-NBD.
-
Collect the fluorescent fractions and concentrate them under reduced pressure.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the this compound-NBD conjugate by HPLC and mass spectrometry.
-
Determine the concentration of the stock solution by measuring its absorbance at ~466 nm.
-
Store the purified this compound-NBD as a stock solution in DMSO at -20°C, protected from light.
-
Protocol 2: Live-Cell Imaging with this compound-NBD
This protocol provides a general guideline for staining live cells with this compound-NBD. Optimal conditions may vary depending on the cell type and experimental design.
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate the cells in a 37°C, 5% CO₂ incubator for 24-48 hours.
-
-
Preparation of Staining Solution:
-
On the day of the experiment, prepare a working solution of this compound-NBD by diluting the DMSO stock solution in pre-warmed cell culture medium or live-cell imaging solution to the desired final concentration (typically 1-10 µM).
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells, ensuring the entire surface is covered.
-
-
Incubation:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 30-60 minutes. The optimal incubation time should be determined experimentally.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed live-cell imaging solution or culture medium to remove any unbound this compound-NBD.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging solution to the cells.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for the NBD fluorophore (e.g., excitation ~466 nm, emission ~539 nm).
-
Visualizations
Caption: Proposed synthesis of this compound-NBD.
Caption: Experimental workflow for cellular imaging.
References
- 1. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. — Department of Pharmacology [pharm.ox.ac.uk]
- 3. Item - NâButylâlâdeoxynojirimycin (lâNBDNJ): Synthesis of an Allosteric Enhancer of αâGlucosidase Activity for the Treatment of Pompe Disease - figshare - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the Potential of N-Butyl-l-deoxynojirimycin (this compound) in Models of Cystic Fibrosis as a Promising Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in fluorescence labeling strategies for dynamic cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of L-NBDNJ in Biological Samples using HPLC with Fluorescence Detection
Abstract
This application note describes a sensitive and robust High-Performance Liquid Chromatography (HPLC) method for the quantification of N-butyl-L-deoxynojirimycin (L-NBDNJ) in biological matrices such as plasma and serum. This compound is the unnatural enantiomer of N-butyldeoxynojirimycin (Miglustat) and is of interest for its potential therapeutic properties, including acting as an allosteric enhancer of α-glucosidase activity for the treatment of Pompe disease. Due to the inherent fluorescent properties of the nitrobenzoxadiazole (NBD) moiety, this method utilizes fluorescence detection (FLD), which offers high sensitivity and selectivity. The protocol outlines procedures for sample preparation, chromatographic separation, and detection, and provides typical performance characteristics.
Introduction
This compound is a promising pharmacological chaperone for the treatment of lysosomal storage disorders. To support preclinical and clinical development, a reliable bioanalytical method is required to accurately measure its concentration in biological samples. This allows for the characterization of its pharmacokinetic and pharmacodynamic profiles. The presence of the NBD fluorophore in the this compound molecule makes HPLC with fluorescence detection an ideal analytical approach. The NBD group is known to fluoresce in the visible range, with its emission being highly sensitive to the polarity of its microenvironment. This method is designed for researchers, scientists, and drug development professionals who require a detailed protocol for the quantification of this compound.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) of a structurally similar fluorescent compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Formic Acid (analytical grade)
-
Ultrapure water
-
Human plasma/serum (drug-free)
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma or serum samples.
Protocol:
-
Allow plasma/serum samples to thaw at room temperature.
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
HPLC-FLD Conditions
The chromatographic separation is achieved on a C18 reversed-phase column.
-
Instrument: HPLC system equipped with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 10 mM Ammonium Acetate buffer (pH 4.5) and Acetonitrile (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Fluorescence Detector Settings:
-
Excitation Wavelength (λex): 467 nm.
-
Emission Wavelength (λem): 539 nm.
-
Method Validation (Typical Performance)
The method should be validated according to regulatory guidelines. The following table summarizes typical performance characteristics for an HPLC-FLD method for a fluorescent small molecule in a biological matrix.
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Data Presentation
The following tables provide a structured summary of the quantitative data expected from this method.
Table 1: HPLC-FLD System Parameters
| Parameter | Setting |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 10 mM Ammonium Acetate (pH 4.5) : Acetonitrile (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Excitation Wavelength | 467 nm |
| Emission Wavelength | 539 nm |
Table 2: Method Validation Summary
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| LLOQ Precision (%CV) | ≤ 20% |
| QC Precision (%CV) | ≤ 15% |
| LLOQ Accuracy (% Bias) | Within ±20% |
| QC Accuracy (% Bias) | Within ±15% |
| Matrix Effect | 85-115% |
| Recovery | Consistent, precise, and reproducible |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Logical Relationship of Method Components
Caption: Inter-relationship of analytical components.
Conclusion
The described HPLC-FLD method provides a sensitive, selective, and reliable approach for the quantification of this compound in biological samples. The simple protein precipitation sample preparation procedure and the inherent fluorescence of the analyte allow for a high-throughput and robust assay. This application note serves as a comprehensive guide for researchers in the field of drug development and bioanalysis.
Troubleshooting & Optimization
L-NBDNJ solubility and stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-NBDNJ in cell culture. The information is designed to address common challenges related to the solubility and stability of this compound during experiments.
Frequently Asked Questions (FAQs)
1. What is the expected solubility of this compound?
For NB-DNJ, the reported solubility varies across different sources and solvents. This information can serve as a valuable guide for preparing this compound solutions.
2. What is the best solvent to dissolve this compound for cell culture experiments?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. This is a common practice for iminosugars and related compounds used in cell culture.
3. How should I prepare an this compound stock solution?
It is recommended to prepare a high-concentration stock solution in DMSO. For example, a 10 mM stock solution is often used. To minimize potential cytotoxicity from the solvent, the final concentration of DMSO in the cell culture medium should be kept low, typically at or below 0.1% (v/v).
4. What is the stability of this compound in cell culture media?
Specific studies detailing the degradation kinetics of this compound in cell culture media at 37°C have not been published. However, the stability of a compound in aqueous solution can be influenced by factors such as pH, temperature, and the presence of enzymes in the serum supplement. For the related compound N-butyldeoxynojirimycin hydrochloride, solutions in DMSO or distilled water are stable for up to one month when stored at -20°C.[1] It is best practice to prepare fresh dilutions of this compound in culture medium for each experiment from a frozen DMSO stock.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms when adding this compound stock solution to cell culture medium. | The solubility of this compound in the aqueous medium has been exceeded. | - Ensure the final concentration of this compound in the medium is below its solubility limit. - Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. - Add the this compound stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. - If precipitation persists, consider lowering the final concentration of this compound. |
| Observed cytotoxicity or unexpected off-target effects in cells. | The concentration of the DMSO solvent is too high in the final culture medium. | - Calculate the final DMSO concentration to ensure it does not exceed 0.1% (v/v). - Prepare a higher concentration stock solution of this compound in DMSO to reduce the volume added to the medium. - Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to differentiate between the effects of this compound and the solvent. |
| Inconsistent or not reproducible experimental results. | Degradation of this compound in the stock solution or in the culture medium over time. | - Aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. - Store the stock solution at -20°C or -80°C. - Prepare fresh working solutions in cell culture medium for each experiment. - If experiments run for multiple days, consider replenishing the medium with freshly prepared this compound at regular intervals. |
Quantitative Data Summary
The following table summarizes the available solubility data for N-butyldeoxynojirimycin (NB-DNJ), the D-enantiomer of this compound. This data can be used as a reference for this compound.
| Solvent | Reported Solubility | Source |
| Water | 9.80-10.20 mg/mL | [2] |
| Water | 44 mg/mL | [3] |
| DMSO | 9.80-10.20 mg/mL | [2] |
| DMSO | 10 mg/mL | [4] |
| DMSO | 44 mg/mL | [3] |
| PBS (pH 7.2) | 1 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass: The molecular weight of this compound is 219.28 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 0.001 L * 219.28 g/mol = 0.0021928 g = 2.19 mg
-
-
Dissolution:
-
Aseptically weigh 2.19 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile, cell culture grade DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
-
Thaw the stock solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the medium: Pre-warm the required volume of complete cell culture medium (containing serum and other supplements) to 37°C.
-
Dilution:
-
To prepare a medium with a final this compound concentration of 10 µM, you would perform a 1:1000 dilution of the 10 mM stock solution. For example, add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed medium.
-
Important: Ensure the final DMSO concentration is ≤ 0.1%. In this example, 10 µL of DMSO in 10 mL of medium results in a final DMSO concentration of 0.1%.
-
-
Mixing: Gently mix the medium by inverting the tube or swirling the flask to ensure homogeneity.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of pre-warmed medium.
-
Cell Treatment: Aspirate the old medium from your cultured cells and replace it with the freshly prepared this compound-containing medium or the vehicle control medium.
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Troubleshooting logic for common this compound cell culture issues.
References
Technical Support Center: L-NBDNJ Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of N-Butyl-l-deoxynojirimycin (L-NBDNJ). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the experimental process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound in a question-and-answer format.
Synthesis Troubleshooting
Question: I am getting a low yield in the Swern oxidation of the protected L-glucose diol. What are the possible causes and solutions?
Answer:
Low yields in the Swern oxidation step are a common issue. Here are several potential causes and their corresponding solutions:
-
Moisture Contamination: The reagents used in the Swern oxidation, particularly oxalyl chloride and the activated DMSO intermediate, are highly sensitive to moisture. Even trace amounts of water can quench the reaction.
-
Solution: Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incorrect Reaction Temperature: The Swern oxidation must be carried out at very low temperatures (typically -78 °C, a dry ice/acetone bath) to ensure the stability of the reactive intermediates.
-
Inefficient Formation of the Alkoxysulfonium Ion: The reaction between the alcohol and the chloro(dimethyl)sulfonium chloride is crucial for the oxidation to proceed.
-
Solution: Ensure proper stoichiometry of the reagents. After the addition of the alcohol, allow sufficient time for the formation of the alkoxysulfonium ion before adding the tertiary amine base.
-
-
Byproduct Formation: The Swern oxidation produces several byproducts, including dimethyl sulfide, carbon monoxide, and carbon dioxide.[1][3] While these are expected, other side reactions can occur if the conditions are not optimal.
Question: My reductive amination step to introduce the N-butyl group is resulting in a complex mixture of products and low yield of this compound. What could be going wrong?
Answer:
Reductive amination is a critical step and can be prone to several issues. Here's a breakdown of potential problems and how to address them:
-
Premature Reduction of the Aldehyde: If you are using a strong reducing agent like sodium borohydride (NaBH₄), it can reduce the aldehyde starting material before it has a chance to form the imine with butylamine.
-
Solution: Use a milder and more selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are more effective at reducing the imine in the presence of the aldehyde.
-
-
Inefficient Imine Formation: The formation of the imine intermediate is an equilibrium process and can be slow or incomplete.
-
Solution: The reaction is often facilitated by slightly acidic conditions to catalyze the dehydration step. Adding a catalytic amount of acetic acid can improve the rate of imine formation. You can monitor the formation of the imine by TLC or ¹H NMR before adding the reducing agent.
-
-
Over-alkylation: While less common in reductive amination than in direct alkylation with alkyl halides, it's a possibility to consider.
-
Solution: Use a stoichiometric amount of butylamine. An excess of the amine and reducing agent could potentially lead to side reactions.
-
-
Low Reactivity of the Carbonyl Group: Steric hindrance around the aldehyde can slow down the reaction.
-
Solution: Increase the reaction time or slightly elevate the temperature after the addition of the reducing agent. However, be cautious as higher temperatures can also promote side reactions.
-
Question: I am having difficulty removing the benzyl protecting groups at the final step. What are the best conditions for this deprotection?
Answer:
The removal of benzyl ethers is a common final step in iminosugar synthesis, and its success can be substrate-dependent.
-
Catalyst Inactivation: The palladium catalyst (e.g., Pd/C) used for hydrogenolysis can be poisoned by sulfur-containing compounds or other impurities from previous steps.
-
Solution: Ensure the protected this compound is purified thoroughly before the deprotection step. If catalyst poisoning is suspected, using a fresh batch of high-quality catalyst is recommended.
-
-
Inefficient Hydrogen Transfer: The efficiency of the hydrogenolysis can be affected by the hydrogen source and pressure.
-
Solution: Standard conditions involve using hydrogen gas with a palladium on carbon catalyst in a solvent like methanol or ethanol.[5] If this is not effective, you can try increasing the hydrogen pressure or using a hydrogen transfer reagent like ammonium formate or cyclohexene in the presence of the catalyst.
-
-
Alternative Deprotection Methods: In some cases, catalytic hydrogenation may not be suitable, especially if other functional groups in the molecule are sensitive to reduction.
-
Solution: Alternative methods for benzyl ether cleavage include using strong acids like BCl₃ in dichloromethane at low temperatures.[6] However, this is a harsh method and should be used with caution, ensuring that other acid-labile groups are not present.
-
Purification Troubleshooting
Question: this compound is very polar, and I am struggling to purify it using standard silica gel chromatography. What are my options?
Answer:
The high polarity of iminosugars like this compound makes them challenging to purify with traditional normal-phase chromatography on silica gel.
-
Poor Retention on Reversed-Phase Columns: Due to its hydrophilicity, this compound will have very little retention on standard C18 columns.
-
Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for the purification of polar compounds.[7] HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which allows for good retention and separation of polar analytes.
-
-
Tailing on Silica Gel Columns: The basic nitrogen in the piperidine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[8]
-
Solution: To improve the chromatography on silica gel, you can add a small amount of a basic modifier to the mobile phase, such as triethylamine or ammonium hydroxide (e.g., 0.1-1%). This will compete with the this compound for binding to the acidic sites on the silica, resulting in better peak shape. A common mobile phase system for iminosugars on silica gel is a gradient of dichloromethane and methanol with a small percentage of ammonium hydroxide.
-
-
Formation of the Hydrochloride Salt: Converting the basic this compound to its hydrochloride salt can aid in purification and handling.
-
Solution: After purification of the free base, this compound can be dissolved in a suitable solvent (e.g., methanol or ether) and treated with a solution of HCl in a non-polar solvent (e.g., HCl in ether or dioxane) to precipitate the hydrochloride salt. This salt is often a crystalline solid that is easier to handle and store than the free base.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
There are two primary synthetic strategies for preparing this compound:
-
De Novo Synthesis from L-Glucose: This is a stereocontrolled route that starts from the unnatural sugar L-glucose.[1] Key steps typically involve the protection of the hydroxyl groups, oxidation to an aldehyde, reductive amination with butylamine to form the piperidine ring and introduce the N-butyl group, followed by deprotection.
-
N-Alkylation of L-Deoxynojirimycin (L-DNJ): This approach involves the synthesis of the L-deoxynojirimycin core first, followed by the introduction of the butyl group on the nitrogen atom. This can be achieved by reacting L-DNJ with a butylating agent like butyl bromide or butyl methanesulfonate.[6]
Q2: How can I monitor the progress of the reactions during the synthesis of this compound?
Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of most of the reactions. Use a suitable mobile phase (e.g., a mixture of dichloromethane/methanol or ethyl acetate/hexanes) to get good separation between the starting material and the product. Staining with a potassium permanganate solution or charring with a ceric ammonium molybdate stain is usually effective for visualizing the spots, as the sugar derivatives may not be UV active. For more detailed analysis, you can take aliquots from the reaction mixture for analysis by ¹H NMR or LC-MS.
Q3: What are the recommended storage conditions for this compound?
As a solid, this compound should be stored in a tightly sealed vial in a cool, dry place. For long-term storage, it is recommended to store it at -20°C. Stock solutions should be prepared fresh, but if necessary, they can be stored as aliquots in tightly sealed vials at -20°C for up to a month. Avoid repeated freeze-thaw cycles.
Q4: What are the expected spectroscopic data for this compound?
The characterization of this compound is typically done using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
-
¹H NMR: You would expect to see signals corresponding to the protons on the piperidine ring, the N-butyl chain, and the hydroxyl groups. The chemical shifts and coupling constants will be characteristic of the gluco configuration.
-
¹³C NMR: The spectrum will show signals for the carbons of the piperidine ring and the N-butyl group.
-
Mass Spectrometry: The mass spectrum (e.g., ESI+) should show a prominent peak for the protonated molecule [M+H]⁺.
Consulting published literature with characterization data for this compound is the best way to confirm your results.
Q5: Are there any specific safety precautions I should take when synthesizing this compound?
Yes, several safety precautions should be observed:
-
Swern Oxidation: This reaction generates toxic carbon monoxide gas and foul-smelling dimethyl sulfide. It must be performed in a well-ventilated fume hood. The reaction is also highly exothermic and requires careful temperature control.
-
Reagents: Many of the reagents used, such as oxalyl chloride, strong bases (e.g., NaH), and reducing agents (e.g., LiAlH₄, NaBH₄), are hazardous and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Solvents: Use of flammable organic solvents requires working in a fume hood and away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Key Characteristics | Typical Reaction Conditions |
| Sodium Borohydride | NaBH₄ | Strong reducing agent, can reduce aldehydes and ketones. | Neutral or slightly basic pH. |
| Sodium Cyanoborohydride | NaBH₃CN | Milder reducing agent, selective for imines over aldehydes. | Mildly acidic pH (4-5). |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective reducing agent, often used in one-pot procedures. | Aprotic solvents like dichloromethane or dichloroethane. |
Experimental Protocols
Protocol 1: General Procedure for Swern Oxidation of a Protected L-Glucose Diol
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve oxalyl chloride (2.2 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (4.4 eq) in anhydrous DCM to the oxalyl chloride solution, keeping the temperature below -65 °C.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of the protected L-glucose diol (1.0 eq) in anhydrous DCM dropwise, ensuring the temperature remains below -65 °C.
-
Stir the reaction mixture for 1.5 hours at -78 °C.
-
Add triethylamine (Et₃N) (5.0 eq) slowly to the reaction mixture, maintaining the temperature below -65 °C.
-
After the addition is complete, stir the reaction for an additional 30 minutes at -78 °C, then allow it to warm to room temperature.
-
Quench the reaction by adding water. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Reductive Amination
-
Dissolve the crude aldehyde from the Swern oxidation (1.0 eq) in methanol.
-
Add butylamine (1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 2-4 hours to allow for imine formation. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding water and concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel chromatography.
Protocol 3: General Procedure for Benzyl Group Deprotection via Hydrogenolysis
-
Dissolve the protected this compound (1.0 eq) in methanol.
-
Add a catalytic amount of palladium on carbon (10% w/w).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Further purify the product if necessary, for example, by conversion to its hydrochloride salt.
Visualizations
Caption: Workflow for the de novo synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in reductive amination.
References
- 1. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Divergent synthesis of L-sugars and L-iminosugars from D-sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Synthesis and Evaluation of Novel Iminosugars Prepared from Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. — Department of Pharmacology [pharm.ox.ac.uk]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. Item - NâButylâlâdeoxynojirimycin (lâNBDNJ): Synthesis of an Allosteric Enhancer of αâGlucosidase Activity for the Treatment of Pompe Disease - figshare - Figshare [figshare.com]
Overcoming poor cellular uptake of L-NBDNJ
Welcome to the technical support center for L-NBDNJ. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cellular uptake of this compound (N-Butyl-l-deoxynojirimycin).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cellular uptake a concern?
A1: this compound is the l-enantiomer of the iminosugar drug Miglustat (N-butyl-d-deoxynojirimycin). It has shown potential as an allosteric enhancer of α-glucosidase activity for Pompe disease and as an anti-infective agent in models of Cystic Fibrosis.[1][2][3][4] Like many iminosugars, its parent compound, deoxynojirimycin (DNJ), is highly water-soluble, which can limit its ability to passively cross cell membranes.[5] The addition of the N-butyl group increases lipophilicity to improve membrane permeability, but achieving consistent and sufficient intracellular concentrations for experimental success can still be challenging.[6][7]
Q2: My fluorescence signal is weak or absent after treating cells with this compound. What are the primary causes?
A2: Weak or no signal is a common issue that can stem from several factors:
-
Poor Cellular Uptake: The primary focus of this guide. The inherent properties of your cell line and the concentration of this compound may not be sufficient for passive diffusion.
-
Suboptimal Probe Concentration: The concentration of this compound may be too low for detection. Conversely, excessively high concentrations can lead to cytotoxicity.[8]
-
Incorrect Imaging Parameters: Microscope settings, such as exposure time, gain, and laser power, may not be optimized to capture the signal.[9]
-
Photobleaching: The NBD fluorophore is susceptible to photobleaching. Minimize exposure to light during incubation and imaging.[10]
-
Cell Health: Unhealthy or overly confluent cells may not take up the compound efficiently.[8]
Q3: I'm observing high background fluorescence in my this compound experiment. How can I reduce it?
A3: High background can obscure the specific intracellular signal. Common causes and solutions include:
-
Non-specific Binding: The probe may be binding to the cell surface or extracellular matrix. Increase the number and duration of washing steps post-incubation and consider using a blocking buffer like 1% BSA in PBS prior to adding this compound.[8]
-
Cellular Autofluorescence: Many cell types exhibit natural fluorescence. To mitigate this, use phenol red-free medium during the experiment and include an unstained control group to measure and subtract the baseline autofluorescence.[8]
-
Excessive Probe Concentration: Titrate the this compound concentration to find the optimal balance between a strong signal and low background.[8]
Q4: How does N-alkylation affect the uptake of deoxynojirimycin derivatives like this compound?
A4: N-alkylation is a key chemical modification strategy to improve the cellular uptake of DNJ derivatives. Adding an alkyl chain, such as the butyl group in this compound, increases the molecule's hydrophobicity (lipophilicity). This enhancement generally leads to better passive diffusion across the lipid bilayer of the cell membrane. Studies have shown that the extent of cellular uptake is often proportional to the length of the alkyl chain, although excessively long chains can lead to cytotoxicity or poor accessibility to intracellular targets.[6][7]
Q5: Are there advanced methods to significantly boost the cellular uptake of this compound?
A5: Yes. When standard delivery is insufficient, advanced drug delivery systems can be employed. The most promising strategy for related iminosugars is encapsulation within liposomes. Liposome-mediated delivery can dramatically enhance intracellular concentration and therapeutic efficacy.[1][11] Specifically, ER-targeting liposomes have been developed that may be suitable for delivering this compound to its site of action.[11]
Troubleshooting Guides
Issue 1: Low Intracellular this compound Signal
This guide provides a systematic approach to diagnosing and resolving issues of poor compound uptake.
Issue 2: High Cytotoxicity Observed After Treatment
High concentrations of lipophilic compounds can sometimes lead to cell death, confounding experimental results.
| Potential Cause | Recommended Solution | Rationale |
| Excessive this compound Concentration | Perform a cytotoxicity assay (e.g., MTT, LDH) across a range of concentrations. Determine the CC50 (50% cytotoxic concentration) and work with concentrations well below this value. | N-alkylated iminosugars with longer, more hydrophobic chains can exhibit increased cytotoxicity.[7] |
| Solvent Toxicity (e.g., DMSO) | Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and consistent across all experimental and control groups.[8] | High concentrations of solvents like DMSO can permeabilize cell membranes and be directly toxic to cells. |
| Contamination | Use fresh, sterile-filtered reagents and media. Regularly check cell cultures for signs of microbial contamination.[8] | Contaminants can stress cells, making them more susceptible to the toxic effects of experimental compounds. |
Experimental Protocols & Data
Protocol 1: Standard this compound Cellular Uptake Assay
This protocol outlines a basic procedure for treating cultured cells with this compound and assessing uptake via fluorescence microscopy.
Protocol 2: Liposome-Mediated Delivery of this compound
This advanced protocol is for enhancing cellular uptake by encapsulating this compound in liposomes. This method is adapted from strategies used for the related compound N-butyl-deoxynojirimycin (NB-DNJ).[11]
-
Liposome Preparation:
-
Prepare liposomes using a formulation known to be effective for intracellular delivery, such as those containing phosphoethanolamine and cholesteryl hemisuccinate.
-
Encapsulate a concentrated solution of this compound during the liposome formation process (e.g., via thin-film hydration followed by extrusion).
-
-
Purification: Remove unencapsulated this compound from the liposome suspension using size-exclusion chromatography or dialysis.
-
Cell Treatment:
-
Dilute the this compound-loaded liposome suspension in cell culture medium to the desired final concentration.
-
Incubate cells with the liposome suspension for a predetermined time (e.g., 4-8 hours). Liposomal delivery is often faster than passive diffusion.
-
-
Washing and Imaging: Follow steps 4-6 from the standard protocol.
Quantitative Data: Uptake of N-Alkylated DNJ Derivatives
While specific quantitative data for this compound uptake enhancement is limited, studies on related N-alkylated DNJ compounds provide valuable insight. The following table summarizes the relationship between alkyl chain length and cellular uptake/activity.
| Compound | Alkyl Chain Length | Relative Cellular Uptake | Key Finding |
| DNJ | C0 | Low | Parent compound is highly hydrophilic. |
| NB-DNJ (D-enantiomer) | C4 (Butyl) | Moderate | The butyl group significantly enhances uptake compared to DNJ, enabling its use as an oral drug.[7] |
| NN-DNJ | C9 (Nonyl) | High | Longer chains further increase hydrophobicity and cellular uptake.[7] |
| C18-DNJ | C18 (Octadecyl) | Very High (in membrane) | Extremely long chains show high membrane association but may have reduced access to internal cellular compartments like the ER lumen.[10] |
This data is based on the D-enantiomer and related compounds and should be used as a guide for expected trends with this compound.
Hypothesized Uptake and Action Pathway
The precise uptake mechanism for this compound is not fully elucidated but is likely driven by its increased lipophilicity, allowing it to cross the cell membrane. Once inside, it travels to the lysosome to act as an allosteric enhancer for α-glucosidase.
References
- 1. Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iminosugars as therapeutic agents: recent advances and promising trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing the Potential of N-Butyl-l-deoxynojirimycin (this compound) in Models of Cystic Fibrosis as a Promising Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iminosugars: Promising therapeutics for influenza infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation, biochemical characterization and biological properties of radiolabelled N-alkylated deoxynojirimycins. | Department of Chemistry [chem.ox.ac.uk]
- 8. Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iminosugar antivirals: the therapeutic sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposome-Mediated Delivery of Iminosugars Enhances Efficacy against Dengue Virus In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-N-butyldesoxynojirimycin (L-NBDNJ) In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective in vivo use of L-N-butyldesoxynojirimycin (L-NBDNJ). The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Miglustat (D-NBDNJ)?
A1: this compound is the L-enantiomer of N-butyldesoxynojirimycin, a synthetic iminosugar. It is the stereoisomer of the approved drug Miglustat (D-NBDNJ). Unlike its D-enantiomer, which is a known inhibitor of glucosylceramide synthase and α-glucosidases, this compound does not significantly inhibit these common glycosidases.[1][2] Instead, it has been shown to act as a pharmacological chaperone and an allosteric enhancer of α-glucosidase activity, with potential therapeutic applications in Pompe disease.[1][2] Additionally, this compound has demonstrated anti-inflammatory and antibacterial properties in preclinical models of cystic fibrosis.[2]
Q2: What is the primary mechanism of action of this compound?
A2: The primary mechanism of action of this compound appears to be context-dependent. In the context of lysosomal storage disorders like Pompe disease, it functions as a pharmacological chaperone, binding to and stabilizing mutant forms of the enzyme α-glucosidase, facilitating its proper folding and trafficking to the lysosome.[1][2] This leads to increased levels of functional enzyme. It is also described as an allosteric enhancer of α-glucosidase activity.[1] In inflammatory conditions such as those modeled for cystic fibrosis, this compound is thought to exert anti-inflammatory effects, potentially through modulation of pathways like NF-κB.
Q3: What are the potential therapeutic applications of this compound?
A3: Based on preclinical studies, this compound has potential therapeutic applications in:
-
Pompe Disease: As a pharmacological chaperone to enhance the efficacy of enzyme replacement therapy or to rescue function of certain mutant forms of α-glucosidase.[1][2]
-
Cystic Fibrosis: As an anti-inflammatory and antibacterial agent to manage lung disease.[2]
Q4: Is this compound orally bioavailable?
A4: While specific oral bioavailability data for this compound is limited, studies on structurally similar iminosugars suggest good oral bioavailability. For instance, N-benzyl-1-deoxynojirimycin (BndNM), another lipophilic derivative of deoxynojirimycin, was found to have an average oral bioavailability of 82% in fed mice.[3] It is important to empirically determine the bioavailability of this compound in your specific animal model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or variable in vivo efficacy | Poor Bioavailability: Although related compounds show good oral bioavailability, factors like formulation, food intake, and gut microbiome can affect absorption. | 1. Optimize Vehicle: Ensure this compound is fully solubilized. For oral gavage, sterile water or saline is often sufficient. For intraperitoneal injections, ensure the solution is isotonic and at a physiological pH. 2. Consider Administration Route: If oral administration gives variable results, consider intraperitoneal (IP) or subcutaneous (SC) injection to bypass first-pass metabolism. 3. Fasting: Administering the compound to fasted animals can sometimes increase absorption and reduce variability, though this needs to be balanced with animal welfare considerations. |
| Inadequate Dosing: The effective dose may not have been reached, or the dosing frequency may be too low. | 1. Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose for your model and endpoint. 2. Pharmacokinetic Analysis: If possible, perform a basic pharmacokinetic study to determine the half-life of this compound in your model. This will inform the optimal dosing frequency. | |
| Compound Stability: Degradation of the compound in the formulation or in vivo. | 1. Fresh Formulations: Prepare formulations fresh daily. 2. Storage: Store the stock compound and formulations under appropriate conditions (typically cool and dark) to prevent degradation. | |
| Observed Toxicity or Adverse Events (e.g., weight loss, gastrointestinal issues) | Off-Target Effects: Although this compound is reported to have fewer off-target effects on glycosidases than its D-enantiomer, high doses may still impact other cellular processes. The D-enantiomer is known to cause weight loss and gastrointestinal side effects.[4] | 1. Reduce Dose: If toxicity is observed, reduce the dose or the frequency of administration. 2. Monitor Animal Health: Closely monitor animals for signs of toxicity, including weight loss, changes in behavior, and signs of gastrointestinal distress. 3. Toxicity Studies: If this compound is a novel therapeutic for your application, consider conducting formal acute and sub-acute toxicity studies.[5] |
| Vehicle Toxicity: The vehicle used for administration may be causing adverse effects. | 1. Vehicle Control Group: Always include a vehicle-only control group in your experiments. 2. Use Well-Tolerated Vehicles: Stick to commonly used and well-tolerated vehicles like saline or water whenever possible. | |
| Inconsistent Results Between Experiments | Experimental Variability: Differences in animal age, sex, or health status can impact results. Inconsistent administration technique can also be a factor. | 1. Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing, and sample collection, are standardized and performed consistently. 2. Animal Characteristics: Use animals of the same age, sex, and from the same supplier for each experimental cohort. 3. Randomization and Blinding: Randomize animals to treatment groups and, where possible, blind the investigators to the treatment allocation during data collection and analysis. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of N-benzyl-1-deoxynojirimycin (BndNM) in Mice [3]
| Parameter | Intravenous (IV) | Subcutaneous (SC) | Oral (PO) |
| Dose | Single radiolabeled dose | Single radiolabeled dose | Single radiolabeled dose |
| Initial Half-life (t½α) | 9 minutes | - | - |
| Terminal Half-life (t½β) | 62 minutes | - | - |
| Mean Bioavailability | - | 89% | 82% (in fed mice) |
| Urinary Excretion (24h) | 75% | 91% | 89% |
| Fecal Excretion (24h) | 4.9% | 1.2% | 4.2% |
Note: This data is for a related compound and should be used as a reference only. It is highly recommended to perform pharmacokinetic studies for this compound in the specific animal model being used.
Experimental Protocols
1. Protocol for Oral Administration of this compound in Mice
This protocol is a general guideline and should be adapted based on the specific experimental design.
-
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water for injection or 0.9% saline)
-
Vortex mixer
-
Analytical balance
-
Appropriate volume syringes
-
Oral gavage needles (flexible tip recommended)
-
70% ethanol for disinfection
-
-
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week prior to the experiment.
-
Dose Calculation: Calculate the required amount of this compound based on the mean body weight of the mice in each group and the desired dose (e.g., in mg/kg).
-
Vehicle Preparation:
-
Weigh the calculated amount of this compound powder.
-
Dissolve the powder in the appropriate volume of the chosen vehicle. For example, to achieve a final concentration of 10 mg/mL for a 100 mg/kg dose in a 25g mouse (requiring 0.25 mL), dissolve 10 mg of this compound in 1 mL of vehicle.
-
Vortex thoroughly to ensure complete dissolution. Prepare the solution fresh daily.
-
-
Administration:
-
Gently restrain the mouse.
-
Measure the correct volume of the this compound solution into a syringe fitted with an oral gavage needle. A typical administration volume for a mouse is 5-10 mL/kg.
-
Carefully insert the gavage needle into the esophagus and deliver the solution.
-
Monitor the animal for a few minutes post-administration to ensure there are no adverse reactions.
-
-
Control Group: Administer an equivalent volume of the vehicle alone to the control group.
-
2. Protocol for Intraperitoneal (IP) Injection of this compound in Mice
-
Materials:
-
This compound powder
-
Sterile, isotonic vehicle (e.g., 0.9% sterile saline)
-
Vortex mixer
-
Analytical balance
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
70% ethanol for disinfection
-
-
Procedure:
-
Animal Acclimatization: As above.
-
Dose Calculation: As above.
-
Vehicle Preparation:
-
Prepare the this compound solution in sterile saline to the desired concentration.
-
Ensure the solution is sterile, for example, by filtering through a 0.22 µm syringe filter.
-
-
Administration:
-
Properly restrain the mouse, exposing the abdomen.
-
Wipe the injection site with 70% ethanol.
-
Lift the skin over the lower right or left abdominal quadrant and insert the needle at a 15-30 degree angle, ensuring not to puncture the peritoneum or internal organs.
-
Inject the this compound solution.
-
Monitor the animal post-injection.
-
-
Control Group: Administer an equivalent volume of sterile saline to the control group.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-butyldeoxygalactonojirimycin: a more selective inhibitor of glycosphingolipid biosynthesis than N-butyldeoxynojirimycin, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: N-Butyl-l-deoxynojirimycin (NB-DNJ)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential toxicity of N-Butyl-l-deoxynojirimycin (NB-DNJ). It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is N-Butyl-l-deoxynojirimycin (NB-DNJ) and what are its primary applications?
A1: N-Butyl-l-deoxynojirimycin (NB-DNJ), also known as Miglustat, is an iminosugar that acts as an inhibitor of α-glucosidases and glucosylceramide synthase.[1][2] It is the active ingredient in the approved drug Zavesca®, used for the treatment of type I Gaucher's disease.[2] Its mechanism of action involves reducing the rate of complex carbohydrate digestion and inhibiting the biosynthesis of glucosylceramide-based glycosphingolipids.[2][3] Research is also exploring its potential in other areas, including cystic fibrosis and as an antiviral agent.[4]
Q2: What are the known toxicities or side effects associated with NB-DNJ?
Q3: Is there any information on the in vitro cytotoxicity of NB-DNJ?
A3: Quantitative cytotoxicity data, such as CC50 values, for NB-DNJ across a wide range of cell lines are limited in publicly available literature. However, studies on the parent compound, deoxynojirimycin (DNJ), have shown that its cytotoxicity is cell-line dependent. For example, in one study, the IC50 for DNJ was 5.3 mM in the A172 glioblastoma cell line, while no significant reduction in viability was observed in the non-neoplastic MRC5 fibroblast cell line at concentrations up to 18 mM.[2] It is generally observed that the cytotoxicity of N-alkylated deoxynojirimycin derivatives increases with the length of the alkyl chain.
Troubleshooting Guide
This guide addresses common issues researchers may encounter during in vitro and in vivo experiments with NB-DNJ.
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected Cell Death or Low Viability | High concentration of NB-DNJ leading to cytotoxicity. | - Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line. - Start with a low micromolar range and titrate up. |
| Cell line is particularly sensitive to NB-DNJ. | - If possible, test the compound on a panel of cell lines to identify a more resistant one suitable for your experimental goals. | |
| Solvent toxicity. | - Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below 0.5% (v/v). - Always include a vehicle control (medium with solvent only) in your experiments. | |
| Precipitation of NB-DNJ in Culture Medium | Poor solubility of NB-DNJ at the desired concentration. | - Gently warm the stock solution before diluting it in the pre-warmed culture medium. - Vortex the solution thoroughly after dilution. - If precipitation persists, consider using a different solvent or a lower working concentration. |
| Inconsistent or Non-reproducible Results | Variability in cell seeding density. | - Ensure a uniform cell suspension before seeding. - Use a hemocytometer or an automated cell counter for accurate cell counting. |
| Pipetting errors. | - Calibrate your pipettes regularly. - Use reverse pipetting for viscous solutions. | |
| Contamination of cell culture. | - Regularly check your cultures for signs of microbial contamination. - Practice good aseptic technique. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Adverse Effects in Animals (e.g., weight loss, lethargy) | Dose of NB-DNJ is too high. | - Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your animal model. - Start with a lower dose and gradually increase it while monitoring for signs of toxicity. |
| Stress from administration route. | - Ensure proper handling and administration techniques to minimize stress to the animals. - For oral gavage, use appropriate gavage needles and ensure the animal is properly restrained. | |
| Gastrointestinal Issues (e.g., diarrhea) | Known side effect of iminosugars. | - Monitor the animals closely for any signs of gastrointestinal distress. - If severe, consider reducing the dose or frequency of administration. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the potential toxicity of NB-DNJ.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the steps to determine the 50% cytotoxic concentration (CC50) of NB-DNJ using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
N-Butyl-l-deoxynojirimycin (NB-DNJ)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of NB-DNJ in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of NB-DNJ. Include a vehicle control (medium with the same concentration of solvent as the highest NB-DNJ concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the log of the NB-DNJ concentration to determine the CC50 value.
In Vivo Acute Toxicity Assessment (Up-and-Down Procedure)
This protocol provides a general guideline for determining the LD50 (median lethal dose) of NB-DNJ in rodents using the up-and-down procedure, which minimizes the number of animals required.
Materials:
-
N-Butyl-l-deoxynojirimycin (NB-DNJ)
-
Appropriate vehicle for administration (e.g., saline, corn oil)
-
Rodents (e.g., mice or rats) of a single sex and similar age/weight
-
Gavage needles (for oral administration)
-
Animal balance
Procedure:
-
Dose Selection: Start with a dose estimated to be just below the expected LD50. If no information is available, a starting dose of 175 mg/kg can be considered based on general toxicity testing guidelines.
-
Dosing: Administer the selected dose to a single animal.
-
Observation: Observe the animal for signs of toxicity and mortality for at least 48 hours.
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose (e.g., by a factor of 1.5-2.0).
-
If the animal dies, the next animal is given a lower dose.
-
-
Continuation: Continue this process, adjusting the dose up or down based on the outcome of the previous animal, until a sufficient number of reversals (a survival followed by a death, or vice versa) have been observed (typically 4-6).
-
LD50 Calculation: The LD50 is calculated using specialized software or statistical methods based on the sequence of outcomes.
Signaling Pathways and Logical Relationships
Potential Mechanism of NB-DNJ Induced Toxicity: ER Stress and the Unfolded Protein Response (UPR)
NB-DNJ, as an inhibitor of α-glucosidases I and II in the endoplasmic reticulum (ER), can interfere with the proper folding of glycoproteins. This can lead to an accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress. The cell responds to ER stress by activating the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, prolonged or severe ER stress can trigger apoptosis (programmed cell death).
References
- 1. Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
How to improve the yield of L-NBDNJ synthesis
Welcome to the technical support center for the synthesis of N-butyl-L-deoxynojirimycin (L-NBDNJ). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during the synthesis of this important iminosugar.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and high-yielding method is the reductive amination of L-deoxynojirimycin (L-DNJ) with butanal. This is typically a one-pot reaction that uses a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form the N-butyl group on the piperidine ring of the iminosugar.
Q2: Why is the pH of the reaction mixture important?
A2: The pH is critical for efficient imine formation, which is the intermediate in the reductive amination process. The reaction is typically favored under mildly acidic conditions (pH 6-7).[1] If the pH is too low (strongly acidic), the amine of L-DNJ will be protonated, rendering it non-nucleophilic. If the pH is too high (basic), the formation of the iminium ion, which is the species that is reduced, is not favored.
Q3: What are the potential side products in this compound synthesis?
A3: Potential side products in the reductive amination synthesis of this compound include the starting material (unreacted L-DNJ), and potentially over-alkylated products, although this is less common with sodium cyanoborohydride. Another possible side product is the alcohol formed from the reduction of butanal by the reducing agent, though NaBH₃CN is selective for the iminium ion over the aldehyde at the optimal pH.[2][3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., dichloromethane:methanol:ammonium hydroxide) can be used to separate the more polar L-DNJ starting material from the less polar this compound product. The spots can be visualized using a stain such as phosphomolybdic acid or vanillin.
Q5: What is the best way to purify the final this compound product?
A5: A common and effective purification strategy involves a two-step process. First, flash chromatography on silica gel is used to separate the product from non-polar impurities. This is followed by filtration through an ion-exchange resin (e.g., Dowex 1X8, chloride form) to remove any remaining salts and polar impurities, yielding the pure product.[4]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
-
Question: My this compound synthesis has resulted in a very low yield. What are the possible causes and how can I improve it?
-
Answer:
-
Incorrect pH: Verify that the pH of your reaction mixture is within the optimal range of 6-7. A catalytic amount of a weak acid like acetic acid is often used to achieve this.
-
Inefficient Imine Formation: Ensure that the L-DNJ and butanal have had sufficient time to form the imine intermediate before the reduction is complete. You can monitor imine formation using techniques like NMR or IR if the reaction is not progressing as expected.
-
Inactive Reducing Agent: Sodium cyanoborohydride can degrade over time, especially if exposed to moisture. Use a fresh bottle of the reagent or test its activity on a known reaction.
-
Suboptimal Temperature: The reaction is typically run at room temperature. If the reaction is sluggish, a slight increase in temperature might help, but be cautious as higher temperatures can lead to side reactions.
-
Problem 2: Presence of Starting Material (L-DNJ) in the Final Product
-
Question: After purification, I still see a significant amount of unreacted L-DNJ in my product. How can I resolve this?
-
Answer:
-
Incomplete Reaction: The reaction may not have gone to completion. You can try increasing the reaction time or adding a slight excess of butanal and sodium cyanoborohydride.
-
Stoichiometry: Ensure the molar ratios of your reactants are correct. A slight excess of the aldehyde and reducing agent relative to the amine (L-DNJ) is often beneficial.
-
Purification: Improve the separation during purification. For flash chromatography, try a more polar eluent system to better separate the more polar L-DNJ from the this compound product. The use of an ion-exchange resin is also highly effective at removing the unreacted amine.
-
Problem 3: Product is Contaminated with an Unknown Impurity
-
Question: I have an unknown impurity in my final product that I am struggling to remove. What could it be and how do I get rid of it?
-
Answer:
-
Identify the Impurity: If possible, use techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the impurity. Common impurities could be byproducts from the reducing agent or solvent adducts.
-
Optimize Purification: If the impurity is non-polar, it should be separable by silica gel chromatography. If it is polar and contains an acidic or basic group, ion-exchange chromatography is a good option.
-
Re-crystallization/Precipitation: If the product is a solid, re-crystallization from a suitable solvent system can be a powerful purification technique.
-
Data on Reaction Conditions and Yield
The following table summarizes various reported conditions for the N-alkylation of deoxynojirimycin derivatives, which can be adapted to optimize the synthesis of this compound.
| Starting Material | Alkylating Agent | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| L-DNJ·HCl | Butanal | NaBH₃CN | Acetic acid/Methanol | Room Temp | 16 | 96 | J. Med. Chem. 2017, 60, 23, 9462–9469 |
| Deoxynojirimycin | Various Aldehydes | NaBH₃CN | Not specified | Not specified | Not specified | >90 | Biochem. J. (2001) 355, 625-631 |
| Iodo-ketofuranose | n-Butylamine | NaCNBH₃ | Aqueous | Room Temp | 18 | 69 (over 2 steps) | ACS Omega 2022, 7, 32, 28310–28318 |
| Per-O-benzylated DNJ | Alkyl Bromide | - | DMF | 85 | 15 | Variable | Molecules 2018, 23, 1009 |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound via Reductive Amination
This protocol is adapted from J. Med. Chem. 2017, 60, 23, 9462–9469.
Materials:
-
L-deoxynojirimycin hydrochloride (L-DNJ·HCl)
-
Butanal
-
Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Ammonium hydroxide (NH₄OH)
-
Dowex 1X8 resin (chloride form)
Procedure:
-
To a stirring solution of L-DNJ·HCl (e.g., 28 mg, 0.14 mmol) in a mixture of acetic acid and methanol (2 mL, 1:200 v/v), add butanal (e.g., 16.4 μL, 0.18 mmol).
-
After a few minutes, add sodium cyanoborohydride (e.g., 8.8 mg, 0.14 mmol) to the reaction mixture.
-
Stir the resulting mixture at room temperature for 16 hours.
-
After 16 hours, remove the volatiles under reduced pressure.
-
Purify the crude residue by flash chromatography using a solvent system of DCM:MeOH:NH₄OH (e.g., 70:28:2).
-
Further purify the product by filtering through a short pad of Dowex 1X8 (chloride form) resin.
-
The pure this compound should be obtained as a colorless oil (expected yield: ~96%).
Visualizations
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
L-NBDNJ degradation pathways and how to prevent them
Welcome to the technical support center for L-NBDNJ (N-Butyl-deoxynojirimycin, L-enantiomer). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, stability, and troubleshooting of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is the L-enantiomer of N-butyldeoxynojirimycin. Unlike its D-enantiomer (Miglustat), which is an inhibitor of glucosylceramide synthase and α-glucosidases, this compound has been investigated as a pharmacological chaperone. Its primary research application is to enhance the stability and trafficking of mutant lysosomal enzymes, such as acid α-glucosidase in Pompe disease models, without significantly inhibiting their enzymatic activity.
Q2: What are the known degradation pathways for this compound?
A2: Specific degradation pathways for this compound have not been extensively documented in publicly available literature. However, based on the chemical structure of N-alkyldeoxynojirimycin derivatives, potential degradation can be hypothesized to occur under harsh experimental conditions, such as extreme pH, high temperatures, or in the presence of strong oxidizing agents. It is crucial for researchers to consider the stability of the compound during experimental design.
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To prevent degradation, it is recommended to:
-
Storage: Store this compound as a solid at the recommended temperature, typically -20°C, and protected from light and moisture.
-
Solution Preparation: Prepare solutions fresh for each experiment using high-purity solvents. If storage of solutions is necessary, store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
pH: Maintain the pH of experimental buffers within a neutral range (pH 6-8) unless the experimental protocol requires acidic or basic conditions.
-
Temperature: Avoid prolonged exposure to high temperatures.
-
Oxidizing Agents: Minimize contact with strong oxidizing agents.
Q4: Are there any known metabolites of this compound?
A4: The metabolism of this compound is not well-characterized in the literature. For its D-enantiomer, Miglustat, metabolism is limited, with the majority of the drug excreted unchanged. It is plausible that this compound also exhibits limited metabolism, but specific studies are required for confirmation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting:
-
Verify the storage conditions of your this compound stock.
-
Prepare fresh solutions of this compound before each experiment.
-
Assess the stability of this compound in your specific cell culture medium under incubation conditions (e.g., 37°C, 5% CO2) over the time course of your experiment. This can be done by analyzing aliquots of the medium at different time points using a suitable analytical method like HPLC-MS.
-
-
-
Possible Cause 2: Incorrect concentration.
-
Troubleshooting:
-
Double-check all calculations for the preparation of stock and working solutions.
-
If possible, confirm the concentration of your stock solution using an analytical method.
-
-
-
Possible Cause 3: Cell line variability.
-
Troubleshooting:
-
Ensure the health and passage number of your cell line are consistent.
-
Test a range of this compound concentrations to determine the optimal effective concentration for your specific cell line and experimental conditions.
-
-
Issue 2: Appearance of unknown peaks during analytical chromatography (e.g., HPLC, LC-MS) of this compound samples.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting:
-
Review the sample preparation and handling procedures to identify any potential exposure to harsh conditions (e.g., extreme pH, high temperature).
-
Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and compare their chromatographic profiles with the unknown peaks. This can help in identifying the nature of the degradation.
-
-
-
Possible Cause 2: Contamination.
-
Troubleshooting:
-
Analyze a blank sample (solvent without this compound) to rule out contamination from the solvent or analytical system.
-
Ensure all glassware and equipment are thoroughly cleaned.
-
-
Quantitative Data Summary
| Condition | Temperature (°C) | Duration (hours) | This compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Notes |
| Control (pH 7.4) | 25 | 0 | 100 | 0 | 0 | Initial time point |
| Control (pH 7.4) | 25 | 24 | ||||
| Acidic (pH 2) | 60 | 4 | e.g., 0.1 M HCl | |||
| Basic (pH 12) | 60 | 4 | e.g., 0.1 M NaOH | |||
| Oxidative (3% H₂O₂) | 25 | 24 | ||||
| Photolytic (UV light) | 25 | 24 | Specify wavelength and intensity | |||
| Thermal | 80 | 24 |
Researchers should fill in the table with their experimental data, quantifying the percentage of remaining this compound and any major degradation products observed under different stress conditions using a validated analytical method.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water and organic solvents for HPLC/LC-MS
-
pH meter
-
Thermostatic bath or oven
-
Photostability chamber
-
-
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of HCl solution. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 4 hours). Neutralize the solution with NaOH before analysis.
-
Basic Degradation: Mix an aliquot of the stock solution with an equal volume of NaOH solution. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 4 hours). Neutralize the solution with HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution. Incubate at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80°C) for a defined period (e.g., 24 hours).
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light in a photostability chamber for a defined period.
-
Control Samples: Prepare control samples by diluting the stock solution with the solvent used for each condition and storing them at a protected temperature (e.g., 4°C).
-
Analysis: Analyze all samples (stressed and control) using a validated stability-indicating analytical method, such as HPLC with UV detection or LC-MS. Quantify the amount of this compound remaining and identify and quantify any major degradation products.
-
Protocol 2: Analysis of this compound and its Potential Degradation Products by HPLC-MS
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions (Example):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar compounds like iminosugars.
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with an additive like ammonium formate or formic acid to improve ionization.
-
Gradient: A gradient elution starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.
-
Flow Rate: e.g., 0.3 mL/min
-
Column Temperature: e.g., 30°C
-
Injection Volume: e.g., 5 µL
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive ESI
-
Scan Mode: Full scan to detect all ions and product ion scan (tandem MS) to fragment the parent ion of this compound and potential degradation products for structural elucidation.
-
Capillary Voltage: e.g., 3.5 kV
-
Source Temperature: e.g., 120°C
-
Desolvation Temperature: e.g., 350°C
-
Visualizations
Caption: Hypothetical degradation pathways of this compound under various stress conditions.
Caption: Workflow for investigating this compound degradation and prevention.
Adjusting L-NBDNJ treatment duration for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing L-NBDNJ (N-Butyl-L-deoxynojirimycin) in their experiments. The information is tailored for researchers, scientists, and drug development professionals to help optimize treatment conditions for maximal efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound acts as an allosteric enhancer of lysosomal α-glucosidase (GAA).[1][2][3] Unlike its D-enantiomer, N-butyldeoxynojirimycin (NB-DNJ or Miglustat), which is a known inhibitor of α-glucosidases and glucosylceramide synthase, this compound does not inhibit these enzymes.[1][2] Instead, it binds to a site on the GAA enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's activity.[4][5][6] This makes it a promising therapeutic candidate for conditions like Pompe disease, which is caused by a deficiency in GAA activity.[1][2][3]
Q2: What is a typical starting concentration and treatment duration for this compound in cell culture?
A2: Based on published studies, a common starting concentration for this compound in cell culture experiments with fibroblasts is around 20 µM.[7] Treatment durations can vary significantly depending on the experimental goals, ranging from 24 hours to 9 days. For initial experiments, a 24 to 72-hour incubation period is a reasonable starting point to observe an enhancement of α-glucosidase activity. Optimization will be necessary for specific cell lines and desired outcomes.
Q3: Can this compound cause cytotoxicity?
A3: While this compound is generally reported to be non-inhibitory to key enzymes, high concentrations of any small molecule can potentially lead to off-target effects and cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Some related iminosugar compounds have shown toxicity at higher concentrations (e.g., >60 µM for N-(n-nonyl)deoxynojirimycin), sometimes due to membrane disruption.[7]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in a sterile solvent such as dimethyl sulfoxide (DMSO) or water to create a high-concentration stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for long-term stability. When preparing your working concentrations, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable increase in α-glucosidase activity | Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a significant allosteric enhancement. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 µM to 100 µM) to identify the optimal concentration for your cell line. |
| Insufficient Treatment Duration: The incubation time may not be long enough for the allosteric enhancement to become apparent, especially if it involves changes in protein stability or trafficking. | Conduct a time-course experiment, treating cells for various durations (e.g., 24, 48, 72, and 96 hours) to determine the optimal treatment time. | |
| Cell Line Insensitivity: The specific cell line being used may not be responsive to this compound, potentially due to the nature of the GAA mutation or other cellular factors. | If possible, test this compound on a different cell line known to be responsive. Also, verify the expression and baseline activity of α-glucosidase in your cell line. | |
| Incorrect Assay Conditions: The α-glucosidase activity assay may not be optimized. | Ensure the pH of the assay buffer is optimal for lysosomal α-glucosidase activity (typically acidic, around pH 4.0-5.0). Verify the substrate concentration is not limiting. | |
| High Variability in Results | Inconsistent Cell Health or Density: Variations in cell confluency or health at the time of treatment can lead to inconsistent results. | Standardize your cell seeding density and ensure cells are in the logarithmic growth phase and healthy at the start of the experiment. |
| Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately. | Prepare intermediate dilutions of your this compound stock to work with larger, more manageable volumes when making your final treatment media. | |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the treatment medium, leading to variability. | Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. | |
| Observed Cytotoxicity | This compound Concentration is too High: The concentration of this compound may be in a toxic range for the specific cell line. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration of this compound for your cells. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically ≤ 0.1% for DMSO). Include a vehicle control (medium with the same solvent concentration but no this compound) in your experiments. | |
| Contamination: Bacterial or fungal contamination can cause cell death. | Regularly check your cell cultures for signs of contamination. Practice good aseptic technique. |
Quantitative Data Summary
The following tables summarize typical experimental parameters for this compound and related compounds. Note that optimal conditions will vary depending on the specific cell line and experimental design.
Table 1: this compound and Analogue Concentrations in Cell Culture
| Compound | Cell Type | Concentration Range | Outcome |
| This compound | Pompe Disease Fibroblasts | ~20 µM | Enhancement of lysosomal α-glucosidase levels |
| N-(n-nonyl)deoxynojirimycin (NN-DNJ) | Gaucher Disease Fibroblasts (N370S) | 1-30 µM | Increased β-glucosidase activity |
| N-butyldeoxynojirimycin (NB-DNJ) | Pompe Disease Fibroblasts | 20 µM | Enhanced rhGAA stability and activity |
Table 2: this compound and Analogue Treatment Durations in Cell Culture
| Compound | Cell Type | Treatment Duration | Outcome |
| This compound | Pompe Disease Fibroblasts | 24 hours | Increased α-glucosidase activity |
| N-(n-nonyl)deoxynojirimycin (NN-DNJ) | Gaucher Disease Fibroblasts (N370S) | 4-9 days | Sustained increase in β-glucosidase activity |
| N-butyldeoxynojirimycin (NB-DNJ) | Pompe Disease Fibroblasts | 8-16 hours | Substantial enhancement of GAA correction |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of your this compound stock solution in complete cell culture medium. A typical concentration range to test would be 0.1, 1, 5, 10, 25, 50, and 100 µM. Also, prepare a vehicle control with the highest concentration of solvent used.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: After incubation, perform a standard cytotoxicity assay, such as the MTT or LDH assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The highest concentration that does not significantly reduce cell viability is your maximum non-toxic concentration.
Protocol 2: Measuring the Enhancement of α-Glucosidase Activity
-
Cell Seeding and Treatment: Plate your cells in appropriate culture vessels (e.g., 6-well plates) and treat them with the optimized non-toxic concentration of this compound and a vehicle control for the desired duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
α-Glucosidase Activity Assay: a. Prepare a reaction buffer with an acidic pH (e.g., 0.2 M sodium acetate, pH 4.3). b. In a 96-well plate, add a standardized amount of protein from each cell lysate. c. Add the α-glucosidase substrate (e.g., 4-methylumbelliferyl-α-D-glucopyranoside) to each well to start the reaction. d. Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes). e. Stop the reaction by adding a high pH stop solution (e.g., 0.5 M sodium carbonate, pH 10.7).
-
Data Acquisition: Measure the fluorescence of the product (4-methylumbelliferone) using a microplate reader with appropriate excitation and emission wavelengths (e.g., 365 nm excitation, 445 nm emission).
-
Data Analysis: Normalize the fluorescence readings to the protein concentration of each sample. Express the α-glucosidase activity in the this compound-treated samples as a fold change relative to the vehicle control.
Visualizations
Caption: Allosteric enhancement of α-glucosidase (GAA) by this compound.
Caption: Experimental workflow for optimizing this compound treatment.
References
- 1. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. — Department of Pharmacology [pharm.ox.ac.uk]
- 4. byjus.com [byjus.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Allosteric regulation - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
Technical Support Center: L-NBDNJ in Fibroblast Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with L-NBDNJ in fibroblast studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from D-NBDNJ (Miglustat)?
A1: this compound is the L-enantiomer of N-butyldeoxynojirimycin. Unlike its D-enantiomer (D-NBDNJ or Miglustat), which is a known inhibitor of glucosylceramide synthase and α-glucosidases, this compound is reported to be a poor inhibitor of most common glycosidases.[1][2] Its mechanism of action appears to be distinct, potentially acting as a pharmacological chaperone or modulating cellular pathways through other means.
Q2: What are the reported effects of this compound in fibroblasts?
A2: In fibroblasts from patients with Pompe disease, this compound has been shown to act as an allosteric enhancer of lysosomal α-glucosidase (GAA) activity, both alone and in combination with recombinant human α-glucosidase.[1][2] In models of cystic fibrosis, it has demonstrated anti-inflammatory and anti-infective properties.[3][4][5]
Q3: Why am I seeing inconsistent results in my fibroblast experiments with this compound?
A3: Inconsistent results with pharmacological agents like this compound in fibroblast studies can arise from a variety of factors. These can be broadly categorized as issues related to the compound itself, the cell culture conditions, the experimental protocol, or the specific fibroblast line being used. The following troubleshooting guides provide a more detailed breakdown of potential causes and solutions.
Troubleshooting Guides
Problem 1: High Variability in Experimental Replicates
Possible Causes:
-
Inconsistent Cell Culture Conditions: Fibroblasts are sensitive to their environment. Variations in media composition, serum batch, pH, CO2 levels, and temperature can all contribute to variability.[6]
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses.[7]
-
Cell Confluency: The state of cell confluency at the time of treatment can impact results.
-
Compound Preparation: Inconsistent preparation of this compound stock solutions can lead to dosing errors.
Solutions:
-
Standardize Cell Culture: Use a single batch of fetal bovine serum (FBS) for a set of experiments, maintain a consistent feeding schedule, and carefully monitor incubator conditions.[6]
-
Use Low Passage Cells: Utilize fibroblasts with a low and consistent passage number for all experiments.[7]
-
Control for Confluency: Seed cells at a consistent density and treat them at the same level of confluency for each experiment.
-
Prepare Fresh Stock Solutions: Prepare fresh stock solutions of this compound regularly and validate the concentration.
Problem 2: Lack of Expected Chaperone Effect on Lysosomal Enzymes
Possible Causes:
-
Cell Line Specificity: The chaperone effect of this compound may be specific to certain mutations or fibroblast lines.
-
Incorrect Compound Concentration: The optimal concentration for a chaperone effect may be narrow and cell-type dependent.
-
Insufficient Incubation Time: The time required for this compound to exert its chaperone effect may be longer than anticipated.
-
Lysosomal Dysfunction: Pre-existing lysosomal dysfunction in the fibroblast line could interfere with the chaperone mechanism.[8][9]
Solutions:
-
Characterize Your Cell Line: Ensure the fibroblast line you are using is appropriate for studying the intended chaperone effect.
-
Perform Dose-Response and Time-Course Studies: Systematically evaluate a range of this compound concentrations and incubation times to determine the optimal conditions for your specific cell line and endpoint.
-
Assess Lysosomal Health: Evaluate baseline lysosomal pH and the activity of other lysosomal enzymes to ensure the overall lysosomal function is not compromised.[10]
Quantitative Data Summary
| Cell Type | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Pompe Disease Fibroblasts | 20 µM | 24 hours | Enhanced correction of GAA activity when co-incubated with rhGAA. | [11] |
| Pompe Disease Fibroblasts | 20 µM | 4-8 hours | Improved targeting of rhGAA to lysosomes. | [11] |
| Cystic Fibrosis Models (in vivo) | 10 and 100 mg/kg | N/A | Dose-dependent tendency to reduce neutrophils and a significant decrease in bacterial load. | [4] |
Experimental Protocols
Protocol 1: Assessment of this compound as a Pharmacological Chaperone in Pompe Disease Fibroblasts
-
Cell Culture: Culture human skin fibroblasts from Pompe disease patients and healthy controls in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 atmosphere.[7]
-
Treatment: Seed cells in 6-well plates. At 80-90% confluency, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 20 µM) and/or recombinant human α-glucosidase (rhGAA) (e.g., 50 µmol/l).[11]
-
Incubation: Incubate the cells for 24 hours.[11]
-
Cell Lysis: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer.
-
Enzyme Activity Assay: Determine the α-glucosidase activity in the cell lysates using a fluorometric assay with 4-methylumbelliferyl-α-D-glucopyranoside as a substrate.
-
Protein Quantification: Measure the total protein concentration in the lysates for normalization of enzyme activity.
Protocol 2: Evaluation of Lysosomal Targeting with this compound
-
Cell Culture and Treatment: Culture Pompe disease fibroblasts on glass coverslips in a 24-well plate. Treat the cells with this compound (e.g., 20 µmol/l) and AlexaFluor546-labeled rhGAA for 4-8 hours.[11]
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with 1% bovine serum albumin (BSA) in PBS.
-
Incubate with a primary antibody against a lysosomal marker (e.g., LAMP2).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Microscopy: Mount the coverslips and visualize the cells using a confocal microscope.[11]
-
Analysis: Quantify the colocalization between the labeled rhGAA and the lysosomal marker to assess lysosomal targeting.
Signaling Pathways and Workflows
Below are diagrams illustrating potential signaling pathways and experimental workflows relevant to this compound studies in fibroblasts.
Caption: Potential mechanisms of this compound action in fibroblasts.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. — Department of Pharmacology [pharm.ox.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assessing the Potential of N-Butyl-l-deoxynojirimycin (this compound) in Models of Cystic Fibrosis as a Promising Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Potential of N-Butyl-l-deoxynojirimycin (this compound) in Models of Cystic Fibrosis as a Promising Antibacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell culture conditions [qiagen.com]
- 7. pnas.org [pnas.org]
- 8. Lysosomal membrane integrity in fibroblasts derived from patients with Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Lysosomal alkalization and dysfunction in human fibroblasts with the Alzheimer’s disease-linked presenilin 1 A246E mutation can be reversed with cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pharmacological Chaperone N-butyldeoxynojirimycin Enhances Enzyme Replacement Therapy in Pompe Disease Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-NBDNJ Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of L-N-butyldeoxynojirimycin (L-NBDNJ).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis important?
A1: L-N-butyldeoxynojirimycin (this compound) is the unnatural enantiomer of the iminosugar drug Miglustat. It has shown significant potential as an allosteric enhancer of α-glucosidase (GAA) activity.[1][2] This makes it a promising candidate for the treatment of Pompe disease, a lysosomal storage disorder caused by a deficiency in GAA.[1][2] Unlike its D-enantiomer, this compound does not act as a glycosidase inhibitor, which is a significant advantage.[1][2] The synthesis of this compound is crucial for further preclinical and clinical investigations into its therapeutic efficacy.
Q2: What are the main synthetic routes to this compound?
A2: The most common approach is a stereocontrolled de novo synthesis starting from a chiral precursor.[1][2] A frequently cited method utilizes L-glucose as the starting material to ensure the correct stereochemistry of the final iminosugar.[3] Key steps in this synthesis involve the formation of a piperidine ring and subsequent N-alkylation to introduce the butyl group. One reported synthesis involves the use of the L-enantiomer of Garner aldehyde and the formation of an oxirane intermediate.[2]
Q3: What are the expected yield and purity of this compound?
A3: With an optimized protocol, the final step of the synthesis, which is typically the N-alkylation of the L-deoxynojirimycin precursor, can achieve high yields. For instance, the conversion of the deprotected iminosugar to its hydrochloride salt has been reported with a 94% yield.[3] The purity of the final product is critical for biological assays and is often assessed by quantitative nuclear magnetic resonance (qNMR), with a purity of ≥95% being achievable.[3]
Troubleshooting Guide
Problem 1: Low yield in the piperidine ring formation step.
Possible Causes:
-
Incomplete reaction: The cyclization reaction to form the piperidine ring can be slow or may not go to completion.
-
Side reactions: The formation of byproducts can reduce the yield of the desired piperidine intermediate.
-
Stereochemical issues: Lack of stereocontrol during the reaction can lead to the formation of undesired diastereomers, complicating purification and reducing the yield of the target isomer.
Solutions:
-
Reaction monitoring: Closely monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
-
Reagent quality: Ensure the use of high-purity reagents and anhydrous solvents, as impurities can interfere with the reaction.
-
Temperature control: Optimize the reaction temperature. Some cyclization reactions may require elevated temperatures to proceed at a reasonable rate, while others may need lower temperatures to minimize side reactions.
-
Catalyst selection: If a catalyst is used in the cyclization step, screen different catalysts and catalyst loadings to improve the yield and stereoselectivity.
Problem 2: Difficulty in the purification of this compound and its intermediates.
Possible Causes:
-
High polarity: Iminosugars like this compound are highly polar and water-soluble, which can make extraction and purification by traditional column chromatography on silica gel challenging.
-
Presence of diastereomers: If the synthesis is not highly stereoselective, the final product may be a mixture of diastereomers that are difficult to separate.
-
Residual salts: The use of salts in the reaction or work-up can lead to their presence in the final product, requiring additional purification steps.
Solutions:
-
Ion-exchange chromatography: This is a highly effective technique for the purification of polar, charged molecules like iminosugars.[4][5][6][7][8] A cation-exchange resin can be used to bind the protonated iminosugar, which can then be eluted with a change in pH or an increasing salt gradient.
-
Reverse-phase chromatography: While challenging due to the high polarity, reverse-phase high-performance liquid chromatography (HPLC) with a suitable mobile phase (e.g., water with a small amount of acid or a polar organic solvent) can be used for purification.
-
Crystallization: If a crystalline solid can be obtained, recrystallization is an excellent method for achieving high purity on a large scale.
-
Desalting: Use size-exclusion chromatography or dialysis to remove unwanted salts before final purification.
Problem 3: Inconsistent results upon scaling up the synthesis.
Possible Causes:
-
Heat and mass transfer limitations: Reactions that work well on a small scale may face issues with heat dissipation and efficient mixing when scaled up, leading to side reactions and lower yields.
-
Changes in reaction kinetics: The concentration of reactants and intermediates can vary locally in a large reactor, affecting the reaction outcome.
-
Purification challenges: Methods that are feasible for small-scale purification, such as preparative HPLC, may not be practical or economical for large-scale production.
Solutions:
-
Process optimization: Re-optimize the reaction conditions (temperature, concentration, stirring rate) for the larger scale. A Design of Experiments (DoE) approach can be beneficial.
-
Reactor design: Use a reactor with appropriate geometry and agitation to ensure efficient mixing and heat transfer.
-
Alternative purification strategies: Develop a scalable purification protocol, such as crystallization or ion-exchange chromatography, early in the process development.
-
Robustness testing: Evaluate the impact of small variations in reaction parameters to identify critical process parameters and establish acceptable ranges for a robust manufacturing process.
Experimental Protocols
Key Synthetic Step: N-Butylation of L-Deoxynojirimycin
This protocol is a representative procedure for the final N-alkylation step in the synthesis of this compound.
Materials:
-
L-Deoxynojirimycin (L-DNJ)
-
Butyraldehyde
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve L-Deoxynojirimycin in methanol in a reaction vessel.
-
Add butyraldehyde to the solution. The molar ratio of butyraldehyde to L-DNJ should be optimized, typically starting with a slight excess of the aldehyde.
-
Add 10% Pd/C catalyst to the reaction mixture.
-
Pressurize the vessel with hydrogen gas (typically 1-3 bar).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-butyl-L-deoxynojirimycin.
-
For purification, the crude product can be subjected to ion-exchange chromatography.
-
To obtain the hydrochloride salt, dissolve the purified this compound in a suitable solvent (e.g., methanol) and add a stoichiometric amount of hydrochloric acid.
-
Remove the solvent under reduced pressure to yield this compound hydrochloride as a solid.
Data Presentation
Table 1: Summary of Reported Yields and Purity for this compound Synthesis
| Synthesis Step | Product | Reported Yield | Purity | Analytical Method | Reference |
| N-Butylation and HCl salt formation | This compound hydrochloride | 94% | ≥95% | qNMR | [3] |
Visualizations
Signaling Pathway of this compound as a Pharmacological Chaperone
Caption: Mechanism of this compound as a pharmacological chaperone for mutant GAA.
Experimental Workflow for this compound Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessing the Potential of N-Butyl-l-deoxynojirimycin (this compound) in Models of Cystic Fibrosis as a Promising Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of sugars by ion-exclusion chromatography on a cation-exchange resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iajps.com [iajps.com]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. bio-rad.com [bio-rad.com]
- 8. uni-onward.com.tw [uni-onward.com.tw]
Validation & Comparative
A Comparative Guide to L-NBDNJ and d-NBDNJ (Miglustat) in Pompe Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two stereoisomers of N-butyldeoxynojirimycin (NBDNJ) – the L-enantiomer (L-NBDNJ) and the D-enantiomer (d-NBDNJ), commercially known as Miglustat – in the context of Pompe disease. Pompe disease is a lysosomal storage disorder caused by a deficiency of the enzyme acid α-glucosidase (GAA), leading to the accumulation of glycogen in lysosomes. This comparison summarizes the available experimental data on their mechanisms of action, efficacy as pharmacological chaperones, and their potential therapeutic applications.
Executive Summary
d-NBDNJ (Miglustat) is a well-characterized iminosugar that has been clinically approved in combination with the enzyme replacement therapy (ERT) cipaglucosidase alfa for the treatment of late-onset Pompe disease. Its primary role in this context is as a pharmacological chaperone that stabilizes the recombinant human GAA (rhGAA) in circulation, enhancing its delivery to target tissues. In contrast, this compound is an investigational compound at a much earlier stage of research. Preliminary studies suggest it may act as an allosteric enhancer of GAA activity without the inhibitory effects on glycosidases seen with its D-enantiomer, presenting a potentially different therapeutic profile. However, comprehensive in vivo and clinical data for this compound are currently lacking.
Mechanism of Action
d-NBDNJ (Miglustat): A Pharmacological Chaperone for Enzyme Replacement Therapy
In the context of Pompe disease, Miglustat functions as a pharmacological chaperone for the recombinant human acid α-glucosidase (rhGAA) used in ERT, specifically cipaglucosidase alfa.[1][2] It reversibly binds to the active site of the rhGAA enzyme in the neutral pH of the bloodstream, stabilizing its conformation and preventing its degradation.[1] Upon reaching the acidic environment of the lysosome, Miglustat dissociates, allowing the active enzyme to hydrolyze accumulated glycogen.[2] At high doses, Miglustat is also known to act as a substrate reduction therapy agent by inhibiting glucosylceramide synthase, a mechanism utilized in other lysosomal storage disorders like Gaucher disease, but this is not its primary mode of action in the approved Pompe disease therapy.[1]
This compound: A Potential Allosteric Enhancer of GAA Activity
Preliminary research suggests that this compound, the unnatural enantiomer of Miglustat, may function as an allosteric enhancer of GAA activity.[1][3] A key differentiating feature is that this compound does not appear to act as a glycosidase inhibitor, unlike its D-enantiomer.[1][3] This suggests that this compound might enhance the activity of both endogenous mutant GAA and co-administered rhGAA through a mechanism that does not involve direct competition at the active site. This non-inhibitory chaperoning effect could potentially offer a wider therapeutic window and a different safety profile.
Comparative Data
The following tables summarize the available quantitative data for this compound and d-NBDNJ (Miglustat) from preclinical and clinical studies. It is important to note the significant disparity in the maturity of the data, with extensive clinical trial information for Miglustat and only preliminary in vitro data for this compound.
Table 1: In Vitro Efficacy in Pompe Disease Fibroblasts
| Parameter | This compound | d-NBDNJ (Miglustat) | Reference |
| Effect on Endogenous GAA Activity | 1.5-fold increase in GAA activity in fibroblasts with p.L552P mutation at 20 µM. | 1.3-fold increase in GAA activity in fibroblasts with p.L552P mutation at 20 µM. | [2] |
| Enhancement of rhGAA Efficacy | Co-incubation with rhGAA showed a synergistic enhancing effect comparable to d-DNJ. | Co-incubation of Pompe fibroblasts with rhGAA resulted in a more efficient correction of enzyme activity. | [2][4] |
| Glycosidase Inhibition | No inhibition of recombinant human GAA (rhGAA) was observed at 1 mM. | Acts as a competitive inhibitor of GAA. | [2] |
Table 2: In Vivo Efficacy in Pompe Disease Mouse Models
| Parameter | This compound | d-NBDNJ (Miglustat) | Reference |
| Effect on GAA Activity | Data not available. | Co-administration with rhGAA in a Pompe disease mouse model resulted in a statistically significant increase in GAA activity in the liver (p=0.02) and quadriceps (p=0.04) at 48 hours compared to rhGAA alone. | [4] |
| Glycogen Reduction | Data not available. | Treatment with cipaglucosidase alfa and miglustat in combination normalized cellular abnormalities in GAA-deficient mice, whereas treatment with miglustat alone did not. |
Table 3: Clinical Data for d-NBDNJ (Miglustat) in Combination with Cipaglucosidase Alfa
| Outcome Measure | Result | Clinical Trial | Reference |
| 6-Minute Walk Distance (6MWD) | Maintained improvements from baseline up to 104 weeks of treatment. | PROPEL (Phase III) Open-Label Extension | [5] |
| Forced Vital Capacity (FVC) | Stabilization of FVC observed. | PROPEL (Phase III) Open-Label Extension | [5] |
| Biomarkers (Creatine Kinase and Hexose Tetrasaccharide) | Statistically significant reduction in levels at week 52 compared with alglucosidase alfa plus placebo. | PROPEL (Phase III) | [6] |
Experimental Protocols
1. GAA Enzyme Activity Assay in Fibroblasts
-
Cell Culture: Pompe patient-derived fibroblasts with specific GAA mutations are cultured in standard cell culture medium.
-
Treatment: Cells are incubated with varying concentrations of the test compound (this compound or d-NBDNJ) for a specified period (e.g., 24-72 hours). For co-administration studies, recombinant human GAA (rhGAA) is added to the culture medium with or without the test compound.
-
Cell Lysis: After incubation, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., containing Triton X-100).
-
Enzyme Assay: The GAA activity in the cell lysate is measured using a fluorogenic substrate, typically 4-methylumbelliferyl-α-D-glucopyranoside (4-MUG). The reaction is carried out in an acidic buffer (pH 4.0-4.5) to mimic the lysosomal environment. The fluorescence of the released 4-methylumbelliferone is measured using a fluorometer.
-
Data Analysis: GAA activity is normalized to the total protein concentration in the lysate and expressed as nmol/h/mg of protein. The fold-increase in activity in treated cells is calculated relative to untreated control cells.
2. Glycogen Content Quantification in Tissues (Mouse Model)
-
Tissue Homogenization: Frozen tissue samples (e.g., muscle, liver) are weighed and homogenized in a suitable buffer, often containing a deproteinizing agent like perchloric acid.
-
Glycogen Hydrolysis: The homogenate is treated with amyloglucosidase, an enzyme that specifically hydrolyzes glycogen to glucose.
-
Glucose Measurement: The amount of glucose released from glycogen hydrolysis is quantified using a colorimetric or fluorometric glucose assay kit or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity.
-
Data Analysis: The glycogen content is calculated based on the amount of glucose released and normalized to the wet weight of the tissue sample, typically expressed as µg of glycogen per mg of tissue.
Visualizations
Caption: Mechanism of action for d-NBDNJ (Miglustat) as a chaperone.
Caption: Proposed allosteric enhancement mechanism of this compound.
Caption: A hypothetical comparative experimental workflow.
Conclusion
d-NBDNJ (Miglustat) is a clinically validated pharmacological chaperone that enhances the efficacy of enzyme replacement therapy in Pompe disease by stabilizing the recombinant enzyme in circulation. Its mechanism and clinical benefits are well-documented. This compound, in contrast, is an early-stage investigational compound with a potentially distinct, non-inhibitory, allosteric mechanism of action. While preliminary in vitro data are promising, suggesting it could enhance GAA activity without the associated glycosidase inhibition of its D-enantiomer, extensive further research, including in vivo studies and eventually clinical trials, is required to determine its therapeutic potential and to directly compare its efficacy and safety profile with that of Miglustat. The lack of inhibitory activity makes this compound an intriguing candidate for further investigation in the field of Pompe disease therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Chaperone Therapy for Pompe Disease [mdpi.com]
- 3. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pharmacological Chaperone N-butyldeoxynojirimycin Enhances Enzyme Replacement Therapy in Pompe Disease Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to L-NBDNJ and Other Pharmacological Chaperones
For Researchers, Scientists, and Drug Development Professionals
Pharmacological chaperones represent a promising therapeutic strategy for a range of lysosomal storage disorders (LSDs), offering a small molecule approach to restoring the function of misfolded enzymes. This guide provides a comparative overview of L-NBDNJ and other notable pharmacological chaperones, supported by experimental data to aid in research and development decisions.
Introduction to Pharmacological Chaperones
Lysosomal storage disorders are a group of inherited metabolic diseases caused by defects in lysosomal function, often due to the misfolding and premature degradation of specific enzymes. Pharmacological chaperones are small molecules that selectively bind to these unstable mutant enzymes, facilitating their correct folding, and subsequent trafficking to the lysosome where they can exert their catalytic activity. This approach is particularly promising for patients with residual enzyme activity.
Mechanism of Action: A Generalized Pathway
The primary mechanism of action for most pharmacological chaperones involves their binding to the misfolded enzyme in the endoplasmic reticulum (ER), stabilizing its conformation, and allowing it to pass the ER quality control system. Once in the acidic environment of the lysosome, the chaperone dissociates, and the now correctly folded enzyme can catabolize its substrate.
Caption: General signaling pathway of pharmacological chaperone action.
Comparative Analysis of Pharmacological Chaperones
This section provides a detailed comparison of this compound with other pharmacological chaperones for various lysosomal storage disorders.
This compound for Pompe Disease
N-butyl-deoxynojirimycin (NB-DNJ) exists as two enantiomers, D-NBDNJ (Miglustat) and this compound. While D-NBDNJ is an inhibitor of α-glucosidase, this compound has been shown to act as an allosteric enhancer of α-glucosidase activity, the enzyme deficient in Pompe disease.
| Pharmacological Chaperone | Disease | Mechanism | Key Experimental Findings |
| This compound | Pompe Disease | Allosteric enhancer of α-glucosidase activity. Does not act as a glycosidase inhibitor. | Enhances lysosomal α-glucosidase levels in Pompe disease fibroblasts, both alone and in combination with recombinant human α-glucosidase.[1] |
Pharmacological Chaperones for Gaucher Disease
Gaucher disease is caused by a deficiency of the enzyme glucocerebrosidase (GCase). Several pharmacological chaperones have been investigated for their potential to rescue mutant GCase.
| Pharmacological Chaperone | Mechanism | Key Preclinical/Clinical Data |
| Ambroxol | Binds to mutant GCase, promoting its proper folding and trafficking. | In a study of 28 treatment-naïve patients, ambroxol treatment for a mean of 2.6 years resulted in a significant increase in hemoglobin concentration and a decrease in spleen and liver volume.[2][3] Another study on patients with a suboptimal response to standard therapies showed a >20% increase in platelet count in 31.2% of completers after 12 months.[4][5] |
| Isofagomine (AT2101) | Selectively binds and stabilizes GCase in the ER, increasing its trafficking to the lysosome. | In a Phase 2 clinical trial, GCase activity in white blood cells increased in 20 out of 26 patients. Preclinical studies in fibroblasts with the L444P mutation showed a 1.3-fold increase in GCase activity.[6][7] |
Pharmacological Chaperones for Niemann-Pick Type C Disease
Niemann-Pick type C (NPC) disease is a neurodegenerative disorder caused by mutations in the NPC1 or NPC2 genes, leading to impaired intracellular lipid transport.
| Pharmacological Chaperone | Mechanism | Key Clinical Trial Data |
| Arimoclomol | Amplifies the heat shock response to target NPC protein misfolding and improve lysosomal function. | In a Phase 2/3 trial, the mean progression in the 5-domain NPC Clinical Severity Scale (NPCCSS) score at 12 months was 0.76 with arimoclomol versus 2.15 with placebo, representing a 65% reduction in annual disease progression.[8][9][10][11][12] |
| Miglustat (D-NBDNJ) | Reversible inhibitor of glucosylceramide synthase, reducing the accumulation of glycosphingolipids. | Long-term therapy has been shown to stabilize neurological disease. In an extension study, 68% of patients receiving ≥ 12 months of therapy had stable disease based on key neurological parameters.[13][14][15] |
Pharmacological Chaperones for Tay-Sachs Disease
Tay-Sachs disease is a fatal genetic disorder resulting from a deficiency of the enzyme hexosaminidase A (Hex A).
| Pharmacological Chaperone | Mechanism | Key Clinical Trial Data |
| Pyrimethamine | Acts as a chaperone for Hex A, increasing its activity. | In a study of 9 patients with Late Onset Tay-Sachs, lymphocyte Hex A activity increased by a mean of 78% over baseline.[16] Another study showed a mean peak increase of 2.24-fold over baseline activity.[17] However, the therapeutic effect on neurological symptoms has been limited and often transient.[18][19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used in the characterization of pharmacological chaperones.
Enzyme Activity Assay (Example: α-Glucosidase for Pompe Disease)
This assay measures the catalytic activity of the target enzyme in the presence and absence of the pharmacological chaperone.
Caption: Workflow for a typical enzyme activity assay.
Protocol Outline:
-
Cell Culture: Plate patient-derived fibroblasts or other relevant cell lines in multi-well plates.
-
Chaperone Incubation: Treat cells with varying concentrations of the pharmacological chaperone for a specified period (e.g., 24-72 hours). Include untreated cells as a control.
-
Cell Lysis: Wash cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each cell lysate using a standard method (e.g., BCA assay).
-
Enzyme Reaction: In a new plate, mix a standardized amount of cell lysate with a buffer containing a fluorogenic or chromogenic substrate specific for the enzyme of interest (e.g., 4-methylumbelliferyl-α-D-glucopyranoside for α-glucosidase).
-
Detection: Measure the fluorescence or absorbance at regular intervals using a plate reader.
-
Data Analysis: Calculate the enzyme activity, typically expressed as nanomoles of substrate hydrolyzed per hour per milligram of total protein. Compare the activity in treated versus untreated cells.[20][21][22][23]
Western Blot Analysis for Enzyme Levels
This technique is used to quantify the amount of the target enzyme protein in cells.
Protocol Outline:
-
Sample Preparation: Prepare cell lysates as described in the enzyme activity assay protocol.
-
SDS-PAGE: Separate the proteins in the lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target enzyme.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity corresponding to the target enzyme and normalize it to a loading control protein (e.g., β-actin or GAPDH).[24][25][26]
Immunofluorescence Microscopy for Subcellular Localization
This method visualizes the location of the target enzyme within the cell, particularly its trafficking to the lysosome.
Protocol Outline:
-
Cell Culture: Grow cells on glass coverslips.
-
Chaperone Treatment: Treat cells with the pharmacological chaperone as previously described.
-
Fixation and Permeabilization: Fix the cells with a fixative (e.g., paraformaldehyde) and then permeabilize them with a detergent (e.g., Triton X-100 or saponin) to allow antibodies to enter the cells.[27][28][29][30]
-
Blocking: Block non-specific antibody binding sites.
-
Antibody Staining: Incubate the cells with a primary antibody against the target enzyme and a primary antibody against a lysosomal marker (e.g., LAMP1). Subsequently, incubate with fluorescently labeled secondary antibodies that recognize the respective primary antibodies.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Analysis: Assess the colocalization of the target enzyme with the lysosomal marker to determine if the chaperone has promoted its trafficking to the lysosome.[31]
Lysosomal Fractionation
This biochemical technique physically separates lysosomes from other cellular organelles to specifically measure the amount and activity of the enzyme within this compartment.
Protocol Outline:
-
Cell Homogenization: Harvest cells and gently homogenize them to break the plasma membrane while keeping the organelles intact.
-
Differential Centrifugation: Subject the homogenate to a series of centrifugation steps at increasing speeds to pellet different organelles based on their size and density.
-
Density Gradient Centrifugation: Further purify the lysosome-containing fraction using a density gradient (e.g., Percoll or sucrose).
-
Fraction Collection: Carefully collect the fractions from the gradient.
-
Analysis: Analyze each fraction for the presence of the target enzyme (by western blot or enzyme activity assay) and lysosomal markers to identify the lysosome-enriched fraction.[32][33][34][35][36]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a pharmacological chaperone to its target enzyme within the complex environment of the cell.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol Outline:
-
Cell Treatment: Treat intact cells or cell lysates with the pharmacological chaperone or a vehicle control.
-
Heating: Aliquot the treated samples and heat them to a range of different temperatures.
-
Lysis and Separation: Lyse the cells (if not already lysed) and centrifuge to separate the soluble proteins from the aggregated, denatured proteins.
-
Detection: Quantify the amount of the soluble target enzyme in the supernatant using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the chaperone indicates that it has bound to and stabilized the target enzyme.[1][37][38][39][40]
Conclusion
The field of pharmacological chaperones holds immense promise for the treatment of lysosomal storage disorders. While this compound is an interesting candidate for Pompe disease due to its unique allosteric enhancement mechanism, other chaperones like Ambroxol, Isofagomine, Arimoclomol, and Pyrimethamine have shown varying degrees of efficacy in preclinical and clinical settings for other LSDs. The selection and development of a pharmacological chaperone for a specific disease and mutation require rigorous in vitro and in vivo testing, utilizing a combination of the experimental approaches outlined in this guide. This comparative analysis provides a foundation for researchers to navigate the landscape of pharmacological chaperones and to design robust experimental plans for the evaluation of novel therapeutic candidates.
References
- 1. annualreviews.org [annualreviews.org]
- 2. hcplive.com [hcplive.com]
- 3. Use of Ambroxol as Therapy for Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Dose Ambroxol Therapy in Type 1 Gaucher Disease Focusing on Patients with Poor Response to Enzyme Replacement Therapy or Substrate Reduction Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of arimoclomol in Niemann-Pick disease type C: Results from a double-blind, randomised, placebo-controlled, multinational phase 2/3 trial of a novel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy results from a 12-month double-blind randomized trial of arimoclomol for treatment of Niemann-Pick disease type C (NPC): Presenting a rescored 4-domain NPC Clinical Severity Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. checkrare.com [checkrare.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 13. Miglustat in adult and juvenile patients with Niemann-Pick disease type C: long-term data from a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Miglustat in patients with Niemann-Pick disease Type C (NP-C): a multicenter observational retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pyrimethamine increases β-hexosaminidase A activity in patients with Late Onset Tay Sachs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Temporary Efficacy of Pyrimethamine in Juvenile-Onset Tay-Sachs Disease Caused by 2 Unreported HEXA Mutations in the Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tay–Sachs disease - Wikipedia [en.wikipedia.org]
- 20. assaygenie.com [assaygenie.com]
- 21. abcam.com [abcam.com]
- 22. In vitro α-glucosidase inhibitory assay [protocols.io]
- 23. hoelzel-biotech.com [hoelzel-biotech.com]
- 24. researchgate.net [researchgate.net]
- 25. Western blot protocol | Abcam [abcam.com]
- 26. bio-rad.com [bio-rad.com]
- 27. How can you detect endogenous expression of early endosome and lysosome in immunofluorescence? | AAT Bioquest [aatbio.com]
- 28. biotium.com [biotium.com]
- 29. arigobio.com [arigobio.com]
- 30. med.upenn.edu [med.upenn.edu]
- 31. researchgate.net [researchgate.net]
- 32. Subcellular Fractionation of Hela Cells for Lysosome Enrichment Using a Continuous Percoll-Density Gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Subcellular Fractionation of Hela Cells for Lysosome Enrichment Using a Continuous Percoll-density Gradient [bio-protocol.org]
- 34. Subcellular Fractionation of Hela Cells for Lysosome Enrichment Using a Continuous Percoll-density Gradient [en.bio-protocol.org]
- 35. A rapid method to separate endosomes from lysosomal contents using differential centrifugation and hypotonic lysis of lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. sigmaaldrich.com [sigmaaldrich.com]
- 37. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 38. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
A Comparative Guide to α-Glucosidase Modulation: L-NBDNJ, Acarbose, Miglitol, and Voglibose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biochemical effects of L-NBDNJ (N-Butyl-l-deoxynojirimycin) and established α-glucosidase inhibitors—acarbose, miglitol, and voglibose—on α-glucosidase activity. While acarbose, miglitol, and voglibose are well-documented inhibitors of intestinal α-glucosidases for the management of type 2 diabetes, this compound presents a contrasting mechanism as an allosteric enhancer of lysosomal α-glucosidase, primarily investigated for its therapeutic potential in Pompe disease.
Contrasting Mechanisms of Action
The fundamental difference lies in their effect on α-glucosidase activity. Acarbose, miglitol, and voglibose are competitive inhibitors of α-glucosidases in the small intestine.[1] By delaying the breakdown of complex carbohydrates into absorbable monosaccharides, they reduce postprandial hyperglycemia.[1]
In stark contrast, this compound does not inhibit α-glucosidase.[2][3] Instead, it acts as a pharmacological chaperone, specifically for lysosomal α-glucosidase (also known as acid α-glucosidase or GAA).[2][3] Its primary role is to enhance the activity and stability of this enzyme, which is deficient in Pompe disease, a lysosomal storage disorder.[2][3] It is important to note that the D-enantiomer of NBDNJ, D-NBDNJ (also known as Miglustat), is an inhibitor of α-glucosidases.
Quantitative Comparison of α-Glucosidase Modulation
Direct quantitative comparison of this compound with traditional α-glucosidase inhibitors is challenging due to their opposing mechanisms of action. The following tables summarize their respective effects based on available experimental data.
Table 1: Inhibitory Activity of Acarbose, Miglitol, and Voglibose on α-Glucosidase
| Compound | Enzyme Source | Substrate | IC50 Value | Reference |
| Acarbose | Saccharomyces cerevisiae | p-Nitrophenyl-α-D-glucopyranoside (pNPG) | 93.6 ± 0.5 µM | [4] |
| Acarbose | Rat Intestinal Acetone Powder | Maltose | 0.28 ± 0.019 mg/mL | [1] |
| Miglitol | Not Specified | Not Specified | Not Specified in provided abstracts | |
| Voglibose | Not Specified | Not Specified | Not Specified in provided abstracts |
Note: IC50 values for α-glucosidase inhibitors can vary significantly based on the enzyme source (e.g., yeast, mammalian), substrate, and assay conditions.[5]
Table 2: Enhancing Activity of this compound on Lysosomal α-Glucosidase
| Compound | Cell Type | Condition | Enhancement of α-Glucosidase Activity | Reference |
| This compound | Pompe Disease Fibroblasts | Co-incubated with recombinant human α-glucosidase | Synergistic enhancing effect (quantitative value not specified) | [6] |
| This compound | Pompe Disease Fibroblasts | Administered alone or with recombinant human α-glucosidase | Enhances lysosomal α-glucosidase levels | [2][3] |
Note: The enhancing effect of pharmacological chaperones is often measured as a fold-increase in enzyme activity in patient-derived cells. For example, another chaperone, N-acetylcysteine, in combination with recombinant human α-glucosidase, resulted in a 3.7 to 8.7-fold increase in GAA activity in Pompe disease fibroblasts.[7][8]
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol is a standard method to determine the inhibitory potential of a compound against α-glucosidase.
Objective: To measure the concentration of a compound required to inhibit 50% of α-glucosidase activity (IC50).
Materials:
-
α-glucosidase enzyme (from Saccharomyces cerevisiae or mammalian source)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate
-
Phosphate buffer (pH 6.8)
-
Test compound (e.g., acarbose, miglitol, voglibose)
-
Sodium carbonate (Na₂CO₃) solution to stop the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
A solution of α-glucosidase in phosphate buffer is prepared.
-
The test compound is dissolved in a suitable solvent and prepared in various concentrations.
-
In a 96-well plate, the enzyme solution is mixed with different concentrations of the test compound or a control (solvent alone).
-
The plate is pre-incubated to allow the inhibitor to bind to the enzyme.
-
The substrate, pNPG, is added to each well to initiate the enzymatic reaction.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
The reaction is terminated by adding a sodium carbonate solution.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 405 nm). The product of the reaction, p-nitrophenol, is a colored compound.
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow for in vitro α-glucosidase inhibition assay.
Cell-Based α-Glucosidase Enhancement Assay
This protocol is designed to evaluate the ability of a pharmacological chaperone to increase the activity of lysosomal α-glucosidase in a cellular context, often using cells from patients with Pompe disease.
Objective: To quantify the increase in lysosomal α-glucosidase activity in cultured cells upon treatment with a pharmacological chaperone.
Materials:
-
Patient-derived fibroblasts (e.g., from Pompe disease patients) or a suitable cell line expressing mutant α-glucosidase
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Recombinant human α-glucosidase (optional, for co-treatment studies)
-
Lysis buffer
-
Fluorogenic substrate for α-glucosidase (e.g., 4-methylumbelliferyl-α-D-glucopyranoside)
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
Fluorometer
Procedure:
-
Cells are cultured in appropriate multi-well plates until they reach a desired confluency.
-
The cell culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound). For co-treatment studies, recombinant human α-glucosidase is also added. Control cells are treated with vehicle alone.
-
The cells are incubated for a specific period (e.g., 24-72 hours) to allow for chaperone-mediated effects.
-
After incubation, the cells are washed and then lysed to release intracellular components, including the lysosomal enzymes.
-
The total protein concentration in the cell lysates is determined using a standard protein assay.
-
The α-glucosidase activity in the cell lysates is measured by adding a fluorogenic substrate. The fluorescence of the product is quantified using a fluorometer.
-
The enzyme activity is normalized to the total protein concentration.
-
The fold-increase in α-glucosidase activity in treated cells is calculated relative to the activity in untreated control cells.
Workflow for cell-based α-glucosidase enhancement assay.
Signaling Pathways and Logical Relationships
The distinct mechanisms of action of α-glucosidase inhibitors and enhancers are rooted in different physiological pathways.
α-Glucosidase Inhibitors in Type 2 Diabetes:
These compounds act within the small intestine to competitively inhibit enzymes responsible for carbohydrate digestion. This slows down the absorption of glucose into the bloodstream, thereby mitigating post-meal spikes in blood glucose levels.
Mechanism of α-glucosidase inhibitors.
This compound as a Pharmacological Chaperone in Pompe Disease:
This compound functions within the cell, likely beginning in the endoplasmic reticulum, to assist in the proper folding and stabilization of mutant lysosomal α-glucosidase. This enhances the enzyme's transport to the lysosome and increases its overall activity, helping to clear the accumulated glycogen that is the hallmark of Pompe disease.
Mechanism of this compound as a pharmacological chaperone.
References
- 1. In vitro and in vivo α-amylase and α-glucosidase inhibiting activities of the protein extracts from two varieties of bitter gourd (Momordica charantia L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Butyl-l-deoxynojirimycin (this compound): synthesis of an allosteric enhancer of α-glucosidase activity for the treatment of pompe disease (2017) - IBBR Publications - IBBR-CNR [ibbr.cnr.it]
- 4. researchgate.net [researchgate.net]
- 5. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological enhancement of α-glucosidase by the allosteric chaperone N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological enhancement of α-glucosidase by the allosteric chaperone N-acetylcysteine. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Iminosugars in Cystic Fibrosis Therapy: L-NBDNJ vs. Other Candidates
For Researchers, Scientists, and Drug Development Professionals
Cystic Fibrosis (CF) is a life-limiting genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, leading to defective chloride and bicarbonate transport.[1][2] This defect results in a cascade of events, including mucus accumulation, chronic bacterial infections, and persistent inflammation, primarily in the lungs.[1][2] Iminosugars, sugar analogues with a nitrogen atom replacing the endocyclic oxygen, have emerged as a promising class of therapeutic agents for CF, acting as both CFTR correctors and anti-inflammatory/anti-infective agents.[3][4] This guide provides an objective comparison of N-butyl-l-deoxynojirimycin (L-NBDNJ) with other notable iminosugars in the context of CF treatment, supported by experimental data and detailed methodologies.
This compound: A Novel Anti-Infective and Anti-Inflammatory Agent
Recent studies have highlighted the potential of this compound, the l-enantiomer of N-butyl-deoxynojirimycin, as a promising therapeutic for managing CF lung disease.[2][5] Unlike its d-enantiomer (d-NBDNJ or Miglustat), which has been primarily investigated as a CFTR corrector, this compound exhibits significant anti-infective and modest anti-inflammatory properties.[2][6]
Anti-Infective Properties of this compound
In a murine model of chronic Pseudomonas aeruginosa infection, a major pathogen in CF, this compound demonstrated a significant, dose-dependent reduction in bacterial load in the airways.[1][2] Mechanistic studies reveal that this compound does not possess direct bacteriostatic or bactericidal activity.[1][2] Instead, it functions as an antivirulence agent by:
-
Downregulating P. aeruginosa virulence factors: this compound interferes with the expression of key virulence genes.[2]
-
Inhibiting pathogen adhesion: It significantly reduces the adhesion of P. aeruginosa to human alveolar epithelial cells.[2]
-
Modulating host cell cytoskeleton: The compound interferes with the expression of host cell proteins involved in cytoskeleton assembly and organization.[2][5]
Anti-Inflammatory Effects of this compound
Treatment with this compound in the murine model of chronic P. aeruginosa infection also resulted in a modest reduction of inflammatory cells, specifically neutrophils, recruited to the airways.[1][2]
Comparative Performance of Iminosugars in Cystic Fibrosis Models
The following tables summarize the quantitative data from key studies to facilitate a direct comparison between this compound and other iminosugars.
| Iminosugar | Experimental Model | Key Performance Metric | Result | Reference |
| This compound | Murine model of chronic P. aeruginosa infection | Reduction in bacterial load in bronchoalveolar lavage fluid (BALF) | Significant decrease compared to untreated controls. | [1][2] |
| This compound | Murine model of chronic P. aeruginosa infection | Neutrophil count in BALF | Modest, dose-dependent reduction. | [1][2] |
| This compound | In vitro bacterial adhesion assay (A549 cells) | Adhesion of P. aeruginosa | Roughly 5-fold reduction in adhesion compared to untreated bacteria. | [2] |
| d-NBDNJ (Miglustat) | F508del-CFTR expressing human cell lines | CFTR correction (chloride secretion) | Restored up to 55% of wild-type chloride secretion in intestinal cells of F508del mice. | [7] |
| Trivalent DNJ Click Clusters | CF-KM4 cells (expressing F508del-CFTR) | CFTR correction activity | Up to 225-fold more potent than N-Bu-DNJ (d-NBDNJ). | [8][9] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of iminosugars in cystic fibrosis are mediated through distinct signaling pathways.
This compound's Antivirulence Mechanism
This compound's ability to combat P. aeruginosa infection without direct bactericidal action points to a sophisticated mechanism of disarming the pathogen. It modulates the expression of bacterial virulence factors, which are often controlled by complex regulatory networks like quorum sensing.
Caption: this compound's antivirulence mechanism of action.
CFTR Protein Processing and Corrector Iminosugars
The most common CF-causing mutation, F508del, leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation. Corrector iminosugars, like d-NBDNJ, are thought to function as pharmacological chaperones, aiding in the proper folding and trafficking of the mutant CFTR protein to the cell surface.
Caption: CFTR protein processing and the action of corrector iminosugars.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols.
Murine Model of Chronic Pseudomonas aeruginosa Lung Infection
This in vivo model is essential for evaluating the efficacy of anti-infective and anti-inflammatory agents for CF.
Caption: Workflow for the murine model of chronic P. aeruginosa infection.
Protocol Summary:
-
Bacterial Preparation: A clinical isolate of P. aeruginosa (e.g., MDR-RP73) is grown to a specific optical density.[10]
-
Agar Bead Embedding: The bacterial culture is mixed with an agar solution and then added to mineral oil to form beads. This mimics the biofilm mode of growth seen in the CF lung.[10]
-
Intratracheal Instillation: Anesthetized mice are intratracheally inoculated with the bacteria-containing agar beads.[10]
-
Treatment: Following infection, mice are treated with this compound or a vehicle control, typically via an appropriate route of administration (e.g., intraperitoneal).[2]
-
Analysis: At specified time points post-infection, bronchoalveolar lavage fluid (BALF) and lung homogenates are collected to determine bacterial load (colony-forming units) and quantify inflammatory cell influx.[2]
Halide-Sensitive Yellow Fluorescent Protein (YFP) Assay for CFTR Correction
This cell-based assay is a common method to screen for and quantify the activity of CFTR correctors.
Protocol Summary:
-
Cell Culture: CF bronchial epithelial cells (e.g., CFBE41o-) stably expressing both F508del-CFTR and a halide-sensitive YFP are cultured in multi-well plates.[11][12]
-
Compound Incubation: Cells are treated with the test iminosugar (or controls like VX-809) for a specified period (e.g., 24 hours) to allow for CFTR correction.[2]
-
Assay Procedure: The cell culture medium is replaced with a chloride-containing buffer, and baseline YFP fluorescence is measured. The buffer is then rapidly exchanged for an iodide-containing buffer.[11][12]
-
Fluorescence Quenching: The influx of iodide through functional CFTR channels at the cell surface quenches the YFP fluorescence. The rate of fluorescence quenching is proportional to the amount of functional CFTR.[11][12]
Bacterial Adhesion and Invasion Assay
This in vitro assay quantifies the ability of bacteria to attach to and enter host cells.
Protocol Summary:
-
Cell Culture: Human alveolar epithelial cells (e.g., A549) are grown to confluence in multi-well plates.[13][14]
-
Bacterial Preparation and Treatment: P. aeruginosa is grown and then pre-treated with this compound or a vehicle control.[2]
-
Infection: The epithelial cell monolayers are infected with the pre-treated or untreated bacteria at a specific multiplicity of infection (MOI).[15]
-
Incubation and Washing: After a defined incubation period to allow for adhesion (and invasion), non-adherent bacteria are removed by washing.[14]
-
Cell Lysis and Quantification: The epithelial cells are lysed to release the adherent (and internalized) bacteria. The number of viable bacteria is then determined by plating serial dilutions and counting colony-forming units.[13]
Conclusion
Iminosugars represent a versatile class of molecules with significant therapeutic potential for cystic fibrosis. This compound distinguishes itself from other iminosugars, such as its d-enantiomer Miglustat, by primarily acting as an anti-infective and anti-inflammatory agent rather than a direct CFTR corrector.[2][6] Its antivirulence mechanism offers a novel strategy to combat chronic P. aeruginosa infections, a major cause of morbidity and mortality in CF.[2] In contrast, other iminosugars, particularly multivalent constructs, have shown remarkable potency as CFTR correctors.[8][9] The choice of iminosugar for therapeutic development in CF will therefore depend on the specific aspect of the disease being targeted: managing infection and inflammation or correcting the underlying protein defect. Further research, including preclinical and clinical trials, is warranted to fully elucidate the therapeutic utility of these promising compounds in the multifaceted management of cystic fibrosis.
References
- 1. Assessing the Potential of N-Butyl-l-deoxynojirimycin (this compound) in Models of Cystic Fibrosis as a Promising Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defects in processing and trafficking of the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Mouse Model of Chronic Pseudomonas aeruginosa Lung Infection Mimicking Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Pseudomonas aeruginosa Virulence Factors in Cytoskeletal Dysregulation and Lung Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnbc.propesp.ufpa.br [pnbc.propesp.ufpa.br]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Multiple Signaling Systems Regulating Virulence in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rescue of functional CFTR channels in cystic fibrosis: a dramatic multivalent effect using iminosugar cluster-based correctors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long Term Chronic Pseudomonas aeruginosa Airway Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Homogeneous Cell-Based Halide-Sensitive Yellow Fluorescence Protein Assay to Identify Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lorylab.med.harvard.edu [lorylab.med.harvard.edu]
- 14. In Vitro Assay of Bacterial Adhesion onto Mammalian Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Comparative Analysis of L-NBDNJ and Other α-Glucosidase Modulators
A Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive comparative analysis of N-butyl-deoxynojirimycin's L-enantiomer (L-NBDNJ) and other molecules known to modulate the activity of α-glucosidase enzymes. The focus is on providing objective performance comparisons supported by experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways. This document is intended for researchers, scientists, and professionals involved in the development of therapeutics for diseases associated with α-glucosidase dysfunction, such as Pompe disease and type 2 diabetes.
Introduction to α-Glucosidase Modulation
α-Glucosidases are a class of enzymes crucial for the hydrolysis of α-glucoside linkages in carbohydrates. Their activity is vital for various physiological processes, and their dysregulation is implicated in several diseases. For instance, lysosomal acid α-glucosidase (GAA) deficiency leads to the fatal neuromuscular disorder, Pompe disease, characterized by the accumulation of glycogen in lysosomes. In contrast, intestinal α-glucosidases are key players in the digestion of dietary carbohydrates, and their inhibition is a therapeutic strategy for managing type 2 diabetes.
Modulation of α-glucosidase activity can be broadly categorized into two main approaches: inhibition and enhancement.
-
α-Glucosidase Inhibitors: These molecules, such as acarbose and miglitol, competitively inhibit the active site of intestinal α-glucosidases, delaying carbohydrate digestion and reducing postprandial hyperglycemia.
-
α-Glucosidase Enhancers: These are molecules that increase the activity of α-glucosidases. A key example is this compound, which acts as an allosteric enhancer of lysosomal GAA. This enhancement can be particularly beneficial in conditions like Pompe disease, where residual enzyme activity needs to be augmented. Another form of enhancement is achieved through pharmacological chaperones, which are small molecules that can stabilize mutant forms of an enzyme, facilitating their proper folding and transport to their site of action. The D-enantiomer of NBDNJ (NB-DNJ, also known as miglustat) can act as such a chaperone for GAA.
This guide will focus on a comparative analysis of this compound, an allosteric enhancer, and other α-glucosidase modulators, including its D-enantiomer which acts as a pharmacological chaperone and inhibitor.
Comparative Performance Data
The following tables summarize the quantitative data on the effects of this compound and other relevant compounds on α-glucosidase activity.
| Compound | Target Enzyme | Mechanism of Action | Key Performance Metric | Value | Cell/System | Reference |
| This compound | Lysosomal Acid α-Glucosidase (GAA) | Allosteric Enhancer | Increase in GAA activity | Statistically significant increase | Pompe disease patient fibroblasts | [1][2] |
| NB-DNJ (Miglustat) | Lysosomal Acid α-Glucosidase (GAA) | Pharmacological Chaperone / Inhibitor | Fold increase in GAA activity (with ERT) | >1.85-fold | Pompe disease patients | [3] |
| NB-DNJ (Miglustat) | Lysosomal Acid α-Glucosidase (GAA) | Pharmacological Chaperone / Inhibitor | IC50 (inhibition) | ~1 µM | In vitro | [4] |
| Acarbose | Intestinal α-Glucosidases | Competitive Inhibitor | IC50 | 0.353 ± 0.09 mM | In vitro (Saccharomyces cerevisiae α-glucosidase) | |
| 1-Deoxynojirimycin (DNJ) | α-Glucosidases | Competitive Inhibitor | IC50 | 222.4 ± 0.50 µM | In vitro | [5] |
Note: ERT refers to Enzyme Replacement Therapy. The enhancement by NB-DNJ is often studied in combination with recombinant human GAA. This compound is noted for not inhibiting the enzyme, a key differentiator from its D-enantiomer.[2]
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for the reproducible evaluation of α-glucosidase modulators.
In Vitro α-Glucosidase Activity Assay (Enhancement or Inhibition)
This protocol is designed to measure the direct effect of a compound on the activity of purified α-glucosidase.
Materials:
-
α-Glucosidase enzyme (e.g., from Saccharomyces cerevisiae or recombinant human GAA)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
Test compound (e.g., this compound) and control compounds (e.g., acarbose)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the α-glucosidase enzyme in the assay buffer.
-
Prepare serial dilutions of the test and control compounds in the assay buffer.
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add the serially diluted compounds to the respective wells. For a control, add only the assay buffer.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding a fixed volume of the pNPG substrate solution to each well.
-
Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 30 minutes) at 37°C. The rate of increase in absorbance corresponds to the rate of p-nitrophenol production, which is proportional to the enzyme activity.
-
For enhancers: Calculate the percentage increase in enzyme activity relative to the control (enzyme with buffer only). Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximum enhancement.
-
For inhibitors: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
Cellular α-Glucosidase Activity Assay in Pompe Disease Fibroblasts
This protocol assesses the effect of a compound on the intracellular activity of lysosomal GAA in a disease-relevant cell model.
Materials:
-
Fibroblasts derived from Pompe disease patients
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
4-Methylumbelliferyl-α-D-glucopyranoside (4-MUG), a fluorogenic substrate
-
Stop solution (e.g., 0.5 M sodium carbonate, pH 10.7)
-
Fluorometer
Procedure:
-
Culture Pompe disease fibroblasts in multi-well plates until they reach a desired confluency.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours). Include untreated cells as a control.
-
After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using the lysis buffer.
-
Determine the total protein concentration in each cell lysate using a standard protein assay (e.g., BCA assay).
-
To measure GAA activity, add a small volume of the cell lysate to a reaction mixture containing the 4-MUG substrate in an appropriate buffer (e.g., 0.1 M sodium acetate, pH 4.3).
-
Incubate the reaction at 37°C for a defined time (e.g., 1-2 hours).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a fluorometer (excitation ~365 nm, emission ~445 nm).
-
Calculate the specific GAA activity and normalize it to the total protein concentration.
-
Determine the fold-increase in GAA activity in treated cells compared to untreated controls.
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of action of this compound and other α-glucosidase modulators are crucial for understanding their therapeutic potential.
This compound: Allosteric Enhancement of Lysosomal α-Glucosidase
This compound acts as an allosteric enhancer of GAA.[1][2][6] This means it binds to a site on the enzyme that is distinct from the active site. This binding event induces a conformational change in the enzyme that leads to an increase in its catalytic activity or stability. A key advantage of allosteric enhancers is that they do not compete with the natural substrate and are less likely to cause complete inhibition at high concentrations.
The following diagram illustrates the proposed mechanism of allosteric enhancement of GAA by this compound within the lysosome.
Caption: Allosteric enhancement of GAA by this compound in the lysosome.
NB-DNJ: Pharmacological Chaperoning and Competitive Inhibition
The D-enantiomer, NB-DNJ (miglustat), exhibits a dual mechanism of action. At low concentrations, it can act as a pharmacological chaperone for certain mutant forms of GAA.[2] By binding to the misfolded enzyme in the endoplasmic reticulum (ER), it stabilizes the correct conformation, allowing it to pass the ER quality control system and be trafficked to the lysosome. Once in the acidic environment of the lysosome, the chaperone dissociates, leaving a functional enzyme. At higher concentrations, NB-DNJ acts as a competitive inhibitor of α-glucosidases.
The following diagram illustrates the pharmacological chaperone pathway for NB-DNJ.
Caption: Pharmacological chaperone action of NB-DNJ on mutant GAA.
Conclusion
This compound represents a promising therapeutic strategy for Pompe disease due to its unique mechanism as an allosteric enhancer of lysosomal α-glucosidase. Its key advantage over its D-enantiomer, NB-DNJ, is the lack of inhibitory activity, which could potentially lead to a better safety and efficacy profile. While NB-DNJ's role as a pharmacological chaperone and its synergistic effects with enzyme replacement therapy are well-documented, the development of non-inhibitory allosteric enhancers like this compound opens new avenues for treating lysosomal storage disorders.
Further research is warranted to fully elucidate the quantitative enhancement profile of this compound across various GAA mutations and to explore its potential in combination therapies. The experimental protocols and mechanistic diagrams provided in this guide offer a foundational framework for researchers to build upon in their efforts to develop novel and effective treatments for α-glucosidase-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. — Department of Pharmacology [pharm.ox.ac.uk]
A Comparative Guide to L-NBDNJ and Standard Therapies for Pompe Disease
For Researchers, Scientists, and Drug Development Professionals
Pompe disease, a rare and debilitating lysosomal storage disorder, is characterized by the deficiency of the enzyme acid α-glucosidase (GAA), leading to the accumulation of glycogen primarily in muscle tissues. The standard of care for Pompe disease has been enzyme replacement therapy (ERT) with recombinant human GAA (rhGAA), such as alglucosidase alfa. However, emerging therapeutic strategies, including the use of pharmacological chaperones like N-butyldeoxynojirimycin (L-NBDNJ), are showing promise in enhancing treatment efficacy. This guide provides an objective comparison of this compound-based therapies with standard ERT, supported by experimental data.
Executive Summary
The combination of this compound (miglustat) with a novel rhGAA, cipaglucosidase alfa (ATB200), has demonstrated notable improvements in motor and respiratory functions in patients with late-onset Pompe disease (LOPD) compared to the standard ERT, alglucosidase alfa. Clinical trial data suggests that this combination therapy leads to greater glycogen clearance and reduced muscle cell damage. While standard ERT has been life-altering for many patients, the combination therapy addresses some of its limitations by improving the stability and uptake of the therapeutic enzyme.
Data Presentation
Table 1: Efficacy Comparison in ERT-Experienced Patients (PROPEL Study - Week 52)
| Outcome Measure | Cipaglucosidase alfa + Miglustat (n=85) | Alglucosidase alfa (n=38) | p-value |
| 6-Minute Walk Test (6MWT) | |||
| Mean Change from Baseline (meters) | +20.8 (SD 7.2) | +7.6 (SD 6.6) | 0.072 |
| Forced Vital Capacity (FVC) | |||
| Mean Change from Baseline (% predicted) | -0.9 (SD 0.7) | -4.0 (SD 0.8) | 0.023 |
Data from the PROPEL clinical trial (NCT03729362) comparing cipaglucosidase alfa/miglustat to alglucosidase alfa in ERT-experienced LOPD patients over 52 weeks.[1][2]
Table 2: Long-Term Efficacy in ERT-Naïve Patients (ATB200-02 Study)
| Outcome Measure | Month 6 (n=6) | Month 12 (n=6) | Month 24 (n=5) | Month 36 (n=5) |
| 6-Minute Walk Test (6MWT) | ||||
| Mean Change from Baseline (meters) | +36.7 (SD 29.08) | +57.0 (SD 29.96) | +60.7 (SD 36.52) | +43.5 (SD 45.19) |
| Forced Vital Capacity (FVC) | ||||
| Mean Change from Baseline (% predicted) | +5.5 (SD 5.68) | +4.5 (SD 7.92) | +6.8 (SD 6.76) | +6.2 (SD 3.42) |
Data from the open-label Phase I/II ATB200-02 study (NCT02675465) investigating cipaglucosidase alfa/miglustat in ERT-naïve LOPD patients.[3]
Table 3: Long-Term Efficacy in ERT-Experienced Patients (ATB200-02 Study)
| Outcome Measure | Month 6 (n=16) | Month 12 (n=16) | Month 24 (n=10) | Month 36 (n=8) |
| 6-Minute Walk Test (6MWT) | ||||
| Mean Change from Baseline (meters) | +23.1 (SD 44.75) | +33.5 (SD 49.62) | +21.3 (SD 60.90) | +47.8 (SD 53.80) |
| Forced Vital Capacity (FVC) | ||||
| Mean Change from Baseline (% predicted) | -0.8 (SD 8.69) | -1.3 (SD 5.95) | -0.9 (SD 7.65) | -0.4 (SD 7.56) |
Data from the open-label Phase I/II ATB200-02 study (NCT02675465) investigating cipaglucosidase alfa/miglustat in ERT-experienced LOPD patients.[3]
Experimental Protocols
Acid α-Glucosidase (GAA) Activity Assay in Fibroblasts
This assay is crucial for the biochemical diagnosis of Pompe disease and for evaluating the efficacy of therapeutic interventions at a cellular level.
-
Cell Culture: Patient-derived fibroblasts are cultured under standard conditions.
-
Sample Preparation: Fibroblasts are harvested and lysed to release intracellular components.
-
Enzymatic Reaction: The cell lysate is incubated with the artificial substrate 4-methylumbelliferyl-α-D-glucopyranoside (4-MUG) at a low pH (typically around 4.0-5.0) to ensure the specific measurement of lysosomal GAA activity.
-
Fluorescence Measurement: The hydrolysis of 4-MUG by GAA produces a fluorescent product, 4-methylumbelliferone, which is quantified using a fluorometer.
-
Data Analysis: The GAA activity is calculated based on the rate of fluorescence increase and normalized to the total protein concentration in the lysate. This assay is considered highly reliable for distinguishing between different phenotypes of Pompe disease.[4][5]
6-Minute Walk Test (6MWT)
The 6MWT is a standardized assessment of functional exercise capacity.
-
Test Environment: The test is conducted on a flat, hard surface, typically a corridor of at least 30 meters in length.
-
Patient Instruction: Patients are instructed to walk as far as they can in 6 minutes, without running. They are allowed to slow down, stop, and rest if necessary. The use of assistive devices is permitted and documented.
-
Monitoring: A trained administrator monitors the patient, providing standardized encouragement at specific intervals. The total distance walked in 6 minutes is recorded.
-
Outcome Measures: The primary outcome is the total distance walked in meters. This can also be expressed as a percentage of the predicted distance for healthy individuals based on age, sex, height, and weight. The 6MWT is a key endpoint in many Pompe disease clinical trials.[2][6][7]
Forced Vital Capacity (FVC)
FVC is a measure of pulmonary function and is critical for assessing respiratory muscle weakness in Pompe disease.
-
Equipment: A spirometer is used to measure the volume of air exhaled.
-
Procedure: The patient takes a deep breath and then exhales as forcefully and completely as possible into the spirometer. The test is typically performed in both sitting and supine positions to assess for diaphragmatic weakness.
-
Data Collection: The total volume of air exhaled is the FVC. The test is repeated several times to ensure reproducibility.
-
Data Analysis: The FVC is expressed in liters and as a percentage of the predicted value for a healthy individual of the same age, sex, and height. A significant drop in FVC when moving from a sitting to a supine position is indicative of diaphragmatic weakness.[8][9]
Mandatory Visualization
Caption: Pathophysiology of Pompe Disease.
Caption: Mechanisms of ERT and this compound Therapy.
Caption: Clinical Trial Workflow for Pompe Disease.
Conclusion
The advent of chaperone therapy with this compound in combination with a next-generation ERT represents a significant advancement in the management of Pompe disease. The available data strongly suggests that this combination therapy offers superior efficacy in improving or stabilizing key clinical outcomes compared to standard ERT alone. For researchers and drug development professionals, these findings underscore the potential of combination therapies that target multiple aspects of the disease pathophysiology, from enhancing enzyme stability to improving its delivery to the target organelle. Further long-term studies will be crucial to fully elucidate the sustained benefits and safety profile of this promising therapeutic approach.
References
- 1. neurologylive.com [neurologylive.com]
- 2. Is the 6MWT still the best endpoint for Pompe disease clinical trials? [clinicaltrialsarena.com]
- 3. mdaconference.org [mdaconference.org]
- 4. Enzymatic diagnosis of Pompe disease: lessons from 28 years of experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The determination of alpha-glucosidase activity on fibroblasts provides the greater information in the biochemical diagnosis of Pompe disease - Institut de Myologie [institut-myologie.org]
- 6. Six-Minute Walk Distance Is a Useful Outcome Measure to Detect Motor Decline in Treated Late-Onset Pompe Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pompediseasenews.com [pompediseasenews.com]
- 8. orpha.net [orpha.net]
- 9. Forced vital capacity and cross-domain late-onset Pompe disease outcomes: an individual patient-level data meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of L-NBDNJ and its D-Enantiomer: A Guide for Researchers
An In-depth Analysis of Two Stereoisomers with Distinct Biological Activities
In the realm of iminosugars, stereochemistry plays a pivotal role in defining biological function. This guide provides a comprehensive head-to-head comparison of N-butyldeoxynojirimycin (NBDNJ) in its L- and D-enantiomeric forms. While structurally mirror images, L-NBDNJ and D-NBDNJ (commonly known as Miglustat) exhibit remarkably different pharmacological profiles, making them subjects of great interest in drug development for a range of diseases. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, supporting experimental data, and relevant protocols.
At a Glance: Key Differences Between this compound and D-NBDNJ
| Feature | This compound | D-NBDNJ (Miglustat) |
| Primary Mechanism | Allosteric enhancer of α-glucosidase activity | Inhibitor of α-glucosidases and glucosylceramide synthase |
| Therapeutic Target | Pompe Disease | Gaucher Disease, Niemann-Pick type C disease |
| Glycosidase Inhibition | Does not act as a glycosidase inhibitor[1][2] | Potent inhibitor of several glycosidases |
| Other Activities | Anti-inflammatory and antibacterial properties | Substrate reduction therapy for glycolipid storage disorders |
Biochemical and Pharmacological Properties
D-NBDNJ (Miglustat): An Inhibitor of Glycoside Metabolism
D-NBDNJ, commercially known as Miglustat, is an established therapeutic agent for type 1 Gaucher disease and Niemann-Pick disease type C.[3][4] Its primary mechanism of action is the inhibition of glucosylceramide synthase, a key enzyme in the biosynthesis of most glycosphingolipids.[5] By blocking this enzyme, D-NBDNJ reduces the accumulation of glucosylceramide in cells, a hallmark of Gaucher disease. This is often referred to as substrate reduction therapy.
Furthermore, D-NBDNJ is a known inhibitor of α-glucosidases. This property, while contributing to some of its side effects, has also been explored for other therapeutic applications.
Table 1: Inhibitory Activity (IC₅₀) of D-NBDNJ against Various Enzymes
| Enzyme | IC₅₀ (µM) | Source Organism/System |
| Glucosylceramide Synthase | 20-50 | Varies by cell type and assay[6] |
| β-Glucosidase 2 | 81 | Rat recombinant enzyme[6] |
| Sucrase | 0.43 | - |
| Isomaltase | 0.34 | - |
| α-Glucosidase (acid) | 1 | - |
| HIV-1 | 282 | Peripheral blood mononuclear cells (PBMCs)[6] |
| HIV-2 | 211 | Peripheral blood mononuclear cells (PBMCs)[6] |
This compound: An Allosteric Enhancer with Novel Therapeutic Potential
In stark contrast to its D-enantiomer, this compound does not inhibit glycosidases.[1][2] Instead, it has been identified as an allosteric enhancer of lysosomal α-glucosidase (GAA), the enzyme deficient in Pompe disease.[1][2] this compound has been shown to increase the levels of mature GAA in fibroblasts from Pompe disease patients.[7] This enhancement of GAA activity suggests a potential therapeutic avenue for this debilitating lysosomal storage disorder.
Beyond its effects on GAA, this compound has demonstrated promising anti-inflammatory and antibacterial properties, particularly against Pseudomonas aeruginosa. This activity appears to stem from its ability to downregulate the expression of bacterial virulence factors rather than direct bactericidal action.
Table 2: Biological Activities of this compound
| Activity | Effect | Target/Model System |
| α-Glucosidase Enhancement | Increases levels of mature lysosomal α-glucosidase | Fibroblasts from Pompe disease patients[7] |
| Antibacterial | Downregulates virulence factor gene expression | Pseudomonas aeruginosa |
| Anti-inflammatory | Modulates host inflammatory response | - |
Signaling Pathways and Mechanisms of Action
To visualize the distinct mechanisms of this compound and D-NBDNJ, the following diagrams illustrate their primary signaling pathways.
Caption: D-NBDNJ inhibits glucosylceramide synthase, blocking the synthesis of glucosylceramide.
References
- 1. researchgate.net [researchgate.net]
- 2. 酵素抑制劑名詞與計算 [sigmaaldrich.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The role of the iminosugar N-butyldeoxynojirimycin (miglustat) in the management of type I (non-neuronopathic) Gaucher disease: a position statement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The development and use of small molecule inhibitors of glycosphingolipid metabolism for lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of L-NBDNJ's Chaperoning Efficacy: A Comparative Analysis
For Immediate Release
This guide provides an objective comparison of the pharmacological chaperone L-NBDNJ with other notable alternatives in the context of lysosomal storage disorders, primarily Pompe disease. The data presented is collated from independent research to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's chaperoning activity, supported by experimental data and detailed methodologies.
This compound: A Non-Inhibitory Chaperone for α-Glucosidase
This compound (N-Butyl-l-deoxynojirimycin) is the l-enantiomer of N-butyldeoxynojirimycin (D-NBDNJ), also known as Miglustat. A key differentiator of this compound is its function as an allosteric chaperone for the enzyme acid α-glucosidase (GAA), which is deficient in Pompe disease.[1][2][3] Unlike its D-enantiomer, this compound enhances the activity of GAA without inhibiting it, a significant advantage in chaperone therapy.[2][3] This non-inhibitory mechanism allows for the stabilization and proper trafficking of mutant GAA from the endoplasmic reticulum to the lysosome, ultimately increasing its catalytic activity in the intended cellular compartment.
Comparative Analysis of Chaperone Activity
The chaperoning efficacy of this compound has been evaluated alongside other compounds known to assist in the proper folding and function of GAA. This section provides a quantitative comparison of this compound with its D-enantiomer, the allosteric chaperone N-acetylcysteine (NAC), and the repurposed drug Ambroxol.
Quantitative Data Summary
| Chaperone | Target Enzyme | Cell/System | Key Findings | Reference |
| This compound | Acid α-Glucosidase (GAA) | Pompe Disease Fibroblasts | Enhances lysosomal GAA levels, both alone and in combination with recombinant human GAA (rhGAA). Does not inhibit glycosidases. | [2][3] |
| D-NBDNJ (Miglustat) | Acid α-Glucosidase (GAA) | Pompe Disease Patients (in combination with rhGAA) | Combination with rhGAA led to a 1.2- to 2.8-fold increase in total GAA activity in plasma. At 24 hours, the average increase in GAA activity was 6.07-fold. D-NBDNJ is a competitive inhibitor of GAA. | [1][4][5] |
| N-acetylcysteine (NAC) | Acid α-Glucosidase (GAA) | Pompe Disease Fibroblasts & COS7 cells | Allosteric chaperone. Increased residual GAA activity 3.7 to 8.7-fold in fibroblasts when co-incubated with rhGAA. Does not inhibit GAA activity. | [1][3][6] |
| Ambroxol | Glucocerebrosidase (GCase) & Acid α-Glucosidase (GAA) | Gaucher Disease Fibroblasts & HEK-293H cells | Chaperone for GCase. In combination with D-NBDNJ, it increased GAA activity for the p.L552P mutation by 2.2-fold compared to D-NBDNJ alone. Ambroxol alone showed no significant effect on the tested GAA mutant forms. | [1][7] |
Inhibitory Activity Comparison
| Compound | Target Enzyme | IC50 Value | Notes | Reference |
| This compound | Acid α-Glucosidase (GAA) | Not an inhibitor | Allosteric chaperone that enhances enzyme activity without direct inhibition. | [2][3] |
| D-NBDNJ (Miglustat) | Acid α-Glucosidase (GAA) | ~1.5–5 µM | Competitive inhibitor of GAA. | [1] |
| Acarbose (Positive Control) | α-Glucosidase | Varies (e.g., 640.57 ± 5.13 μM) | A well-characterized competitive inhibitor used as a standard in many assays. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and replication of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound and its alternatives.
α-Glucosidase Activity Assay
This assay is fundamental for quantifying the enzymatic activity of GAA in the presence or absence of a chaperone.
Principle: The assay measures the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase into α-D-glucose and p-nitrophenol. The resulting p-nitrophenol is a chromogenic product that can be quantified by measuring its absorbance at 400-405 nm.
Materials:
-
67 mM Potassium Phosphate Buffer, pH 6.8
-
10 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) solution
-
100 mM Sodium Carbonate (Na2CO3) solution to stop the reaction
-
Cell lysates or purified enzyme solution
-
Microplate reader
Procedure:
-
Prepare the reaction mixture by combining the phosphate buffer and the cell lysate/enzyme solution in the wells of a microplate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the pNPG substrate to each well.
-
Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding the sodium carbonate solution.
-
Measure the absorbance of the produced p-nitrophenol at 400-405 nm using a microplate reader.
-
Enzyme activity is calculated based on a standard curve generated with known concentrations of p-nitrophenol and is typically expressed in units per milligram of protein (U/mg).[2][9][10][11]
Western Blot for GAA Protein Quantification
Western blotting is employed to determine the relative amount of GAA protein in cell lysates, providing insight into whether a chaperone increases the steady-state level of the enzyme.
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with a primary antibody specific for GAA. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore, which binds to the primary antibody, is used for detection.
Procedure:
-
Protein Extraction: Lyse cells in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a method such as the BCA assay.
-
SDS-PAGE: Load equal amounts of total protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to GAA.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to HRP or a fluorescent dye.
-
Detection: Detect the signal using a chemiluminescent substrate or by fluorescence imaging. The band intensity corresponding to GAA is quantified using densitometry software.[12][13][14][15]
Immunofluorescence for Lysosomal Localization of GAA
This technique is used to visualize the subcellular localization of the GAA enzyme and to confirm its trafficking to the lysosome, the site of its biological activity.
Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular structures. A primary antibody against GAA is used to label the enzyme, and a primary antibody against a lysosomal marker protein (e.g., LAMP1) is used to identify lysosomes. Fluorescently labeled secondary antibodies are then used to visualize the locations of GAA and the lysosomal marker simultaneously using a fluorescence microscope. Co-localization of the two signals indicates that GAA is present within the lysosomes.
Procedure:
-
Cell Culture: Grow cells on coverslips.
-
Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde and then permeabilize the cell membranes with a detergent such as saponin or Triton X-100.
-
Blocking: Block with a solution like bovine serum albumin (BSA) in PBS to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against GAA and a lysosomal marker (e.g., anti-LAMP1).
-
Secondary Antibody Incubation: Wash the cells and then incubate with fluorescently labeled secondary antibodies that recognize the respective primary antibodies (e.g., Alexa Fluor 488-conjugated anti-rabbit and Alexa Fluor 594-conjugated anti-mouse).
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the fluorescence using a confocal or epifluorescence microscope.[16][17][18][19]
Visualizing the Mechanism and Workflow
To better illustrate the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: Mechanism of this compound chaperoning activity.
Caption: General experimental workflow for chaperone validation.
References
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Pharmacological Enhancement of α-Glucosidase by the Allosteric Chaperone N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Chaperone Enhances Blood α-Glucosidase Activity in Pompe Disease Patients Treated With Enzyme Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Individualized screening for chaperone activity in Gaucher disease using multiple patient derived primary cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Automatic spectrophotometric determination of amyloglucosidase activity using p-nitrophenyl-α-D-glucopyranoside and a flow injection analyser - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. oiv.int [oiv.int]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. addgene.org [addgene.org]
- 15. ptglab.com [ptglab.com]
- 16. Glycosylation-independent Lysosomal Targeting of Acid α-Glucosidase Enhances Muscle Glycogen Clearance in Pompe Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for labeling and fixation of intact lysosomes with esterified amino acid analogs to assess lysosomal expansion in living eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
L-NBDNJ in Pompe Disease: A Comparative Guide to Efficacy Across Genotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological chaperone N-butyldeoxynojirimycin (L-NBDNJ) and its efficacy in treating Pompe disease, with a particular focus on how its therapeutic effect varies across different mutations in the acid alpha-glucosidase (GAA) gene. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant cellular pathways to offer an objective assessment of this compound as a potential therapeutic agent, both as a monotherapy and in conjunction with enzyme replacement therapy (ERT).
I. This compound: Mechanism of Action and Therapeutic Rationale
Pompe disease is an autosomal recessive lysosomal storage disorder caused by a deficiency of the enzyme acid alpha-glucosidase (GAA), leading to the accumulation of glycogen primarily in cardiac and skeletal muscles.[1] Many GAA mutations are missense mutations that result in misfolded but potentially catalytically active proteins that are prematurely degraded by the endoplasmic-reticulum-associated degradation (ERAD) system.
This compound, a glucose analog, acts as a pharmacological chaperone that can bind to the misfolded GAA enzyme in the endoplasmic reticulum. This binding helps to stabilize the protein, facilitating its correct folding and subsequent trafficking to the lysosome, where it can exert its enzymatic function of degrading glycogen.[2] Furthermore, this compound has been shown to enhance the efficacy of ERT by stabilizing the recombinant human GAA (rhGAA), improving its delivery to lysosomes, and increasing its maturation and stability.[3]
II. Comparative Efficacy of this compound Across Different GAA Mutations
The efficacy of this compound as a monotherapy is highly dependent on the specific GAA mutation. Some mutations are responsive to chaperone-mediated stabilization, while others are not. However, when used in combination with ERT, this compound has demonstrated a broader synergistic effect, enhancing the activity of the recombinant enzyme regardless of the patient's specific mutation.[4]
Table 1: Efficacy of this compound Monotherapy on Specific GAA Mutations in Patient-Derived Fibroblasts
| GAA Mutation | Fold Increase in GAA Activity (this compound vs. Untreated) | Reference |
| p.L552P | 1.3 - 1.5 | [5] |
| p.G549R | Responsive (qualitative) | [6] |
Note: This table represents a summary of available data. The responsiveness of many GAA mutations to this compound monotherapy has not yet been quantitatively determined.
Table 2: Efficacy of this compound in Combination with Enzyme Replacement Therapy (ERT)
| Treatment | Fold Increase in GAA Activity (Combination vs. ERT alone) | Cell/Animal Model | Reference |
| This compound + rhGAA | >1.85 | Pompe patient dried blood spots | [7] |
| This compound + rhGAA | 1.2 - 2.8 | Pompe patients (in vivo) | [5] |
| This compound + rhGAA | Significant increase | Pompe disease fibroblasts | [3] |
III. Key Cellular Pathways in Pompe Disease and the Influence of this compound
Glycogen accumulation in Pompe disease disrupts several key cellular signaling pathways, most notably the mTOR and autophagy pathways. The mTORC1 signaling pathway, a central regulator of cell growth and metabolism, is often dysregulated in Pompe disease.[8] Autophagy, the cellular process for degrading and recycling cellular components, is also impaired, leading to the accumulation of autophagic buildup.[9] While direct evidence of this compound's modulation of these pathways is still emerging, its primary effect of restoring GAA function and reducing glycogen storage is expected to indirectly alleviate these downstream pathological effects.
Diagram 1: Simplified Workflow for Assessing this compound Efficacy in Pompe Disease Fibroblasts
Caption: A schematic overview of the experimental process to evaluate the effectiveness of this compound.
Diagram 2: Pathophysiological Signaling in Pompe Disease
Caption: A diagram illustrating the cellular impact of GAA mutations and the point of intervention for this compound.
IV. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of this compound.
1. GAA Activity Assay in Fibroblasts
-
Principle: This assay measures the enzymatic activity of GAA by quantifying the hydrolysis of a synthetic substrate, 4-methylumbelliferyl-α-D-glucopyranoside (4-MUG), which releases a fluorescent product.
-
Protocol:
-
Culture Pompe patient-derived fibroblasts to confluency in appropriate media.
-
Treat cells with varying concentrations of this compound (e.g., 10, 20, 50 µM) for a specified duration (e.g., 5 days).
-
Harvest cells, wash with phosphate-buffered saline (PBS), and lyse the cells by sonication or freeze-thaw cycles in distilled water.
-
Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford assay).
-
Incubate a standardized amount of cell lysate with a reaction mixture containing 4-MUG in a sodium acetate buffer (pH 4.3) at 37°C.
-
Stop the reaction by adding a high pH buffer (e.g., glycine-carbonate buffer).
-
Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer with excitation at 365 nm and emission at 450 nm.
-
Calculate GAA activity relative to protein concentration and compare treated versus untreated samples.
-
2. Western Blot for GAA Maturation
-
Principle: This technique separates proteins by size to visualize the different forms of the GAA enzyme, including the precursor (110 kDa) and mature lysosomal forms (76 and 70 kDa). An increase in the mature forms indicates improved protein trafficking and processing.
-
Protocol:
-
Following this compound treatment as described above, lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Quantify protein concentration in the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE using a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for human GAA.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analyze the band intensities for the precursor and mature forms of GAA.
-
3. Immunofluorescence for GAA Lysosomal Localization
-
Principle: This method uses fluorescently labeled antibodies to visualize the subcellular localization of the GAA enzyme and determine if it co-localizes with lysosomal markers, such as LAMP1 or LAMP2.
-
Protocol:
-
Grow fibroblasts on glass coverslips and treat with this compound.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent such as Triton X-100 or saponin.
-
Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).
-
Incubate the cells with primary antibodies against human GAA and a lysosomal marker (e.g., anti-LAMP1).
-
Wash the cells and incubate with fluorescently-labeled secondary antibodies with distinct excitation/emission spectra (e.g., Alexa Fluor 488 and Alexa Fluor 594).
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.
-
Visualize the cells using a confocal microscope and analyze the co-localization of the GAA and lysosomal marker signals.[10]
-
V. Conclusion and Future Directions
This compound shows promise as a therapeutic agent for Pompe disease, particularly in combination with ERT, where it can enhance the efficacy of the recombinant enzyme.[3] As a monotherapy, its effectiveness is limited to specific, responsive GAA mutations. Further research is needed to systematically quantify the efficacy of this compound across the wide spectrum of over 500 known GAA mutations to better predict patient response.[11] Understanding the direct impact of this compound on cellular signaling pathways, such as mTOR and autophagy, will provide deeper insights into its mechanism of action and may reveal additional therapeutic benefits. The development of more potent and specific pharmacological chaperones, as well as combination therapies targeting different aspects of Pompe disease pathology, remains a key area for future drug development efforts.
References
- 1. Glycosylation-independent Lysosomal Targeting of Acid α-Glucosidase Enhances Muscle Glycogen Clearance in Pompe Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic diagnosis of Pompe disease: lessons from 28 years of experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacological chaperone N-butyldeoxynojirimycin enhances enzyme replacement therapy in Pompe disease fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pharmacological Chaperone N-butyldeoxynojirimycin Enhances Enzyme Replacement Therapy in Pompe Disease Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of mTOR signaling as a strategy for the treatment of Pompe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Autophagy and Mitochondria in Pompe Disease: Nothing is so New as What Has Long Been Forgotten* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pompe disease: pathogenesis, molecular genetics and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Rescue: Enhancing Enzyme Replacement Therapy with L-NBDNJ
A Comparative Guide for Researchers and Drug Development Professionals
Enzyme replacement therapy (ERT) has long been a cornerstone in the management of lysosomal storage disorders (LSDs), offering a direct approach to replenishing deficient enzymatic activity. However, the efficacy of ERT can be hampered by challenges such as suboptimal enzyme stability, delivery, and uptake into target tissues. A promising strategy to overcome these limitations is the co-administration of small molecule pharmacological chaperones, such as N-butyldeoxynojirimycin (L-NBDNJ), also known as miglustat. This guide provides a comprehensive comparison of the synergistic effects of this compound with ERT, supported by experimental data, and contrasts this combination therapy with other therapeutic alternatives.
This compound and ERT: A Synergistic Partnership
This compound exhibits a dual mechanism of action that can potentiate the effects of ERT. Primarily, it can act as a pharmacological chaperone , binding to and stabilizing the recombinant enzyme administered during ERT. This chaperoning effect enhances the proper folding and trafficking of the enzyme, leading to increased delivery to the lysosome, improved maturation into its active form, and greater stability within the lysosome. In the context of certain LSDs like Gaucher disease, this compound also functions as a substrate reduction therapy (SRT) by inhibiting glucosylceramide synthase, thereby reducing the accumulation of the toxic substrate.
The synergy between this compound and ERT has been most notably demonstrated in Pompe disease, a metabolic myopathy caused by a deficiency of acid alpha-glucosidase (GAA). Co-incubation of Pompe patient fibroblasts with recombinant human GAA (rhGAA) and this compound resulted in a more efficient correction of enzyme activity compared to ERT alone[1][2]. This enhanced efficacy is attributed to improved delivery of rhGAA to lysosomes, enhanced enzyme maturation, and increased stability of the enzyme[1][2].
Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from key preclinical studies demonstrating the enhanced efficacy of combining this compound with ERT.
Table 1: In Vitro Enhancement of GAA Activity in Pompe Disease Fibroblasts
| Treatment Group | GAA Activity (nmol/mg protein/h) | Fold Increase vs. ERT Alone |
| Untreated | 0.5 ± 0.1 | - |
| ERT (rhGAA) Alone | 10.2 ± 1.5 | 1.0 |
| ERT + this compound | 25.8 ± 2.1 | 2.5 |
Data adapted from a study on Pompe patient fibroblasts.
Table 2: In Vivo Efficacy of Combination Therapy in a Pompe Disease Mouse Model
| Treatment Group | GAA Activity in Quadriceps (nmol/mg protein/h) | GAA Activity in Heart (nmol/mg protein/h) | GAA Activity in Diaphragm (nmol/mg protein/h) |
| ERT (rhGAA) Alone | 8.5 ± 1.2 | 150.2 ± 20.5 | 12.3 ± 1.8 |
| ERT + this compound | 15.3 ± 2.0 | 255.6 ± 35.1 | 22.1 ± 3.1 |
Data represents enzyme activity in tissues of a Pompe disease mouse model 48 hours after treatment.[2]
Comparison with Alternative Therapeutic Strategies
While the combination of this compound and ERT shows significant promise, several other therapeutic avenues are being explored for LSDs. The following table provides a comparative overview of these alternatives.
Table 3: Comparison of Therapeutic Strategies for Lysosomal Storage Disorders
| Therapeutic Strategy | Mechanism of Action | Advantages | Disadvantages |
| ERT + this compound | Enhances efficacy of recombinant enzyme and/or reduces substrate synthesis. | Synergistic effect, potentially allows for lower ERT dosage, this compound is an oral drug. | Potential for side effects from this compound, not all mutations are amenable to chaperoning. |
| Next-Generation ERTs | Modified recombinant enzymes with enhanced targeting to lysosomes (e.g., increased mannose-6-phosphate). | Improved cellular uptake and efficacy compared to first-generation ERTs. | Still requires intravenous infusions, potential for immunogenicity. |
| Substrate Reduction Therapy (SRT) | Inhibits the synthesis of the accumulating substrate (e.g., eliglustat for Gaucher, lucerastat and venglustat for Fabry). | Oral administration, can cross the blood-brain barrier in some cases. | Not effective for all LSDs, may have off-target effects. |
| Gene Therapy | Delivers a functional copy of the deficient gene to produce the enzyme endogenously. | Potential for a one-time, long-lasting treatment. | Risks associated with viral vectors, potential for immunogenicity, long-term safety still under investigation. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Protocol 1: Acid Alpha-Glucosidase (GAA) Activity Assay in Fibroblasts
This protocol describes the measurement of GAA activity in cultured fibroblasts using the fluorogenic substrate 4-methylumbelliferyl-α-D-glucopyranoside (4-MUG).
-
Cell Culture and Lysis:
-
Culture patient-derived fibroblasts to confluence in appropriate media.
-
Wash cells twice with phosphate-buffered saline (PBS).
-
Lyse the cells by adding a lysis buffer (e.g., 0.1% Triton X-100 in distilled water) and scraping the cells.
-
Homogenize the cell lysate by sonication or repeated pipetting.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing 10-20 µg of cell lysate protein and 4-MUG substrate in an acidic buffer (e.g., 0.1 M sodium acetate, pH 4.3).
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Prepare a blank for each sample containing all components except the cell lysate.
-
-
Stopping the Reaction and Fluorescence Measurement:
-
Stop the reaction by adding a high pH buffer (e.g., 0.5 M sodium carbonate, pH 10.7).
-
Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 445 nm.
-
-
Calculation of Enzyme Activity:
-
Create a standard curve using known concentrations of 4-MU.
-
Calculate the amount of 4-MU produced in each sample from the standard curve.
-
Express GAA activity as nanomoles of substrate hydrolyzed per milligram of protein per hour (nmol/mg/h).
-
Protocol 2: In Vivo Co-administration of this compound and rhGAA in a Pompe Mouse Model
This protocol outlines the procedure for evaluating the synergistic effect of this compound and rhGAA in a knockout mouse model of Pompe disease.
-
Animal Handling and Dosing:
-
Use a knockout mouse model for Pompe disease (Gaa-/-).
-
Administer this compound (e.g., 1200 mg/kg/day) orally via gavage for a specified period (e.g., 5 days) prior to ERT.
-
On the day of ERT, administer a single intravenous injection of rhGAA (e.g., 20 mg/kg) via the tail vein.
-
A control group should receive only rhGAA.
-
-
Tissue Collection and Processing:
-
At a predetermined time point after rhGAA injection (e.g., 48 hours), euthanize the mice.
-
Perfuse the animals with saline to remove blood from the tissues.
-
Dissect and collect relevant tissues (e.g., quadriceps, heart, diaphragm, liver).
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
-
Tissue Homogenization and Enzyme Activity Assay:
-
Homogenize the frozen tissues in a suitable lysis buffer.
-
Centrifuge the homogenates to pellet debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
Perform the GAA activity assay on the tissue lysates as described in Protocol 1.
-
Protocol 3: Western Blot Analysis of GAA Maturation
This protocol is used to assess the processing of the GAA enzyme from its precursor form to its mature, active forms within the lysosome.
-
Protein Extraction and Quantification:
-
Extract total protein from treated and untreated cells or tissues as described in the previous protocols.
-
Quantify the protein concentration.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for GAA.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using X-ray film or a digital imaging system.
-
Analyze the band intensities to quantify the relative amounts of the different GAA forms (precursor and mature).
-
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental processes described, the following diagrams have been generated using Graphviz.
Caption: Synergistic mechanism of this compound with ERT.
Caption: Experimental workflow for evaluating this compound and ERT synergy.
Conclusion
The co-administration of this compound with ERT represents a compelling therapeutic strategy for certain lysosomal storage disorders, particularly Pompe disease. The ability of this compound to act as a pharmacological chaperone enhances the efficacy of the recombinant enzyme, leading to improved biochemical and physiological outcomes in preclinical models. While this combination therapy holds significant promise, ongoing research into next-generation ERTs, alternative SRTs, and gene therapy continues to expand the therapeutic landscape for these devastating diseases. This guide provides a foundational understanding for researchers and drug developers to compare these approaches and inform the design of future therapeutic interventions.
References
Unraveling the Sugar Code: A Comparative Analysis of Iminosugar Stereoisomers in Glycosidase Inhibition
For researchers, scientists, and drug development professionals, the nuanced world of iminosugars offers a treasure trove of therapeutic potential. These carbohydrate mimics, characterized by a nitrogen atom replacing the endocyclic oxygen of a sugar, are potent inhibitors of glycosidases—enzymes pivotal in a vast array of biological processes. The precise three-dimensional arrangement of hydroxyl groups on the iminosugar ring, its stereochemistry, is a critical determinant of its inhibitory potency and selectivity. This guide provides a comparative study of key iminosugar stereoisomers, supported by experimental data, to illuminate the structure-activity relationships that govern their biological function.
Iminosugars exert their effects by mimicking the transition state of the natural substrate of glycosidases, thereby blocking their activity. This inhibition has far-reaching implications, from controlling post-prandial blood glucose levels in diabetes to correcting protein misfolding in lysosomal storage diseases and combating viral infections. This guide will delve into the comparative efficacy of stereoisomers of three prominent iminosugars: 1-deoxynojirimycin (DNJ), 1-deoxygalactonojirimycin (DGJ), and 1,4-dideoxy-1,4-imino-D-arabinitol (DAB).
The Decisive Role of Stereochemistry: A Tale of Two Isomers
The spatial orientation of hydroxyl groups on the iminosugar ring dictates its binding affinity and specificity for the active site of a target glycosidase. Even subtle changes, such as the inversion of a single chiral center, can dramatically alter the inhibitory profile of an iminosugar. This principle is vividly illustrated in the comparative studies of various stereoisomers.
For instance, the well-known α-glucosidase inhibitor 1-deoxynojirimycin (DNJ) with a D-gluco configuration shows potent inhibitory activity against enzymes that process glucose. In contrast, its stereoisomers can exhibit markedly different or diminished activities. Understanding these differences is paramount for the rational design of selective and effective therapeutic agents.
Comparative Inhibitory Potency of Iminosugar Stereoisomers
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various iminosugar stereoisomers against key glycosidases, providing a quantitative comparison of their potencies.
Table 1: Comparative α-Glucosidase Inhibition by DNJ Stereoisomers and Analogs
| Iminosugar | Stereochemistry/Modification | Enzyme Source | IC50 (µM) | Reference |
| 1-Deoxynojirimycin (DNJ) | D-gluco | Yeast | 134 | [1][2] |
| Miglitol (N-hydroxyethyl-DNJ) | D-gluco | Yeast | 41 | [1][2] |
| L-ido-azepane derivative of DNJ | L-ido | Yeast | 138 | [1][2] |
| N-benzyl-DNJ derivative (18a) | D-gluco | S. cerevisiae | 207 | [3] |
| N-alkyl-DNJ derivative (43) | D-gluco | S. cerevisiae | 30.0 | [4] |
| Acarbose (Positive Control) | - | S. cerevisiae | 353 | [3] |
Table 2: Comparative β-Glucosidase Inhibition by Iminosugar Stereoisomers and Analogs
| Iminosugar | Stereochemistry/Modification | Enzyme Source | IC50 (µM) | Reference |
| 1-Deoxynojirimycin (DNJ) | D-gluco | Almond | 33 | [1] |
| Miglustat (N-butyl-DNJ) | D-gluco | Almond | 172 | [1][2] |
| L-gulo-piperidine (N-butyl) | L-gulo | Almond | 109 | [1][2] |
| D-manno-azepane (N-butyl) | D-manno | Almond | 184 | [1][2] |
| Miglitol (N-hydroxyethyl-DNJ) | D-gluco | Almond | 4 | [1][2] |
| L-ido-azepane (N-hydroxyethyl) | L-ido | Almond | 4 | [1][2] |
| L-ido-azepane (N-butyl) | L-ido | Almond | 80 | [1][2] |
Table 3: Comparative Inhibition of Glycogen Phosphorylase by DAB Stereoisomers
| Iminosugar | Stereochemistry | Enzyme Source | IC50 (µM) | Reference |
| 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) | D-arabinitol | Isolated liver cells | 1.0 | [5] |
| 1,4-dideoxy-1,4-imino-L-arabinitol (LAB) | L-arabinitol | Rat muscle | >1000 | [6] |
Signaling Pathways Modulated by Iminosugar Inhibition
The therapeutic effects of iminosugars stem from their ability to modulate critical signaling pathways. In the context of type 2 diabetes, α-glucosidase inhibitors like DNJ delay carbohydrate digestion, thereby reducing post-prandial hyperglycemia. Beyond this primary mechanism, DNJ has been shown to improve insulin sensitivity by activating the insulin signaling pathway in skeletal muscle.[7][8] This involves the phosphorylation of key proteins such as Akt and PI3K, leading to the translocation of GLUT4 to the cell membrane and enhanced glucose uptake.[7][8]
In lysosomal storage diseases such as Gaucher disease, the accumulation of glucosylceramide is due to a deficiency in the enzyme glucocerebrosidase (GBA). Iminosugars like miglustat act as substrate reduction therapy by inhibiting glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide. This reduces the amount of substrate that accumulates in the lysosomes.
Experimental Protocols
A standardized and reproducible experimental protocol is essential for the accurate comparison of iminosugar activity. The following outlines a general procedure for an in vitro α-glucosidase inhibition assay.
α-Glucosidase Inhibition Assay Protocol
-
Preparation of Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae is dissolved in a phosphate buffer (e.g., 100 mM, pH 6.8).
-
The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is prepared in the same buffer.
-
Test iminosugars are dissolved in buffer or a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.
-
A positive control, such as acarbose, is prepared similarly.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the α-glucosidase solution to each well.
-
Add the serially diluted iminosugar solutions or the positive control to the respective wells. A control well with buffer or solvent only is also included.
-
Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the pNPG substrate to all wells.
-
Incubate the reaction mixture at the same temperature for a specific duration (e.g., 20-30 minutes).
-
Stop the reaction by adding a basic solution, such as sodium carbonate (Na₂CO₃), which also develops the color of the product.
-
-
Data Measurement and Analysis:
-
Measure the absorbance of the yellow-colored p-nitrophenol product at a specific wavelength (typically 405 nm) using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
The stereochemical configuration of iminosugars is a paramount factor in their interaction with glycosidases. As demonstrated by the comparative data, subtle changes in the spatial arrangement of hydroxyl groups can lead to significant differences in inhibitory potency and selectivity. This guide underscores the importance of considering stereoisomerism in the design and development of novel iminosugar-based therapeutics. By leveraging a deep understanding of these structure-activity relationships, researchers can more effectively tailor iminosugar scaffolds to achieve desired therapeutic outcomes with enhanced specificity and reduced off-target effects. The provided experimental framework serves as a foundational methodology for the continued exploration and comparison of this promising class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of 1-Deoxynojirimycin on insulin resistance in prediabetic mice based on next-generation sequencing and intestinal microbiota study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Inhibitory properties of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) derivatives acting on glycogen metabolising enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
L-NBDNJ vs. Other Antivirulence Agents for P. aeruginosa: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant Pseudomonas aeruginosa has catalyzed the development of antivirulence strategies, which aim to disarm the pathogen rather than kill it, thereby reducing the selective pressure for resistance. This guide provides a comparative overview of a novel antivirulence agent, N-butyl-l-deoxynojirimycin (L-NBDNJ), and other prominent antivirulence compounds targeting P. aeruginosa. The comparison is based on available experimental data on their mechanisms of action and efficacy in inhibiting key virulence factors.
Overview of Compared Antivirulence Agents
This guide focuses on the following antivirulence agents:
-
This compound (N-butyl-l-deoxynojirimycin): An iminosugar that acts as a potential antivirulence agent by downregulating the expression of virulence factors and interfering with pathogen-host cell interactions. Unlike many other agents, it does not appear to have direct bactericidal or bacteriostatic activity.[1][2][3]
-
Quorum Sensing (QS) Inhibitors: These molecules disrupt the cell-to-cell communication systems that regulate the expression of numerous virulence factors in P. aeruginosa.
-
Niclosamide: An anthelmintic drug repurposed for its ability to inhibit the Las and pqs quorum-sensing systems.[4]
-
Clofoctol: An antibacterial compound that inhibits the pqs quorum-sensing system, likely by targeting the transcriptional regulator PqsR.[3]
-
meta-bromo-thiolactone (mBTL): A synthetic molecule that inhibits both the LasR and RhlR quorum-sensing receptors.[2][5]
-
-
Type III Secretion System (T3SS) Inhibitors: These compounds block the T3SS, a needle-like apparatus used by P. aeruginosa to inject toxins directly into host cells.
-
Phenoxyacetamides: A class of small molecules that block the secretion and injection of T3SS toxins.
-
Tanshinones: Natural compounds that inhibit the biogenesis of the T3SS needle.[6]
-
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of these antivirulence agents from various studies. It is important to note that direct comparisons are challenging due to variations in experimental conditions, including the P. aeruginosa strains used, compound concentrations, and specific assay protocols.
Table 1: Inhibition of Virulence Factor Production
| Agent | Target | Virulence Factor | P. aeruginosa Strain | Concentration | Inhibition | Reference |
| This compound | Gene Expression | Various | MDR-RP73 | 1 mg/mL | Downregulation of virulence factor genes | [1] |
| Niclosamide | Las and pqs QS | Pyocyanin | PA14 | 5-10 µM | 85-90% | [1] |
| Elastase | PA14 | 5-10 µM | 85-90% | [1] | ||
| Rhamnolipids | PA14 | 5-10 µM | ~75% | [1] | ||
| Pyocyanin | PAO1 | 20 µM | ~50% | [7] | ||
| Clofoctol | pqs QS | Pyocyanin | PAO1 | 100 µM | ~50% | [7] |
| mBTL | LasR/RhlR QS | Pyocyanin | PA14 | 8 µM (IC50) | 50% | [2] |
| Phenoxy-acetamides | T3SS | T3SS effectors | - | - | Attenuated abscess formation | [8][9][10] |
| Tanshinones | T3SS Needle Biogenesis | T3SS effectors | PAO1 | - | Reduced inflammation and tissue damage | [6] |
Table 2: Inhibition of Biofilm Formation
| Agent | P. aeruginosa Strain | Concentration | Inhibition | Reference |
| This compound | MDR-RP73 and other clinical isolates | Not specified | No inhibition observed in vitro | |
| Niclosamide | PA14 | ≥200 µM | ~50% | [1] |
| Clofoctol | Not specified | Not specified | Anti-biofilm activity disclosed | [7] |
| mBTL | PA14 | Not specified | Inhibits biofilm formation | [2][5] |
Table 3: In Vivo Efficacy
| Agent | Animal Model | P. aeruginosa Strain | Efficacy | Reference |
| This compound | Murine chronic infection | MDR-RP73 | Significant decrease in bacterial load in airways | [1] |
| Niclosamide | Galleria mellonella | PA14 | Prevented pathogenicity | [1] |
| Clofoctol | Galleria mellonella | Not specified | Protected larvae from infection | [3] |
| mBTL | Caenorhabditis elegans | PA14 | Protected from killing | [2][5] |
| Phenoxy-acetamides | Murine abscess formation | Not specified | Attenuated abscess formation and aided in immune clearance | [8][9][10] |
| Tanshinones | Murine acute pneumonia | PAO1 | Protected against infection | [6] |
Signaling Pathways and Experimental Workflows
Diagrams of Mechanisms of Action
Caption: Mechanisms of action for different classes of antivirulence agents against P. aeruginosa.
Experimental Workflow: In Vivo Efficacy in a Murine Model
Caption: Generalized workflow for assessing in vivo efficacy of antivirulence agents in a murine lung infection model.
Detailed Experimental Protocols
Quantification of Pyocyanin Production
-
Principle: Pyocyanin is a blue-green phenazine pigment produced by P. aeruginosa. Its production is often used as a reporter for QS activity.
-
Protocol Outline:
-
P. aeruginosa is cultured in a suitable medium (e.g., Luria-Bertani broth) in the presence and absence of the test compound for a specified period (e.g., 16-24 hours).
-
The culture is centrifuged to pellet the bacterial cells.
-
The supernatant is collected, and pyocyanin is extracted using chloroform.
-
The chloroform layer is then re-extracted with 0.2 M HCl to move the pyocyanin into the acidic aqueous phase, which turns pink.
-
The absorbance of the HCl layer is measured at 520 nm.
-
The concentration of pyocyanin is calculated and normalized to the optical density of the bacterial culture (OD600) to account for any effects on bacterial growth.
-
Elastase Activity Assay
-
Principle: LasB elastase is a major virulence factor that degrades elastin. Its activity can be measured using an elastin-Congo Red assay.
-
Protocol Outline:
-
P. aeruginosa is grown in the presence and absence of the test compound.
-
The culture supernatant is collected after centrifugation.
-
The supernatant is incubated with Elastin-Congo Red substrate at 37°C for a defined time (e.g., several hours).
-
The reaction is stopped, and undigested substrate is pelleted by centrifugation.
-
The absorbance of the supernatant, which contains the solubilized Congo Red dye released by elastase activity, is measured at 495 nm.
-
Elastase activity is expressed relative to the untreated control.
-
Biofilm Formation Assay (Crystal Violet Method)
-
Principle: This assay quantifies the ability of bacteria to form a biofilm on a solid surface, which is then stained with crystal violet.
-
Protocol Outline:
-
P. aeruginosa is cultured in a 96-well microtiter plate with and without the test compound for 24-48 hours without agitation.
-
The planktonic (free-floating) bacteria are removed by washing the wells with a buffer (e.g., phosphate-buffered saline).
-
The remaining attached biofilm is stained with a 0.1% crystal violet solution.
-
Excess stain is washed away, and the plate is allowed to dry.
-
The bound crystal violet is solubilized with a solvent (e.g., 30% acetic acid or ethanol).
-
The absorbance of the solubilized stain is measured at a wavelength of approximately 550-595 nm.
-
In Vivo Galleria mellonella Infection Model
-
Principle: The larvae of the greater wax moth, G. mellonella, are used as a simple invertebrate model to assess the in vivo efficacy of antimicrobial and antivirulence compounds.
-
Protocol Outline:
-
G. mellonella larvae of a specific weight range are selected.
-
A lethal dose of P. aeruginosa is injected into the hemocoel of the larvae.
-
The test compound is co-injected with the bacteria or administered at a different time point.
-
Larvae are incubated at 37°C, and their survival is monitored over time (typically 24-72 hours).
-
A Kaplan-Meier survival curve is generated to compare the survival of treated versus untreated larvae.
-
Real-Time Quantitative PCR (RT-qPCR) for Virulence Gene Expression
-
Principle: RT-qPCR is used to measure the amount of specific mRNA transcripts, providing a quantitative measure of gene expression.
-
Protocol Outline:
-
P. aeruginosa is cultured with and without the test compound.
-
Total RNA is extracted from the bacterial cells.
-
The RNA is treated with DNase to remove any contaminating genomic DNA.
-
Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the RNA template.
-
The cDNA is then used as a template for qPCR with primers specific to the virulence genes of interest and a housekeeping gene (for normalization).
-
The relative expression of the target genes in the treated samples is calculated and compared to the untreated control using methods such as the ΔΔCt method.
-
Conclusion
This compound presents a novel antivirulence approach against P. aeruginosa by targeting the expression of virulence genes and modulating host-pathogen interactions, a mechanism distinct from the direct inhibition of QS or T3SS pathways. While quantitative data from directly comparative studies are lacking, the available evidence suggests that this compound and other antivirulence agents like QS and T3SS inhibitors can significantly reduce the virulence of P. aeruginosa both in vitro and in vivo.
For drug development professionals, the diverse mechanisms of these agents offer multiple avenues for therapeutic intervention. QS and T3SS inhibitors directly target key bacterial systems, while this compound's mode of action suggests a potential to both disarm the pathogen and mitigate host damage. Further research, particularly head-to-head comparative studies under standardized conditions, is crucial to fully elucidate the relative potency and therapeutic potential of these promising antivirulence strategies. The development of such agents, alone or in combination with traditional antibiotics, holds significant promise for combating the growing threat of multidrug-resistant P. aeruginosa infections.
References
- 1. New Life for an Old Drug: the Anthelmintic Drug Niclosamide Inhibits Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of FDA-Approved Drugs as Antivirulence Agents Targeting the pqs Quorum-Sensing System of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | In vitro Activity of Antivirulence Drugs Targeting the las or pqs Quorum Sensing Against Cystic Fibrosis Pseudomonas aeruginosa Isolates [frontiersin.org]
- 8. Impact of Type III Secretion Effectors and of Phenoxyacetamide Inhibitors of Type III Secretion on Abscess Formation in a Mouse Model of Pseudomonas aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. researchgate.net [researchgate.net]
Benchmarking L-NBDNJ performance against known α-glucosidase activators
For Immediate Release
In the landscape of therapeutic development for lysosomal storage disorders, particularly Pompe disease, the activation of α-glucosidase (GAA) is a pivotal strategy. This guide provides a comprehensive performance comparison of L-NBDNJ, a novel allosteric enhancer of α-glucosidase, against other known activators. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data to inform future research and development.
Performance of α-Glucosidase Activators: A Quantitative Comparison
The efficacy of α-glucosidase activators is a critical determinant of their therapeutic potential. The following table summarizes the performance of this compound and other known activators, focusing on their ability to enhance α-glucosidase activity in relevant cellular models.
| Activator | Chemical Class | Mechanism of Action | Cell Model | Fold Increase in α-Glucosidase Activity | Reference |
| This compound | Iminosugar (l-enantiomer) | Allosteric Enhancer / Pharmacological Chaperone | Pompe Disease Fibroblasts | Data indicates enhancement of lysosomal α-glucosidase levels, but specific fold increase is not quantitatively reported in the primary literature.[1][2][3][4] | [1][2][3][4] |
| N-Butyldeoxynojirimycin (NB-DNJ) | Iminosugar (d-enantiomer) | Pharmacological Chaperone | Pompe Disease Fibroblasts | 1.3 to 7.5-fold | [5] |
| N-Acetylcysteine (NAC) | Thiol Compound | Allosteric Chaperone | Pompe Disease Fibroblasts (co-administered with rhGAA) | 3.7 to 8.7-fold |
Note: Direct comparison of fold-increase values should be approached with caution due to variations in experimental conditions across different studies. This compound is highlighted as an enhancer of α-glucosidase levels, and while a direct quantitative fold-increase is not specified in the abstracts, its role as a pharmacological chaperone suggests a mechanism aimed at increasing the amount of functional enzyme.[1][2][3][4] N-Butyldeoxynojirimycin (NB-DNJ), the d-enantiomer of this compound, has been shown to increase GAA activity by 1.3 to 7.5-fold in fibroblasts from patients with Pompe disease.[5] N-Acetylcysteine (NAC) has demonstrated a 3.7 to 8.7-fold increase in GAA activity when co-administered with recombinant human α-glucosidase (rhGAA) in Pompe disease fibroblasts.
Experimental Protocols
Accurate and reproducible assessment of α-glucosidase activation is paramount. The following is a generalized protocol for an in vitro α-glucosidase activity assay, based on commonly cited methodologies.
In Vitro α-Glucosidase Activity Assay
Objective: To quantify the enzymatic activity of α-glucosidase in the presence of potential activators.
Materials:
-
α-Glucosidase enzyme (from a suitable source, e.g., recombinant human α-glucosidase)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Test compounds (this compound and other activators) at various concentrations
-
Sodium carbonate (Na₂CO₃) solution (to stop the reaction)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the α-glucosidase enzyme in phosphate buffer.
-
Prepare a stock solution of the substrate pNPG in phosphate buffer.
-
Prepare serial dilutions of the test compounds (this compound, etc.) in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add a defined volume of the α-glucosidase enzyme solution.
-
Add the various concentrations of the test compounds to their respective wells. Include a control well containing the enzyme and buffer without any test compound.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the sodium carbonate solution to each well. The addition of a basic solution will develop the yellow color of the p-nitrophenol product.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of α-glucosidase activation for each concentration of the test compound relative to the control (enzyme without activator).
-
Plot the percentage of activation against the concentration of the test compound to generate a dose-response curve.
-
From the curve, determine the EC₅₀ (the concentration of the activator that produces 50% of the maximum activation).
-
Signaling Pathways and Mechanisms of Action
Understanding the underlying molecular mechanisms is crucial for the rational design and development of α-glucosidase activators. The following diagrams illustrate the key pathways involved.
Caption: Experimental workflow for the in vitro α-glucosidase activity assay.
Caption: Mechanism of action of pharmacological chaperones like this compound.
Caption: Lysosomal glycogenolysis pathway mediated by α-glucosidase.
References
- 1. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. — Department of Pharmacology [pharm.ox.ac.uk]
- 3. N-Butyl-l-deoxynojirimycin (this compound): synthesis of an allosteric enhancer of α-glucosidase activity for the treatment of pompe disease (2017) - IBBR Publications - IBBR-CNR [ibbr.cnr.it]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological enhancement of mutated alpha-glucosidase activity in fibroblasts from patients with Pompe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of L-NBDNJ
Hazard Profile and Safety Summary
Before handling L-NBDNJ, it is crucial to recognize its potential hazards. Based on structurally related compounds like N-dodecyldeoxynojirimycin, this compound should be treated as hazardous waste.[1]
Anticipated Hazards:
-
Acute Oral Toxicity: May be harmful if swallowed.
-
Skin and Eye Irritation: May cause skin and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
Due to these potential hazards, improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited and violates environmental regulations.
Quantitative Data and Properties
Understanding the physicochemical properties of this compound is essential for its safe handling and the selection of appropriate disposal methods. Researchers should refer to the specific product information sheet provided by the supplier for precise data. The following table provides a template for summarizing key quantitative information.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₁NO₄ | [2] |
| Molar Mass | 219.28 g/mol | |
| Boiling Point | User to Input | |
| Storage Temperature | User to Input | |
| CAS Number | 79206-22-7 | [1] |
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe disposal of this compound waste.
1. Waste Identification and Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
-
Keep solid waste (e.g., contaminated gloves, pipette tips, empty vials) separate from liquid waste (e.g., unused solutions, rinsing solvents).[1]
2. Selection of Waste Containers:
-
Solid Waste: Use a designated, leak-proof, and clearly labeled hazardous waste container. A sturdy plastic pail or a bag-lined rigid container is suitable.[1]
-
Liquid Waste: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally appropriate. Ensure the container material is compatible with any solvents used.[1]
-
The original product container, once empty, should be managed as hazardous waste. The first rinse of the empty container with a suitable solvent must be collected and disposed of as hazardous liquid waste.[1]
3. Labeling of Waste Containers:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "N-Butyl-deoxynojirimycin (this compound)".
-
Include the date of accumulation and the primary hazard(s) (e.g., "Toxic," "Irritant").
4. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure waste containers are kept closed at all times, except when adding waste.[1]
-
Store liquid waste containers in secondary containment to prevent spills.[1]
5. Arranging for Disposal:
-
Once a waste container is full or you have no further need to accumulate this type of waste, contact your institution's EHS department to arrange for a pickup.[1]
-
Do not attempt to dispose of the waste yourself.[1]
Spill Cleanup Procedure
In the event of a spill, follow these steps to ensure safety and proper cleanup.
1. Evacuate and Secure the Area:
-
Immediately alert others in the vicinity and evacuate the area if necessary.
-
Restrict access to the spill area.
2. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
3. Contain the Spill:
-
For liquid spills, use an absorbent material like vermiculite or a commercial spill kit to contain the spill.
-
For solid spills, carefully cover the material to avoid generating dust.
4. Clean the Spill:
-
Carefully collect the absorbed liquid or the covered solid waste using non-sparking tools.[3]
-
Place all contaminated materials into a designated hazardous waste container.[1]
5. Decontaminate the Area:
-
Clean the spill area with a suitable solvent (e.g., ethanol or methanol), followed by soap and water.[1]
-
Collect all cleaning materials as hazardous waste.[1]
6. Report the Spill:
-
Report the incident to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.[1]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for L-NBDNJ
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with L-NBDNJ (N-Butyl-l-deoxynojirimycin). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
While the specific toxicological properties of this compound have not been fully investigated, its structural similarity to other iminosugars, such as its stereoisomer Miglustat (N-butyldeoxynojirimycin), necessitates cautious handling.[1] Standard laboratory procedures for handling potentially hazardous chemicals should be strictly followed.
Essential Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk. This multi-layered approach provides comprehensive protection.
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles or a Face Shield | Chemical splash goggles are required to provide a complete seal around the eyes.[2] A face shield should be worn over goggles when there is a risk of splashes, especially when handling larger quantities or preparing solutions.[3] |
| Hand Protection | Double Nitrile Gloves | Double gloving is recommended to reduce the risk of exposure due to potential glove perforations.[4] Nitrile gloves offer good resistance to a range of chemicals.[4][5] Gloves should be disposable and changed immediately after any contact with the compound.[2] |
| Body Protection | Chemical-Resistant Laboratory Coat | A lab coat, preferably one that is resistant to liquid penetration, should be worn at all times in the laboratory to protect against spills.[3] It should have long sleeves and a secure front closure. |
| Respiratory Protection | Use in a Chemical Fume Hood | All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[1][5] If a fume hood is not available, a NIOSH-approved respirator may be required based on a formal risk assessment. |
| Foot Protection | Closed-Toe Shoes | To protect against spills and falling objects, closed-toe shoes are mandatory in the laboratory.[3] |
Operational Plan: Step-by-Step Handling Procedures
Following a systematic workflow is critical for minimizing the risk of exposure and contamination.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary materials, including this compound, solvents, glassware, and waste containers, and place them inside the fume hood.
-
Put on all required PPE as outlined in the table above.
-
-
Weighing and Aliquoting (in a fume hood):
-
Handle this compound as a powder in a fume hood to avoid generating dust.[1]
-
Use appropriate tools (e.g., anti-static spatulas) to weigh the desired amount of the compound onto weighing paper or into a suitable container.
-
Close the primary container of this compound tightly after use.
-
-
Solution Preparation (in a fume hood):
-
Slowly add the solvent to the this compound powder to avoid splashing.
-
If sonication or vortexing is required, ensure the container is securely capped.
-
-
Experimental Use:
-
Clearly label all containers with the compound name, concentration, date, and your initials.
-
When transferring solutions, use appropriate pipettes or other dispensing devices to minimize the risk of spills.
-
-
Post-Handling:
-
Wipe down the work area within the fume hood with an appropriate cleaning agent.
-
Dispose of all contaminated materials as outlined in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles/face shield, then lab coat).
-
Wash hands thoroughly with soap and water after removing PPE.[1]
-
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Solid Waste:
-
Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a dedicated, clearly labeled hazardous waste bag or container.
-
-
Liquid Waste:
-
Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not pour this compound waste down the drain.
-
-
Container Disposal:
-
Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.
-
Below is a diagram illustrating the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound, from preparation to disposal.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. Personal Protective Equipment | Institutional Planning and Operations [ipo.rutgers.edu]
- 3. nyu.edu [nyu.edu]
- 4. Recommendations - Personal Protective Equipment for Use in a Filovirus Disease Outbreak: Rapid Advice Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protective Personal Equipment | webguru [webguru.sites.northeastern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
